Kathon 886

Catalog No.
S572685
CAS No.
55965-84-9
M.F
C8H9ClN2O2S2
M. Wt
264.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kathon 886

CAS Number

55965-84-9

Product Name

Kathon 886

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one

Molecular Formula

C8H9ClN2O2S2

Molecular Weight

264.8 g/mol

InChI

InChI=1S/C4H4ClNOS.C4H5NOS/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5/h2H,1H3;2-3H,1H3

InChI Key

QYYMDNHUJFIDDQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl

Synonyms

5-Chloro-2-methyl-3(2H)-isothiazolone with 2-methyl-3(2H)-isothiazolone;Kathon 886;kathon biocide;CMIT/MIT B/PLUS;Con WT;CMI/MI Kathon 886;2-Methylisothiazol-3(2H)-one 5-chloro-2-Methylisothiazol-3(2H)-one (1:1);2-Methylisothiazol-3(2H)-one coMpound

Canonical SMILES

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl

The exact mass of the compound Kathon 886 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is Kathon 886 MW biocide

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications

Specification Details
Product Type Biocides (Isothiazolinone-based) [1]
Delivery Form Solution in water [1] [2]
Appearance Colorless to light yellow liquid [2]
CAS Number 55965-84-9 [1] [2] [3]
Active Ingredients Mixture of Methylchloroisothiazolinone (CIT) and Methylisothiazolinone (MIT) [3]
Active Ingredient Concentration 14% to 14.5% (in water) [2] [4]
Density ~1.19 g/cm³ [2]
Molecular Formula C₈H₉ClN₂O₂S₂ [2] [3]
Molecular Weight 264.75 g/mol [2] [3]

Efficacy Data & Application Guidelines

Aspect Details
Effective Against Bacteria (including odor-causing and some Mycobacterium strains), fungi (mold and yeast), endotoxin-producing bacteria [4].
Typical Use Concentration (Active Ingredient) 10 - 17 ppm for maintenance; 6.25 - 25 ppm for eradication in fouled systems [4].
Key Efficacy Findings 7-20 ppm a.i. prevented growth of Mycobacterium chelonae; 9 ppm a.i. provided complete kill of 10³ bacteria/ml in a soluble oil fluid [4].
Contact Time Metabolic inhibition within minutes; cell death within 24-48 hours [4].
Stability Retains efficacy for 1-4 weeks; stable up to 60°C (140°F) and pH 9.2 [4].

Mechanism of Action

Kathon 886 MW functions through a rapid, two-step mechanism that disrupts core cellular functions in microorganisms [4].

G cluster_step1 Step 1: Rapid Growth Inhibition (within minutes) cluster_step2 Step 2: Loss of Cell Viability (within 24-48 hours) Kathon Kathon EnzymeInhibition Disruption of central metabolic pathways (Inhibition of dehydrogenases) Kathon->EnzymeInhibition Consequences Inhibition of: • Cellular Respiration (O₂ consumption) • Energy Generation (ATP synthesis) • Nutrient Uptake & Growth EnzymeInhibition->Consequences CellDeath Progressive loss of protein thiols and production of free radicals Consequences->CellDeath Result Cell Death CellDeath->Result

Figure 1: The two-step mechanistic pathway of this compound MW leading to microbial cell death.

Experimental & Application Protocols

Efficacy Testing Against Mycobacteria

A controlled laboratory study evaluated this compound MW performance against Mycobacterium chelonae (ATCC 14472) [4]:

  • Test System: Dilute and full-strength nutrient broth.
  • Inoculum Level: ~10⁶ CFU/ml of the Mycobacterium isolate.
  • Treatment: this compound MW at 7-20 ppm active ingredient.
  • Result: Complete prevention of growth was observed.
Eradication Study in Metalworking Fluid

Another study demonstrated the biocides efficacy in a soluble oil fluid [4]:

  • Initial Contamination: 10³ bacteria/ml.
  • Treatment: this compound MW at 9 ppm active ingredient.
  • Result: The concentration was sufficient to provide complete kill of the bacterial population.
Standard Application Guidelines
  • Metalworking Fluid Preservation: For a non-fouled system, use 2.7 fluid ounces per 1,000 gallons of emulsion every 4 weeks. For a fouled system, an initial dose of 5.4-12.8 fl oz per 1,000 gallons is recommended [4].
  • Metal Cleaning Fluid Preservation: Final use-dilution should contain 44 to 147 ppm (as supplied) or 6.25 to 25 ppm active isothiazolones [4].

Stability & Compatibility Notes

The antimicrobial efficacy of this compound MW can be influenced by system conditions [4]:

  • Stability Boosters: Addition of copper (inorganic/organic) can improve stability; biosurfactants or chelants like EDTA may boost efficacy in challenging systems.
  • Compatibility Testing: Laboratory or pilot tests are recommended prior to commercial use due to variations in coolant formulations [4].

References

Comprehensive Technical Guide: 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one Mixture (CMIT/MIT)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Fundamentals

The mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) represents a highly effective broad-spectrum biocide system widely utilized in consumer products, industrial applications, and cosmetics. Commonly referred to as Kathon in commercial formulations, this mixture typically combines these two isothiazolinone derivatives in a 3:1 ratio (CMIT:MIT) to maximize biocidal efficacy while maintaining product preservation [1] [2]. These compounds belong to the isothiazolinone class of heterocycles, characterized by an N-S bond in their central ring structure that confers exceptional reactivity with thiol groups in microbial proteins, thereby enabling potent antimicrobial activity [3]. First introduced in cosmetic applications during the 1970s, CMIT/MIT mixtures have since expanded into diverse applications including personal care products, household cleaners, industrial cooling systems, paints, and adhesives [1]. The electrophilic nature of these compounds, driven by the electron-deficient carbon in the isothiazolinone ring, facilitates nucleophilic attacks on biological macromolecules, making them effective against gram-positive and gram-negative bacteria, yeast, and fungi [3] [1].

Despite their widespread commercial utilization, significant safety concerns have emerged regarding CMIT/MIT mixtures. Epidemiological investigations have established links between CMIT/MIT exposure and serious health conditions, including humidifier-associated lung injury (HDLI) characterized by interstitial pneumonitis and widespread lung fibrosis [3]. Additionally, these compounds have been identified as potent contact allergens, with the American Contact Dermatitis Society naming methylisothiazolinone "contact allergen of the year" in 2013 [2]. Recent toxicological research has further revealed potential neurotoxic effects through activation of MAPK signaling pathways and induction of oxidative stress in neuronal cells [4]. These health concerns have prompted stringent regulatory actions across various jurisdictions, including concentration limitations in cosmetic products and mandated warning labels [1] [2].

Table 1: Fundamental Chemical Properties of CMIT and MIT

Property CMIT MIT
Chemical Name (IUPAC) 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one 2-Methyl-1,2-thiazol-3(2H)-one
CAS Registry Number 26172-55-4 2682-20-4
Molecular Formula C₄H₄ClNOS C₄H₅NOS
Molecular Weight 149.59 g·mol⁻¹ 115.1 g·mol⁻¹
Physical Appearance White solid White solid
Melting Point 52 °C Not specified
Density 1.02 g/cm³ Not specified
Water Solubility Miscible Not specified
Primary Hazards H300, H301, H310, H311, H314, H317, H330, H331, H335, H410 H301, H311, H314, H317, H330, H410

Analytical Methodologies for Quantification

HPLC-UV Analysis Protocol

The quantification of CMIT and MIT in consumer products employs high-performance liquid chromatography with UV detection (HPLC-UV) as the primary analytical methodology. A validated method meeting international standards (ISO 5725 and EU cosmetic regulations) utilizes an isocratic elution system with a mobile phase consisting of acetic acid and methanol in an 80:20 (v/v) ratio [5]. The analytical procedure involves injecting 10 µL of the prepared sample into the HPLC system maintained at a flow rate of 1 mL/min, with UV detection optimized at 274 nm wavelength. This method demonstrates excellent performance characteristics with recoveries between 90-106%, repeatability limit (r) of 0.2%, intermediate precision limit (R) of 2%, and correlation coefficient (R²) of 0.9996, indicating exceptional linearity across the calibration range [5]. The measurement uncertainty was determined to be C ± 0.4% for methylisothiazolinone and C ± 0.03% for methylchloroisothiazolinone, providing sufficient sensitivity for regulatory compliance monitoring and research applications.

Sample Preparation Techniques

Effective extraction of CMIT and MIT from complex matrices such as cosmetic products requires optimized sample preparation methodologies. For analysis of leave-on baby wet wipes, researchers have employed multiple extraction techniques including ultrasonication, solid-phase extraction (SPE), and liquid-liquid extraction to isolate the target analytes from the product matrix [5]. In environmental and air sampling applications, CMIT/MIT released in aqueous aerosols from humidifiers or air fresheners is typically collected using serial impingers containing deionized water, which effectively captures the water-soluble biocides from the air stream [3] [6]. Following collection, the aqueous samples undergo concentration using a cosolvent evaporation method with methanol, achieving recovery efficiencies of 35.5% for CMIT and 77.9% for MIT [3]. These differential recovery rates highlight the importance of employing matrix-matched calibration standards and accounting for compound-specific extraction efficiencies when quantifying CMIT/MIT mixtures in environmental or product samples.

Toxicological Profiles and Mechanisms

Cellular and Molecular Mechanisms of Toxicity

The toxicological effects of CMIT/MIT mixtures manifest through multiple interconnected biological pathways, with oxidative stress representing a central mechanism. Exposure to CMIT/MIT (3:1 ratio) at concentrations ranging from 12.5 to 50 μM for 24 hours in SH-SY5Y human neuroblastoma cells demonstrated dose-dependent cytotoxicity, characterized by significantly reduced cellular proliferation in MTT assays and increased lactate dehydrogenase (LDH) release, indicating membrane damage [4]. At the molecular level, CMIT/MIT exposure induces lipid peroxidation and depletes physiological antioxidant defense systems, triggering activation of the Nrf-2/HO-1 signaling pathway as a compensatory cellular stress response [4]. Additionally, CMIT/MIT exposure significantly increases the release of proinflammatory cytokines, including IL-1β, IL-6, and TNF-α, establishing an inflammatory microenvironment that contributes to tissue damage and cellular dysfunction [4].

The neurotoxic potential of CMIT/MIT mixtures involves specific activation of mitogen-activated protein kinase (MAPK) signaling pathways. Western blot analyses have demonstrated that CMIT/MIT exposure increases phosphorylation of ERK1/2, p38, and JNK1/2 proteins in a dose-dependent manner [4]. These activated MAPK pathways subsequently regulate critical cellular processes including cell cycle progression through modulation of p53 and p21 expression and initiation of apoptotic cascades via Bax/Bcl-2 pathway dysregulation [4]. The resulting neuronal damage and accelerated aging processes provide mechanistic explanations for the observed neurotoxic effects associated with CMIT/MIT exposure in experimental models.

G cluster_cellular Cellular Response cluster_signaling Signaling Pathways cluster_apoptosis Apoptotic Regulation CMIT_MIT CMIT/MIT Exposure OxidativeStress Oxidative Stress CMIT_MIT->OxidativeStress LDHRelease LDH Release CMIT_MIT->LDHRelease LipidPerox Lipid Peroxidation OxidativeStress->LipidPerox Nrf2 Nrf-2/HO-1 Activation OxidativeStress->Nrf2 MAPK MAPK Pathway Activation OxidativeStress->MAPK Cytokines Proinflammatory Cytokines MAPK->Cytokines p53 p53/p21 Dysregulation MAPK->p53 Bax Bax/Bcl-2 Imbalance MAPK->Bax Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis

Figure 1: CMIT/MIT Toxicity Signaling Pathways

Respiratory and Dermal Toxicity

Inhalation exposure to CMIT/MIT mixtures presents significant respiratory hazards, as demonstrated by both epidemiological studies and controlled chamber experiments. Epidemiological investigations have established that CMIT/MIT used in humidifier disinfectants resulted in humidifier-associated lung injury (HDLI), with clinical manifestations including interstitial pneumonitis and widespread lung fibrosis [3]. Animal inhalation studies conducted in accordance with standardized protocols have revealed that CMIT/MIT exposure causes decreased weight gain and pulmonary hemorrhages in rats, with a combined LC₅₀ of 110 mg/m³ during 4-hour exposure periods [6]. Health Canada's risk assessment further identified rhinitis in the nasal cavity as a sensitive endpoint following subchronic inhalation exposure, establishing a no observed adverse effect level (NOAEL) of 0.34 mg/m³ for respiratory effects [6].

Dermal toxicity of CMIT/MIT mixtures primarily manifests as allergic contact dermatitis, with the prevalence of sensitivity reactions showing a dramatic increase in recent years [2]. The North American Contact Dermatitis Group identified methylisothiazolinone as responsible for 10.9% positive reactions in patch testing of nearly 5,000 contact dermatitis patients, ranking it as the third most common contact allergen [2]. Cases of photoaggravated allergic contact dermatitis have also been reported, where skin lesions worsen following sun exposure [1]. In pure forms or high concentrations, methylchloroisothiazolinone functions as a potent skin and membrane irritant capable of causing chemical burns, necessitating strict concentration controls in consumer products [1].

Table 2: Quantitative Toxicity Parameters for CMIT/MIT Mixture

Toxicity Endpoint Experimental System Exposure Conditions Result Value
Cytotoxicity (MTT assay) SH-SY5Y neuroblastoma cells 0-50 μM, 24 hours Dose-dependent reduction
LDH Release SH-SY5Y neuroblastoma cells 0-50 μM, 24 hours Dose-dependent increase
Acute Inhalation Toxicity (LC₅₀) Rats 4-hour exposure 110 mg/m³
Subchronic Inhalation (NOAEL) Rats 90-day exposure 0.34 mg/m³
Contact Allergy Human patch testing Diagnostic testing 10.9% positive reactions
Environmental Persistence Hydrolysis half-life pH 7, 25°C >30 days

Regulatory Guidelines and Restrictions

Global regulatory agencies have established stringent concentration limits for CMIT/MIT mixtures in consumer products, particularly cosmetics and personal care items, based on extensive safety evaluations. The United States Food and Drug Administration mandates a maximum authorized concentration of 15 ppm (0.0015%) for the 3:1 CMIT/MIT mixture in rinse-off products [1]. Similarly, Health Canada prohibits the use of methylchloroisothiazolinone alone and permits it only in combination with methylisothiazolinone in rinse-off products, with the total combination concentration not exceeding 15 ppm [1]. The European Commission, through Commission Regulation (EU) 2016/1198, has implemented even more restrictive measures, banning methylisothiazolinone entirely in leave-on products (skin creams and lotions) effective February 12, 2017, and limiting it to 0.0015% (15 ppm) in rinse-off products as of January 27, 2018 [2].

These regulatory decisions reflect evolving understanding of the sensitization potential and health risks associated with CMIT/MIT exposure. The European Commission Scientific Committee on Consumer Safety noted that the dramatic rise in reported cases of contact allergy to methylisothiazolinone was "unprecedented in Europe" and attributed primarily to increasing consumer exposure from cosmetic products [2]. Beyond cosmetic applications, regulatory attention has expanded to include household products, paints, and occupational settings where CMIT/MIT exposure may occur [2]. The Environmental Protection Agency in the United States classifies methylisothiazolinone as moderately toxic by oral and inhalation routes, but highly acutely toxic when applied dermally or to the eye, with corrosive properties necessitating appropriate handling precautions [2].

Environmental Fate and Exposure Assessment

Stability and Transformation Pathways

The environmental fate of CMIT/MIT mixtures involves complex transformation pathways influenced by environmental parameters including pH, light exposure, and atmospheric conditions. Stability studies indicate that CMIT and MIT demonstrate remarkable persistence in aqueous solutions under typical environmental conditions, with no significant hydrolysis or photolysis observed over 30 days at neutral pH [6]. However, under alkaline conditions (pH ≥ 9), CMI undergoes measurable hydrolysis with rate constants of approximately 0.038 d⁻¹ [6]. Phototransformation rates for both compounds remain significantly slower than hydrolysis across the pH range of 4-9, indicating that chemical degradation rather than photolysis represents the primary transformation pathway under most environmental conditions [6]. The electrophilic nature of CMIT/MIT suggests potential reaction with nucleophilic compounds in environmental matrices, particularly thiol-containing substances such as glutathione, which may contribute to their degradation in biological systems [3].

Chamber studies simulating real-world use conditions provide critical insights into the atmospheric behavior of CMIT/MIT mixtures. Experiments conducted at varying air change rates (0.3, 0.5, and 1.0 h⁻¹) demonstrated that the estimated air concentration of CMIT/MIT increased linearly with emission rate but remained independent of air change rates [3]. This counterintuitive relationship indicates that the removal rate of CMIT/MIT via chemical reactions exceeds removal by ventilation, highlighting the significance of homogeneous and heterogeneous chemical reactions in determining actual exposure concentrations [3]. These findings have important implications for risk assessment models, which must account for reactive pollutant behavior rather than assuming conservative (non-reactive) chemical persistence in indoor environments.

Exposure Assessment and Risk Characterization

Inhalation exposure assessment for CMIT/MIT mixtures requires sophisticated modeling approaches that incorporate time-dependent concentration changes in consumer products and corresponding air concentrations. Traditional tiered risk assessment approaches, such as those implemented in the ConsExpo model, typically assume constant weight fractions of active ingredients, potentially overestimating exposure for reactive compounds like CMIT/MIT [6]. Advanced mass balance models that account for simultaneous evaporation and chemical transformation provide more accurate exposure predictions for volatile and semi-volatile compounds in indoor environments [6]. For liquid air fresheners containing CMIT/MIT, such models demonstrate that the actual inhalation exposure may be substantially lower than predicted by conservative models due to concurrent degradation processes occurring during product use.

Epidemiological evidence supports concerns regarding inhalation exposure to CMIT/MIT mixtures. The documented cases of humidifier-associated lung injury in Korea linked to CMIT/MIT exposure underscore the potential for severe respiratory effects when these biocides are dispersed in aerosol form [3] [6]. While most documented cases were associated with polyhexamethylene guanidine (PHMG) exposure, epidemiological investigations have not excluded Kathon (CMIT/MIT) as a potential risk factor for these fatal respiratory diseases [6]. These findings highlight the necessity of comprehensive risk assessment that considers specific product use scenarios, including humidifiers and aerosolizing devices that may facilitate respiratory exposure to these biocides.

Figure 2: CMIT/MIT Exposure Pathways and Fate Processes

Conclusion

References

Kathon 886 mechanism of action biocides

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Action

Kathon 886's primary active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) and 2-methyl-4-isothiazolin-3-one (MI), act through a progressive, two-stage mechanism culminating in cell death [1].

Physiological Activity Inhibited Key Enzymes Targeted Cellular Consequence Timeline of Effect
Respiration (Oxygen consumption) Alpha-ketoglutarate, pyruvate, and succinate dehydrogenases (Krebs cycle) Disruption of central metabolic pathways Growth inhibition within minutes [1]
Energy Generation (ATP synthesis) NADH dehydrogenase Halting of energy production
Growth (Assimilation) Lactate dehydrogenase (nutrient metabolism) Cessation of cell growth and replication
Cell Viability Multiple pathways leading to loss of protein thiols Production of free radicals and cell death Loss of viability after several hours [1]

The following diagram illustrates this sequential mechanism:

G Biocide Biocide Step1 Step 1: Rapid Growth Inhibition (Within Minutes) EnzymeInhibition Inhibition of Key Dehydrogenases Step1->EnzymeInhibition Step2 Step 2: Loss of Cell Viability (Over Several Hours) ProteinThiolLoss Progressive Loss of Protein Thiols Step2->ProteinThiolLoss FreeRadicals Production of Free Radicals Step2->FreeRadicals MetabolismDisruption Disruption of: - Respiration - Energy (ATP) Generation - Growth (Assimilation) EnzymeInhibition->MetabolismDisruption MetabolismDisruption->Step2 CellDeath Cell Death ProteinThiolLoss->CellDeath FreeRadicals->CellDeath Biocode Biocode Biocode->Step1

Experimental Evidence & Efficacy Data

The proposed mechanism is supported by experimental data demonstrating this compound's efficacy against various microorganisms.

Protocol for Evaluating Biocidal Efficacy in Metalworking Fluid

One study detailed a suspension test to determine the minimum inhibitory concentration (MIC) and log reduction of viable cells [2].

  • Test Organisms: Mycobacterium immunogenum and Pseudomonas fluorescens, representing occupational health concerns in metalworking fluids [2].
  • Culture Conditions: Organisms were grown to exponential phase in broth to a density of ~10^8 CFU/mL [2].
  • Test Matrix: A filter-sterilized, commercial synthetic metalworking fluid at 5% concentration; saline was used as a control matrix [2].
  • Treatment: 1 mL of microbial suspension was treated with this compound at various final concentrations and contact times [2].
  • Viability Assessment: Survival was determined by spread-plating 100 µL aliquots on Middlebrook agar. Plates for M. immunogenum were incubated at 37°C for 120 hours, and for P. fluorescens at 25°C for 24 hours. Log reductions were calculated from viable counts [2].

The experimental workflow for this protocol is summarized below:

G Start Culture Test Organisms (M. immunogenum & P. fluorescens) to ~10^8 CFU/mL A Prepare Microbial Suspension in MWF and Saline Matrices Start->A B Treat with this compound (Varying Concentration & Contact Time) A->B C Spread-Plate Aliquots on Middlebrook Agar B->C D Incubate Plates: - M. immunogenum: 37°C/120h - P. fluorescens: 25°C/24h C->D E Count Viable Colonies & Calculate Log Reduction D->E

Quantitative Efficacy Findings

Experimental results show this compound is effective at low concentrations, though efficacy varies by organism and environment.

Microorganism Matrix Effective Concentration & Contact Time Observed Effect Reference
Mycobacterium immunogenum Saline 10,000 ppm, 15 min ≥8-log reduction [2]
Mycobacterium immunogenum Metalworking Fluid (MWF) 10,000 ppm, 15 min ≥8-log reduction [2]
Pseudomonas fluorescens Not Specified 540 ppm active ingredient Inactivation [3]
Mycobacterium immunogenum Not Specified 600-900 ppm active ingredient Effective control [3]
General Bacteria & Fungi Metalworking Fluids 5 to 75 ppm active ingredient Effective control in use-dilution fluid [1]

Toxicity, Mutagenicity, and Resistance

  • Mutagenicity: A key study found that the mutagenic activity of Kathon formulations in Salmonella typhimurium TA100 is primarily attributed to the MCI component and a dichlorinated byproduct, while MI itself was non-mutagenic [4].
  • Resistance Development: Laboratory studies show that repeated subculturing of Pseudomonas aeruginosa in sublethal concentrations of this compound can select for populations with higher resistance levels. Under-dosing and specific dosing regimens can influence this resistance development [3].

The experimental data confirms this compound is a potent biocide with a well-defined mechanism. When designing experiments, please note that its efficacy can be influenced by the matrix and microbial resistance is a potential concern with improper use.

References

Kathon 886 chemical composition and inert ingredients

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

For identification and handling purposes, the typical physical properties of Kathon 886 MW are as follows [1] [2]:

Property Specification
Appearance Amber to gold, slightly viscous liquid
Odor Mild, aromatic
Specific Gravity (at 25°C) 1.29
Density 10.8 lb/gal
pH (as supplied) 1 to 3
Viscosity (at 25°C) 16 cps

Its solubility profile is broad, being soluble in water, methanol, ethanol, isopropyl alcohol, and acetic acid, but insoluble in acetone [1] [2]. The product is stable for at least one year at ambient temperatures and performs best in a pH range of 3.0 to 9.2 in the end-use fluid, with enhanced stability at lower pH levels [1] [2].

Mechanism of Action

This compound MW acts as a broad-spectrum biocide through a rapid, two-step mechanism that disrupts core cellular functions in microorganisms [1] [3]:

  • Growth Inhibition: Within minutes of application, the active ingredients disrupt central metabolic pathways. They specifically inhibit key enzymes involved in the Krebs cycle (such as dehydrogenases for alpha-ketoglutarate, pyruvate, and succinate), nutrient metabolism (lactate dehydrogenase), and energy generation (NADH dehydrogenase) [1] [3]. This swiftly halts cellular respiration, ATP synthesis, and growth.
  • Cell Death: Following metabolic disruption, cell death occurs over several hours. This results from the progressive loss of protein thiols within the cell and the production of free radicals due to disrupted metabolism [1] [3].

The diagram below illustrates this sequential mechanism of action.

G A Application of This compound MW B Step 1: Rapid Growth Inhibition (Within Minutes) A->B C Disruption of Metabolic Pathways B->C D Inhibition of Key Enzymes: • Krebs Cycle Dehydrogenases • Lactate Dehydrogenase • NADH Dehydrogenase C->D E Cellular Functions Halted: • Respiration (O₂ consumption) • Energy Generation (ATP) • Growth (Assimilation) D->E F Step 2: Loss of Cell Viability (24-48 Hours) E->F G Progressive Loss of Protein Thiols F->G H Production of Free Radicals F->H I Cell Death G->I H->I

Efficacy and Experimental Considerations

This compound MW is effective against a wide range of bacteria and fungi in metalworking fluids, synthetic coolants, and other water-based industrial fluids [1] [3] [2].

  • Dosage Information: The recommended dosage varies depending on the system's condition [1] [3]:
    • Initial Dose for Fouled Systems: 25 to 75 ppm active ingredient (a.i.).
    • Maintenance Dose for Clean Systems: 5 to 30 ppm a.i., typically applied every 3-4 weeks.
  • Efficacy Against Challenging Microorganisms: Laboratory studies indicate the biocide is effective against specific problem-causing microbes, including Mycobacterium chelonae, with prevention of growth observed at 7-20 ppm a.i. [3]. Its mode of action, which does not rely on cell lysis, also suggests it may minimize the release of endotoxins from gram-negative bacteria [3].

For researchers, it is critical to conduct compatibility pre-testing due to the wide variation in fluid formulations. Certain components can degrade this compound MW, reducing its efficacy [1] [2]:

  • Avoid: Sodium Omadine, Triadine 10, and mercaptans (e.g., mercaptobenzothiazole).
  • Minimize: High levels of diethanolamine (DEA); using triethanolamine (TEA) or monoethanolamine (MEA) is preferred.
  • Manage pH: Do not add highly basic additives (pH 10-12) immediately before or after adding the biocide.

Safety and Handling Protocols

Safety data from the search results indicates that this compound MW is a hazardous chemical with acute toxicity. The acute oral LD₅₀ is 53 mg/kg in rats and 60 mg/kg in mice, with toxic effects including somnolence, ataxia, and respiratory depression [4]. It is essential to follow all safety protocols on the product label and Material Safety Data Sheet (MSDS) [1] [2].

Key handling practices include [1] [2]:

  • Using a metering pump for direct addition to the sump.
  • Triple-rinsing empty containers before disposal.
  • Posting safety information and deactivation protocols near the handling area.

References

Kathon 886 solubility in water and common solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Physical Properties

Kathon 886 MW is supplied as a liquid solution in water, typically with a 14-14.5% concentration of active ingredients [1] [2] [3]. The table below summarizes its solubility profile and key physical properties:

Property Description / Value
Physical Form Amber to gold, slightly viscous liquid [2] [4]
Active Ingredients 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT, 10.4%) and 2-methyl-4-isothiazolin-3-one (MIT, 3.7%) [4] [5]
Solubility in Water Highly soluble / miscible [6] [4]
Other Soluble Solvents Methanol, Ethanol, Isopropyl alcohol, Acetic acid, n-Butanol (3.5 parts) [4]
Insoluble Solvents Acetone [4]
Specific Gravity @ 25°C 1.19 - 1.29 g/cm³ [1] [4]
pH (as supplied) 1 to 3 [4]

Stability and Experimental Considerations

For researchers, the chemical stability of this compound under various conditions is a critical experimental parameter.

Factor Stability Condition
pH Stability Stable in range of 3.0 to 9.2; stability and performance improve at lower pH [4] [5].
Temperature Stability Stable for at least one year at ambient temperatures and six months at 50°C [4].
Incompatibilities Degradation can occur with highly basic additives, high levels of diethanolamine (DEA), and mercaptans [4].

The following diagram illustrates the key factors affecting this compound's stability and the resulting experimental considerations for its use:

G This compound Stability This compound Stability pH: Stable in 3.0-9.2 pH: Stable in 3.0-9.2 This compound Stability->pH: Stable in 3.0-9.2 Heat: Stable at 50°C for 6mo Heat: Stable at 50°C for 6mo This compound Stability->Heat: Stable at 50°C for 6mo Incompatibilities Incompatibilities This compound Stability->Incompatibilities Better performance at lower pH Better performance at lower pH pH: Stable in 3.0-9.2->Better performance at lower pH Avoid highly basic additives Avoid highly basic additives pH: Stable in 3.0-9.2->Avoid highly basic additives High Diethanolamine (DEA) High Diethanolamine (DEA) Incompatibilities->High Diethanolamine (DEA) Mercaptans Mercaptans Incompatibilities->Mercaptans Certain other biocides Certain other biocides Incompatibilities->Certain other biocides Experimental Considerations Experimental Considerations Better performance at lower pH->Experimental Considerations Avoid highly basic additives->Experimental Considerations High Diethanolamine (DEA)->Experimental Considerations Mercaptans->Experimental Considerations Certain other biocides->Experimental Considerations

Research Use & Safety Information

The available data has specific implications for scientific research:

  • Research Use Only: Commercial sources specify that their products are "for research use only" and are controlled substances not for human use [1] [7].
  • Handling Precautions: The active ingredients are hazardous. Safety data indicates hazards including acute toxicity, skin corrosion, and serious eye damage [7] [6]. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
  • Antimicrobial Mechanism: The biocide rapidly inhibits microbial growth by disrupting key metabolic enzymes and pathways, with cell death resulting from progressive loss of protein thiols [5].

How to Find More Detailed Protocols

The search results lack specific, step-by-step laboratory procedures for testing this compound's solubility. To acquire this, you can:

  • Consult Official Manufacturers: Directly contact technical support from manufacturers like LANXESS (the current producer of this compound MW) for in-depth technical dossiers and application notes [2].
  • Search Scientific Databases: Use specialized databases like ACS Publications, ScienceDirect, or SpringerLink to find peer-reviewed journal articles that detail experimental methods using this specific biocide.

I hope this structured technical data provides a solid foundation for your work. Would you like me to attempt a new search focusing on specific standardized laboratory test methods, perhaps from ASTM International or similar bodies?

References

Comprehensive Application Notes and Protocols: Kathon 886 MW Microbicide in Metalworking Fluids Using Metering Pump Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kathon 886 MW Microbicide

This compound MW is a broad-spectrum antimicrobial agent specifically formulated for microbial control in metalworking fluid systems. This isothiazolinone-based biocide contains two active compounds: 5-chloro-2-methyl-4-isothiazolin-3-one (10.4%) and 2-methyl-4-isothiazolin-3-one (3.7%), yielding a total active ingredient content of 14.1% in an aqueous solution stabilized with magnesium salts [1] [2]. The product exhibits exceptional efficacy against bacteria, fungi, and yeast that commonly contaminate metalworking fluids, including problematic microorganisms such as Mycobacterium species and endotoxin-producing bacteria [3] [2]. Its mechanism of action involves rapid disruption of microbial metabolism through inhibition of key enzymes in the Krebs cycle (α-ketoglutarate, pyruvate, and succinate dehydrogenase) and electron transport chain, leading to immediate cessation of cellular respiration and eventual cell death [1].

The regulatory status of this compound MW includes EPA registration (Number 707-129) originally granted in 1977 for metalworking fluids and subsequently expanded in 1986 to include metal cleaners and water-based hydraulic fluids [1] [4]. Its formulation advantages include formaldehyde-free chemistry, water solubility, low foam potential, and stability across a wide pH range (3.0-9.2), making it particularly suitable for complex metalworking operations involving ferrous and aluminum materials [1] [2]. For researchers and industrial scientists implementing biocide programs, understanding the proper application methodology, particularly through precision metering systems, is critical to achieving optimal microbial control while maintaining operational efficiency and cost-effectiveness.

Product Specifications and Physical Properties

Table 1: Chemical Composition and Physical Properties of this compound MW

Parameter Specification Reference

| Active Ingredients | 5-chloro-2-methyl-4-isothiazolin-3-one: 10.4% 2-methyl-4-isothiazolin-3-one: 3.7% Total Active Ingredients: 14.1% | [1] [2] | | Inert Ingredients | Magnesium ion: 4.2-5.5% Water: to 100% | [1] [2] | | Appearance | Amber to gold, slightly viscous liquid | [1] [2] | | Odor | Mild, aromatic | [1] [2] | | Specific Gravity (@ 25°C) | 1.29 | [1] [2] | | Density | 10.8 lb/gal | [1] [2] | | pH (as supplied) | 1-3 | [1] [2] | | Viscosity (@ 25°C) | 16 cps | [1] [2] | | Solubility | Soluble in water, methanol, ethanol, isopropyl alcohol, acetic acid, n-butanol (3.5 parts); insoluble in acetone | [1] [2] | | Stability | Stable for ≥1 year at ambient temperatures; ≥6 months at 50°C | [2] |

Dosing Protocols and Application Guidelines

Systematic Dosing Strategy

Implementation of an effective this compound MW treatment program requires a systematic approach based on the current microbial contamination status of the metalworking fluid system. The dosing protocol is bifurcated into initial treatment for fouled systems and maintenance dosing for systems under control [1] [2]. For grossly contaminated systems exhibiting noticeable issues such as foul odors, emulsion instability, or visible microbial growth, an initial dose of 5.4-12.8 fluid ounces (0.46-1.1 pounds) per 1,000 gallons of fluid is recommended, equivalent to 25-75 ppm active ingredient [2]. This should be followed by subsequent maintenance doses once control is established. For maintenance of non-fouled systems, a dose of 2.7-12.8 fluid ounces (0.23-1.1 pounds) per 1,000 gallons of emulsion every 4-12 weeks is effective, providing 5-30 ppm active ingredient [1] [2].

The dosing frequency and concentration range should be adjusted based on several system-specific factors, including the rate of preservative dilution with makeup fluid, the severity of contamination, the level of microbial control required, filtration effectiveness, and overall system design [2]. Higher dosage ranges and/or increased frequency of treatment may be necessary in systems with high water turnover, significant contamination challenges, or inefficient filtration. For metal cleaning fluid preservation, the recommended dosage is 44-147 ppm as supplied (6.25-25 ppm active isothiazolones) in the final use-dilution fluid, while water-based hydraulic fluids require 9-13 fluid ounces per 1,000 gallons every 8 weeks for maintenance [2].

Application Workflow

Table 2: Dosing Protocol Summary for this compound MW in Metalworking Fluids

| Application Scenario | Dosage (per 1,000 gallons) | Concentration (active ingredient) | Frequency | Notes | |--------------------------|--------------------------------|--------------------------------------|---------------|-----------| | Initial Treatment (Fouled Systems) | 5.4-12.8 fl oz (0.46-1.1 lbs) | 25-75 ppm | Once, until control achieved | For systems with noticeable microbial contamination | [2] | | Maintenance (Non-Fouled Systems) | 2.7-12.8 fl oz (0.23-1.1 lbs) | 5-30 ppm | Every 4-12 weeks | Adjust based on microbial monitoring results | [1] [2] | | Metal Cleaning Fluids | 5.6-22.6 fl oz (0.48-1.9 lbs) | 6.25-25 ppm | Every 3-4 weeks | For alkaline, acid, and emulsion-based cleaners | [2] | | Water-Based Hydraulic Fluids | 9-13 fl oz (0.76-1.1 lbs) | Not specified | Every 8 weeks | For high water-based hydraulic fluids and invert emulsions | [2] |

kathon_application_workflow start Start this compound MW Application assess Assess System Contamination Level start->assess decision System Status? assess->decision initial Initial Treatment Protocol (5.4-12.8 fl oz/1000 gal) Target: 25-75 ppm active decision->initial Fouled System maintenance Maintenance Protocol (2.7-12.8 fl oz/1000 gal) Target: 5-30 ppm active decision->maintenance Clean System monitor Monitor Microbial Counts and System Parameters initial->monitor maintenance->monitor adjust Adjust Dosing Regimen Based on Monitoring Data monitor->adjust Every 4-12 weeks adjust->monitor

Metering Pump Selection and Configuration

Pump Technology Options

Metering pump selection is critical for the precise delivery of this compound MW microbicide to metalworking fluid systems. Based on the application requirements and the chemical properties of the biocide, several pump technologies are suitable [5]. For high-precision applications where consistent volume delivery is essential regardless of back pressure or fluid viscosity changes, true metering pumps are required. The two common pump types that guarantee fixed delivery volume over time and against varying back pressures are reciprocating diaphragm pumps (both piston and hydraulically actuated variants) and plunger pumps [5]. Reciprocating diaphragm pumps with mechanical diaphragms are suitable for metering pressures up to approximately 10 bar and flows of 1,000 L/hour, offering repeatable accuracies as low as 0.5% even at very low metering flow levels [5].

For applications where strict volume control is less critical, alternative pump technologies may be considered. Air Operated Double Diaphragm (AODD) pumps are commonly used in water treatment and chemical processing applications where flows are below 10 m³/hr and an accuracy of 3% is acceptable [5]. Peristaltic pumps offer another alternative, being simple, easy to regulate, chemically resistant, and relatively inexpensive; however, they require regular tube replacement due to elongation and hardening of the tube material, which affects delivery volume accuracy [5]. Gear pumps provide smooth flow and accurate control for lower volume applications but may experience performance alterations as gears wear and are affected by changes in pressure and fluid viscosity [5].

Pump Configuration Guidelines

Proper pump configuration ensures consistent biocide delivery and optimal performance. The metering pump should be equipped with appropriate control systems ranging from simple manual adjustment and timers to variable speed drives (0-5 mA signals) or full process control systems such as PROFIBUS [5]. The pump materials must be compatible with this compound MW, which is corrosive due to its low pH (1-3) and contains magnesium salts. Recommended wetted materials include stainless steel (for components) and PTFE or fluoropolymers for seals and diaphragms [1] [6]. Newdose D-type electromagnetic solenoid dosing pumps offer capacities of 1-55 L/h with pressures up to 20 bar and an accuracy of ±1%, while mechanical motor dosing pumps can handle higher capacities up to 6000 L/h [6].

The pump should be positioned correctly in the fluid system, preferably on the clean side of filters to maximize biocide longevity and effectiveness [1] [2]. However, if significant microbial populations are detected on the dirty side of filters, occasional addition to that area may be necessary. The injection point should be selected to ensure uniform dispersion throughout the system, typically directly into the metalworking fluid sump with adequate mixing [2]. The pump should never be used to apply this compound MW in a spray bottle application, and direct contact with high-temperature zones (above 60°C/140°F) should be avoided to prevent accelerated degradation of the active ingredients [2].

Compatibility and Stability Considerations

Chemical compatibility is a crucial factor when integrating this compound MW into metalworking fluid systems. The pH stability of the biocide is well-documented, remaining effective across a range of 3.0-9.2, with optimal performance and stability at lower pH values [1] [2]. For systems operating at pH greater than 9.5, preliminary testing to determine biological efficacy and chemical stability is strongly recommended before full implementation [2]. The presence of strongly alkaline additives (pH 10-12) can degrade the active ingredients; therefore, sufficient time (at least 30 minutes) should be allowed between additions of this compound MW and highly basic additives to the system [2].

Several specific incompatibilities have been identified that can compromise the effectiveness of this compound MW. Mercaptans, such as mercaptobenzothiazole, should be avoided in formulations containing this biocide [2]. Additionally, certain amine compounds can affect stability; minimizing levels of diethanolamine (DEA) is recommended, with preference for 99% triethanolamine (TEA) or monoethanolamine (MEA) at the lowest effective levels [2]. Other biocides may also demonstrate incompatibility; specifically, Sodium Omadine and Triadine 10 should not be used concurrently with this compound MW as they can degrade its effectiveness [2]. If additional fungicidal activity is required, Kathon 893 MW fungicide is completely compatible and can be used in combination [2].

Experimental Protocol for System Validation

Efficacy Testing Methodology

Pre-implementation validation of this compound MW in specific metalworking fluid formulations is essential due to variations in coolant compositions. The following protocol provides a standardized approach for evaluating biocide efficacy before full-scale implementation:

  • Sample Collection: Obtain representative samples of the metalworking fluid from the operational system, ensuring samples include both liquid phase and any biofilm present. Collect multiple samples from different points in the system, including the main reservoir, downstream of filters, and from stagnant areas if possible [2].

  • Baseline Microbial Assessment: Determine baseline microbial counts using standard microbiological methods. Perform serial dilutions (1:10) in sterile phosphate buffer, plate on appropriate media (Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi), and incubate at 30-35°C for 48-72 hours (bacteria) and 25-30°C for 5-7 days (fungi). Express results as colony-forming units per milliliter (CFU/mL) [2].

  • Dosing Regimen Simulation: Prepare test samples with this compound MW at the recommended concentrations (5-75 ppm active ingredient) and incubate at system operating temperature. Include an untreated control and a system fluid control with no biocide addition [1] [2].

  • Time-Kill Study: Assess microbial viability at predetermined intervals (0, 4, 24, 48, 168 hours) following biocide addition using both plate count methods and metabolic activity assays (such as oxygen consumption or dehydrogenase activity measurements) [1].

  • Data Analysis: Calculate log reduction values compared to the untreated control at each time point. Determine the minimum effective concentration and contact time required for at least a 3-log reduction (99.9%) in microbial viability [1].

Chemical Stability Assessment

Concurrent with efficacy testing, evaluate the chemical stability of this compound MW in the specific metalworking fluid formulation:

  • Accelerated Stability Testing: Prepare fluid samples with this compound MW at recommended use concentrations and store at elevated temperatures (40°C, 50°C) for 4-8 weeks, sampling weekly for active ingredient analysis [2].

  • Analytical Method: Employ high-performance liquid chromatography (HPLC) with UV detection to quantify both active components (5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one) throughout the stability study [1].

  • Compatibility Assessment: Evaluate fluid stability parameters including emulsion stability, pH, and lubricity before and after biocide addition to identify any adverse interactions [2].

Performance Monitoring and Troubleshooting

Microbial Monitoring Program

Routine microbial monitoring is essential for evaluating the effectiveness of the this compound MW treatment program and making necessary adjustments. Implement a comprehensive monitoring protocol that includes both weekly dip slide tests for rapid assessment and monthly thorough laboratory analysis for trend identification [2]. Key monitoring parameters should include total viable bacteria and fungi counts, pH tracking, and visual observations for signs of microbial contamination such as odor, discoloration, or loss of emulsion stability [1] [2].

Establish action thresholds that trigger response procedures, with bacterial counts exceeding 10⁶ CFU/mL and fungal counts above 10⁴ CFU/mL typically indicating the need for intervention [2]. Maintain detailed records of microbial counts, biocide addition dates and quantities, system parameters (pH, concentration, temperature), and any observed issues to identify patterns and optimize the treatment protocol over time.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues with this compound MW Application

Problem Potential Causes Corrective Actions

| Persistent Microbial Growth | Underdosing Incompatible chemicals Heavy biofilm accumulation | Increase dosage frequency/concentration Check for incompatible additives System cleaning and biofilm removal | [1] [2] | | Rapid pH Increase | Microbial activity Alkaline water source Overuse of alkaline additives | Verify biocide efficacy Adjust makeup water treatment Space biocide and additive addition | [1] [2] | | Fluid Instability | Chemical incompatibility Overdosing High temperature degradation | Review fluid formulation Verify dosing pump calibration Ensure temperature <60°C during addition | [2] | | Metering Pump Issues | Wear or clogging Incorrect calibration Control system error | Regular maintenance schedule Validate flow rate monthly Verify control signals and programming | [5] [6] |

kathon_troubleshooting start Performance Issue Identified check_dosing Check Dosing Parameters and Pump Operation start->check_dosing decision1 Dosing Correct? check_dosing->decision1 adjust_dosing Adjust Dosing Regimen or Repair Pump decision1->adjust_dosing No check_compat Review Chemical Compatibility decision1->check_compat Yes adjust_dosing->check_compat decision2 Compatibility Issues? check_compat->decision2 remove_incompat Remove Incompatible Chemicals decision2->remove_incompat Yes check_system Evaluate System Conditions and Biofilms decision2->check_system No remove_incompat->check_system decision3 System Issues Found? check_system->decision3 clean_system Clean System and Eliminate Dead Zones decision3->clean_system Yes monitor_result Monitor System Response decision3->monitor_result No clean_system->monitor_result

Conclusion

Proper implementation of this compound MW microbicide through precision metering systems represents a scientifically validated approach to microbial control in metalworking fluid operations. The combination of appropriate product knowledge, systematic dosing protocols, properly selected metering equipment, and rigorous monitoring enables researchers and industrial scientists to maintain optimal fluid performance while extending sump life and reducing operational costs. The two-phase mechanism of this compound MW—rapid growth inhibition followed by progressive loss of cell viability—provides broad-spectrum protection against bacteria and fungi, including problematic microorganisms such as Mycobacterium [1] [3].

Critical success factors include adherence to recommended dosing guidelines, selection of compatible metering pump technology with appropriate materials of construction, vigilant monitoring of system parameters, and proactive troubleshooting when issues arise. Additionally, researchers should note that environmental conditions significantly impact product performance, with optimal efficacy observed at pH levels below 9.2 and temperatures below 60°C [1] [2]. By integrating these application notes and protocols into their microbial management programs, research and development professionals can maximize the performance of this compound MW while maintaining safe and efficient metalworking operations.

References

Comprehensive Application Notes and Protocols: Kathon 886 Minimum Inhibitory Concentration Against Bacteria and Fungi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kathon 886 MW Microbicide

This compound MW is a broad-spectrum antimicrobial agent widely used as a biocide and preservative in various industrial applications, particularly in metalworking fluids, personal care products, and water treatment systems. This chemical formulation belongs to the isothiazolinone class of biocides and has been extensively utilized for over four decades since its initial EPA registration in 1977. This compound exhibits potent activity against a diverse range of microorganisms, including bacteria, fungi, and yeast, making it particularly valuable for preventing microbial contamination in water-based systems where these organisms proliferate. The effectiveness of this compound against problematic microorganisms in industrial settings, including Mycobacterium species and endotoxin-producing bacteria, has established it as a preferred choice for microbial control in challenging environments where worker health and product preservation are significant concerns [1] [2].

The occupational health implications of microbial contamination in metalworking fluids have driven substantial research into biocidal efficacy. Microorganisms colonizing metalworking fluids have been implicated in various respiratory health hazards to machinists, including asthma, hypersensitivity pneumonitis, and other occupational respiratory illnesses. The ability of this compound to control high-risk microorganisms in these environments underscores its importance not only for product preservation but also for workplace safety. Understanding the minimum inhibitory concentrations of this compound against bacteria and fungi is therefore critical for researchers and industrial microbiologists tasked with developing effective contamination control strategies while balancing efficacy with environmental and safety considerations [3] [4].

Chemical Composition and Properties

Fundamental Chemical Characteristics

This compound MW is a chemical mixture comprising two primary active isothiazolinone compounds that synergistically provide broad-spectrum antimicrobial activity. The product is supplied as a 14% active liquid in water, with the remaining composition consisting of inert ingredients, including magnesium ions and water. The specific chemical composition follows a standardized formulation that has been consistently maintained across industrial applications, ensuring reproducible antimicrobial performance when used according to manufacturer specifications [1] [2].

Table 1: Chemical Composition of this compound MW

Component Concentration Chemical Name
Active Ingredient 1 10.4% 5-chloro-2-methyl-4-isothiazolin-3-one
Active Ingredient 2 3.7% 2-methyl-4-isothiazolin-3-one
Total Active Ingredients 14.1% (typical) -
Inert Ingredients Magnesium ion (4.2-5.5%) Water to 100%
Physicochemical Properties

The physical characteristics of this compound MW contribute significantly to its handling properties and application suitability. It appears as an amber to gold, slightly viscous liquid with a mild, aromatic odor. The formulation has a specific gravity of 1.29 at 25°C, equivalent to a density of 10.8 pounds per gallon, and a viscosity of 16 centipoise at 25°C. The product features a low pH range of 1-3 as supplied, which contributes to its stability during storage. The boiling and melting points are approximately 100°C and -33°C, respectively, with a vapor pressure of 0.1 mm Hg at 23°C. This compound MW demonstrates excellent solubility in water, methanol, ethanol, isopropyl alcohol, and acetic acid, but is insoluble in acetone, guiding appropriate formulation approaches and compatibility considerations [1] [2].

The stability profile of this compound is significantly influenced by environmental factors, particularly pH and temperature. The biocidal activity remains stable across a pH range of 3.0-9.2 in both water and metalworking fluid systems, with improved stability and performance observed at lower pH values. Manufacturers specifically recommend maintaining system pH below 9.2 for optimal performance, while systems with pH greater than 9.5 require preliminary efficacy and stability evaluation before implementation. The product demonstrates good thermal stability, remaining stable for at least one year at ambient temperatures and for six months at 50°C when stored properly in original containers protected from extreme conditions [1].

Mechanism of Action

This compound MW employs a two-step mechanism involving rapid growth inhibition followed by eventual loss of cell viability. The initial growth inhibition results from the rapid disruption of central metabolic pathways through inhibition of several specific enzymes, particularly dehydrogenases. The critical enzymes affected are associated with the Krebs cycle (inhibiting alpha-ketoglutarate, pyruvate, and succinate dehydrogenase), nutrient metabolism (disrupting lactate dehydrogenase), and energy generation (interfering with NADH dehydrogenase). The key physiological activities that are rapidly inhibited in microbial cells include respiration (oxygen consumption), energy generation (ATP synthesis), and growth (assimilation processes) [2].

The breadth of this compound's antimicrobial activity stems from the presence of these target enzymes across both aerobic and anaerobic microorganisms. The inhibition of cellular activity and growth occurs rapidly, typically within minutes of exposure, whereas cell death (cidal activity) manifests after several hours of contact. In general, higher biocide concentrations reduce the contact time required for complete microbial kill. The eventual cell death results from progressive loss of protein thiols in the cell through multiple pathways. As cell metabolism becomes disrupted, free radicals are generated that further contribute to cellular damage and death. This multi-target mechanism explains both the broad spectrum of activity of this compound MW biocide and the difficulty microorganisms face in developing resistance through mutation, as multiple genetic changes would be required to overcome its effects [2].

G cluster_cellular Cellular Target Sites cluster_effects Cellular Consequences cluster_results Final Outcomes Kathon This compound MW Application Enzyme Enzyme Inhibition (Dehydrogenases) Kathon->Enzyme Rapid Action (minutes) Metabolic Metabolic Pathway Disruption Kathon->Metabolic Energy Energy Production Interference Kathon->Energy Respiration Respiration Inhibition (Oxygen Consumption) Enzyme->Respiration Metabolic Disruption ATP ATP Synthesis Reduction Metabolic->ATP Growth Growth Arrest (Assimilation Block) Energy->Growth Thiol Protein Thiol Loss Respiration->Thiol Progressive Damage (hours) Radicals Free Radical Generation ATP->Radicals Death Cell Death Growth->Death Thiol->Death Radicals->Death

Diagram 1: Mechanism of Action of this compound MW illustrating the multistep process from initial enzyme inhibition to eventual cell death

Minimum Inhibitory Concentrations

Efficacy Against Bacterial Pathogens

The minimum inhibitory concentrations of this compound vary significantly depending on the target microorganisms, application matrix, and contact time. Research has demonstrated that this compound exhibits particularly strong efficacy against mycobacterial species, which are notably resistant to many biocidal agents due to their complex cell envelope structure. In comparative studies evaluating multiple biocides, this compound was significantly more effective against Mycobacterium immunogenum than formaldehyde-releasing biocides (Grotan and Bioban) or phenolic biocides (Preventol). The superior efficacy of this compound is especially pronounced at lower exposure times, with ≥8-log reduction observed at 10,000 ppm concentration with just 15 minutes exposure time, compared to ≤2-log reductions with other tested biocides under similar conditions [4].

Table 2: Minimum Inhibitory Concentrations of this compound Against Bacteria

Bacterial Species Matrix Contact Time MIC (ppm) Log Reduction
Mycobacterium immunogenum Synthetic MWF (5%) 15 min 10,000 ≥8
Mycobacterium immunogenum Saline 15 min 10,000 ≥8
Mycobacterium immunogenum (mixed suspension) Synthetic MWF (5%) 15 min 10,000 ~4
Pseudomonas fluorescens Synthetic MWF (5%) 15 min ≤1,000 ≥8
Pseudomonas fluorescens Saline 15 min ≤1,000 ≥8

The efficacy profile of this compound demonstrates notable advantages against challenging microorganisms like mycobacteria. In studies comparing the susceptibility of Mycobacterium immunogenum and Pseudomonas fluorescens to various biocides, this compound was observed to be significantly (P < 0.0001) more effective at the lowest exposure time (15 minutes) with 10,000 ppm biocide concentration. Importantly, there was no significant (P = 0.5030) matrix effect (MWF versus saline) on Kathon biocidal activity toward M. immunogenum, although some variation in log reductions between matrices was observed. This consistent performance across different environments enhances its reliability in industrial applications where matrix compositions may vary [4].

Efficacy Against Fungal Species

This compound demonstrates broad-spectrum activity against fungal contaminants, although specific quantitative data for individual fungal species from the available literature is less comprehensive than for bacterial targets. The manufacturer reports that this compound MW is "very effective against bacteria and fungi" and recommends its use for controlling fungal contamination in metalworking fluids, where fungi can form large masses that clog filters and fluid lines, potentially leading to system shutdown. Fungal populations typically grow more slowly than bacteria but can cause significant operational problems through physical blockage of systems and generation of foul odors and corrosive metabolites [1].

The application rates recommended by the manufacturer for fungal control provide insight into effective concentrations. For maintenance of a non-fouled system in metalworking fluid applications, this compound MW is recommended at 2.7 fluid ounces per 1,000 gallons of emulsion every 4 weeks, or 2.7-12.8 fluid ounces per 1,000 gallons every 8-12 weeks. For noticeably fouled systems, an initial dose of 5.4-12.8 fluid ounces per 1,000 gallons is recommended, followed by subsequent maintenance dosages. These application rates translate to approximately 10 to 17 ppm active ingredient for maintenance control and 20-50 ppm active ingredient for initial treatment of contaminated systems, indicating the effective concentrations for fungal control in practical applications [1].

Table 3: Recommended Application Concentrations for Fungal Control

Application Scenario Dosage (per 1000 gallons) Active Ingredient (ppm) Treatment Frequency
Maintenance (non-fouled system) 2.7 fl oz ~10-15 Every 4 weeks
Extended maintenance 2.7-12.8 fl oz 10-17 Every 8-12 weeks
Fouled system (initial treatment) 5.4-12.8 fl oz 20-50 Until control achieved
Heavy contamination >12.8 fl oz >50 Custom frequency

Experimental Protocols

Microplate AlamarBlue Assay (MABA) for MIC Determination

The Microplate AlamarBlue Assay provides a reliable method for determining minimum inhibitory concentrations of this compound against various microbial strains. This protocol adapts standardized methods with modifications specifically optimized for isothiazolinone biocides [5] [4].

Materials and Reagents:

  • Test microorganisms (bacterial/fungal cultures in exponential growth phase)
  • This compound MW stock solution (14% active ingredients)
  • Middlebrook 7H9 broth (for mycobacteria) or appropriate culture medium
  • AlamarBlue reagent (commercially available)
  • Sterile 96-well microplates with lids
  • Microplate reader capable of fluorescence detection (excitation 530 nm/emission 590 nm)

Procedure:

  • Prepare well-dispersed cell inocula adjusted to an optical density (OD600) of 0.01 to 0.02 in appropriate culture medium.
  • Make fresh serial dilutions of this compound stock solution in culture medium (without Tween 80 for mycobacteria) to achieve desired test concentrations.
  • Add 100 μL of cell inoculum to each well of the microplate containing 100 μL of biocide dilution.
  • Include appropriate controls: medium only, cells without biocide, biocide without cells.
  • Incubate microplates overnight at optimal growth temperature (37°C for mycobacteria, 25-30°C for other bacteria/fungi) under shaking (300 rpm).
  • Add 20-30 μL alamarBlue reagent to each well and continue incubation for 3-4 hours until control wells without biocide show color change from blue to pink.
  • Measure fluorescence using a plate reader with top-reading mode (excitation 530 nm, emission 590 nm).
  • Calculate MIC as the lowest biocide concentration that reduces fluorescence by more than 90% compared to cell-only controls.

Validation Notes:

  • Ensure complete homogenization of cell suspensions before inoculation
  • Include neutralizer controls to confirm cessation of biocide activity after incubation
  • Perform each test in triplicate for statistical reliability
  • Verify homogeneous distribution of the alamarBlue reagent before reading
Quantitative Suspension Test EN 14348

For evaluation of mycobactericidal activity in accordance with European Standard EN 14348, the following quantitative suspension test protocol is recommended [5]:

Test Preparation:

  • Prepare cell suspensions from three agar plates according to EN specifications.
  • Remove cell aggregates by grinding the suspension with a cooled, sterile agitate mortar at 4°C.
  • Allow suspension to settle for 30 minutes, then adjust supernatant to 2 × 10^9 to 5 × 10^9 CFU/ml with sterile, purified water.
  • Verify complete homogenization and cell integrity using fluorescence staining (LIVE/DEAD BacLight bacterial viability kit).
  • Prepare disinfectant test solutions by diluting this compound in standardized hard water (CEN-HW; 300 ppm CaCO3) to 1.25-fold of desired final concentrations.

Test Performance:

  • Conduct tests under both clean conditions (0.3% bovine serum albumin) and dirty conditions (additional organic load as specified).
  • Combine 1 ml cell inoculum with 1 ml organic load and add to 8 ml disinfectant test solution.
  • After specified contact times (5, 15, 30 minutes), remove 1 ml aliquots and transfer to 9 ml neutralizer solution.
  • Prepare further decimal dilutions in neutralizer and spread doubly on appropriate agar plates.
  • Perform conventional plate counting after incubation at optimal conditions.
  • Calculate mycobactericidal activity as logarithmic reduction factor: RF = log N₀ - log Nₐ, where N₀ and Nₐ are CFU/ml before and after disinfectant exposure.

Neutralizer Formulation: The neutralizer solution should contain 3.0% (w/v) saponin, 1.0% (w/v) Tween 80, 0.5% (w/v) sodium thiosulfate, and 0.1% (w/v) histidine in 0.08 M phosphate buffer, pH 7.0, to effectively quench antimicrobial activity without affecting cell viability [5].

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture Microorganisms (Exponential Phase) Adjust Adjust Cell Density (OD600 = 0.01-0.02) Culture->Adjust Prepare Prepare Biocide Serial Dilutions Adjust->Prepare Plate Plate Setup (96-well microplate) Prepare->Plate Incubate Incubate Overnight 37°C with shaking Plate->Incubate Add Add AlamarBlue Reagent Incubate->Add Develop Incubate 3-4 hours Until color change Add->Develop Read Measure Fluorescence Ex530/Em590 Develop->Read Calculate Calculate % Reduction Read->Calculate MIC Determine MIC (>90% Reduction) Calculate->MIC Stats Statistical Analysis MIC->Stats

Diagram 2: Experimental workflow for MIC determination using the Microplate AlamarBlue Assay

Application Guidelines and Protocols

Metalworking Fluid Preservation

Preventive Maintenance Protocol: For maintenance of a non-fouled system, apply this compound MW at 2.7 fluid ounces (0.23 pounds) per 1,000 gallons of emulsion every 4 weeks. Alternatively, for extended treatment intervals, apply 2.7-12.8 fluid ounces (0.23-1.1 pounds) per 1,000 gallons every 8-12 weeks. The preservative should be dispensed into the use dilution of the metalworking fluid using a metering pump and uniformly dispersed throughout the system. For optimal performance, add this compound MW on the clean side of filters, though occasional addition to the dirty side may be necessary if significant microbial populations are detected there [1].

Corrective Treatment Protocol: For noticeably fouled systems, implement an initial dose of 5.4-12.8 fl oz (0.46-1.1 pounds) per 1,000 gallons of emulsion, followed by subsequent maintenance dosages based on the treatment intervals above. The required dosage and frequency may need adjustment depending on multiple factors, including the rate of dilution with makeup fluid, nature and severity of contamination, required control level, filtration effectiveness, and system design. Systems with heavy contamination or challenging design features (dead spots, difficult-to-clean areas) may require higher dosage ranges and/or increased treatment frequency [1].

General Best Practices

System Management:

  • Know your system volume precisely and dose according to recommended use levels
  • Minimize contamination by eliminating or reducing dead spots in fluid systems
  • Disconnect unused portions of the system to prevent microbial reservoirs
  • Avoid introducing contaminants by preventing trash from entering sumps
  • Monitor microbial levels regularly using dip slides or molecular methods to guide treatment timing

Compatibility Considerations:

  • Maintain system pH below 9.2 whenever possible, as stability and performance improve at lower pH
  • Avoid adding highly basic additives (pH 10-12) immediately before or after this compound addition; allow at least 30 minutes between additions
  • Minimize diethanolamine (DEA) levels in your system; substitute with 99% triethanolamine (TEA) or monoethanolamine (MEA) when possible
  • Avoid mercaptans such as mercaptobenzothiazole, which may compromise efficacy
  • Be aware of incompatible biocides - avoid using Sodium Omadine and Triadine 10 with this compound MW

Handling and Safety:

  • Always triple rinse (or equivalent) empty containers to avoid incidental contact
  • Post safety information and deactivation protocols near biocide handling areas
  • Use appropriate personal protective equipment during handling, including gloves and eye protection
  • Implement proper ventilation in areas where biocide is stored and handled [1] [2]

Regulatory and Safety Considerations

Hazard Classification and Handling

This compound MW carries several hazard classifications that require careful attention during handling and application. The product is classified as dangerous for acute aquatic toxicity (Category 1, H400), chronic aquatic toxicity (Category 1, H410), acute toxicity (Category 3, H301), skin sensitization (Category 1, H317), and specific organ toxicity after single exposure (Category 3, H331, H311). Additionally, it causes severe skin burns and eye damage (Category 1B, H314) and serious eye damage (Category 1, H318). In more severe classifications, it carries hazards for acute toxicity through dermal exposure (Category 2, H310) and inhalation (Category 2, H330) [6].

The precautionary statements for safe handling include multiple specific measures: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing), and multiple other specific precautions. The product requires proper personal protective equipment including chemical-resistant gloves, protective clothing, eye and face protection, and respiratory protection when ventilation is inadequate. Facilities using this compound should implement appropriate engineering controls such as adequate ventilation, enclosed processes, and local exhaust ventilation to minimize occupational exposure during handling and application [6].

Environmental and Regulatory Compliance

This compound MW is registered with the U.S. EPA under registration number 707-129, which authorizes its use in metalworking fluids, two-piece can manufacture, hot aluminum rolling, and general machinery of ferrous and aluminum materials. The registration was initially granted in 1977 and expanded in 1986 to include use in metal cleaners and water-based hydraulic fluids. Users must adhere to label instructions and all applicable local, state, and federal regulations when using this product. Special attention should be paid to disposal requirements for unused product and empty containers, with triple rinsing recommended for empty containers before disposal or recycling [1].

From an environmental perspective, this compound is effective at low use rates (10-17 ppm active ingredient) and is reported to be biodegradable, presenting a lower environmental burden compared to some alternative biocides. However, its classification as acutely toxic to aquatic life with long-lasting effects necessitates careful management to prevent environmental release. Facilities should implement containment measures to ensure that metalworking fluid effluent containing this compound does not enter waterways or drainage systems without appropriate treatment [1].

Conclusion

This compound MW represents a highly effective biocide option for controlling microbial contamination in industrial applications, particularly in metalworking fluids where problematic microorganisms like Mycobacterium immunogenum pose significant challenges. The comprehensive data presented in these application notes demonstrate its broad-spectrum efficacy against both bacterial and fungal contaminants, with particular strength against mycobacterial species that show resistance to many other biocidal agents. The unique mechanism of action targeting multiple enzymatic pathways explains both its effectiveness and the difficulty microorganisms face in developing resistance.

The experimental protocols and application guidelines provided herein offer researchers and industrial users science-based methodologies for determining minimum inhibitory concentrations and implementing effective treatment programs. When used according to recommended guidelines with appropriate attention to safety protocols, this compound provides reliable microbial control while addressing both operational requirements and occupational health concerns. Future developments may focus on optimizing formulation compatibility and application techniques to further enhance performance while minimizing environmental impact.

References

Comprehensive Application Notes and Protocols: Evaluating Kathon 886 Efficacy Against Mycobacterium chelonae

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mycobacterium chelonae is a rapidly growing nontuberculous mycobacterium belonging to Runyon group IV, commonly found throughout the environment including sewage and tap water. This pathogen is of significant concern in industrial settings, particularly in metalworking fluid systems, where it can cause opportunistic infections in humans, including skin, soft tissue, and bone infections, especially after trauma or surgical procedures. The resilience of mycobacteria to conventional biocides presents a substantial challenge for maintaining microbial control in water-based industrial fluids. Kathon 886 MW, an isothiazolinone-based biocide, has been developed to address this challenge through its broad-spectrum antimicrobial activity. These application notes provide detailed protocols and efficacy data to assist researchers and industrial microbiologists in evaluating and implementing this compound for controlling M. chelonae contamination in various applications, with particular emphasis on metalworking fluid systems where this pathogen poses significant operational and health risks.

The clinical importance of M. chelonae has increased in recent years, with the bacterium being associated with healthcare-associated infections stemming from contaminated solutions, medical devices, and surgical procedures. Its environmental persistence and resistance profile make it particularly problematic in industrial contexts where water-based fluids are employed. Hypersensitivity pneumonitis (HP) outbreaks among metalworkers have been linked to mycobacterial contamination of metal removal fluids (MRFs), highlighting the importance of effective biocide strategies. This compound represents a formulation technology designed specifically to target these resilient microorganisms while maintaining compatibility with industrial fluid systems.

Chemical Properties and Specifications of this compound

Composition and Formulation

This compound MW is a potent antimicrobial formulation composed of two active isothiazolinone compounds that work synergistically to provide broad-spectrum protection against bacteria and fungi. The specific chemical composition includes 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) at 10.4% and 2-methyl-4-isothiazolin-3-one (MIT) at 3.7%, resulting in a total active ingredient concentration of 14.1%. The remaining formulation consists of magnesium ions (4.2-5.5%) as stabilizers and water to complete the formulation. This specific ratio of active components is engineered to maximize antimicrobial efficacy while maintaining chemical stability throughout the recommended shelf life of the product. The presence of magnesium salts in the formulation plays a crucial role in maintaining the stability of active ingredients during storage, preventing premature degradation that could compromise end-use efficacy [1].

Physicochemical Characteristics

The physicochemical properties of this compound MW contribute significantly to its handling characteristics and performance attributes. The product presents as an amber to gold, slightly viscous liquid with a mild, aromatic odor. It possesses a specific gravity of 1.29 at 25°C, corresponding to a density of approximately 10.8 pounds per gallon, making it denser than water. The formulation has a low pH (1-3) in its concentrated form, which contributes to its stability during storage. The viscosity of 16 centipoise at 25°C ensures reasonable flow characteristics for dispensing and dilution. This compound MW demonstrates excellent solubility in water and various polar solvents including methanol, ethanol, isopropyl alcohol, and acetic acid, while displaying insolubility in acetone. This solubility profile facilitates uniform distribution throughout water-based systems when properly applied [1].

Table: Physical and Chemical Properties of this compound MW

Property Specification Conditions/Notes
Appearance Amber to gold, slightly viscous liquid Visual assessment
Odor Mild, aromatic Characteristic
Specific Gravity 1.29 @ 25°C
Density 10.8 lb/gal Calculated from specific gravity
pH 1-3 As supplied
Viscosity 16 cps @ 25°C
Solubility in Water Soluble Complete miscibility
Active Ingredients 14.1% total 10.4% CMIT + 3.7% MIT
Stability >1 year at ambient temperatures Maintained in original container

Efficacy Data Against Mycobacterium chelonae

Quantitative Susceptibility Testing

The efficacy profile of this compound against Mycobacterium chelonae has been established through rigorous laboratory testing under controlled conditions. In studies examining mycobactericidal activity in metalworking fluid environments, this compound demonstrated concentration-dependent efficacy against M. chelonae and related mycobacterial species. One key study revealed that while many biocides were effective at low concentrations (<0.05%) against rapidly growing mycobacteria, one N/O-formal-based formulation containing this compound (CMI) showed reduced efficacy in the presence of organic soiling. This quenching effect was confirmed through HPLC measurements, highlighting the importance of accounting for organic load when determining application concentrations. The study further noted that methyloxazolidine-based biocidal preparations generally demonstrated superior efficacy against mycobacterial contaminants compared to other formulations [2].

The environmental resilience of M. chelonae presents particular challenges for eradication from industrial fluid systems. Research has shown that mycobacterial cells exhibit significantly greater resistance to biocides and antimicrobial compounds used for disinfection of metal removal fluids (MRFs) compared to gram-negative bacteria such as Pseudomonas pseudoalcaligenes. This intrinsic resistance necessitates higher biocide concentrations or longer contact times for effective control. Additionally, studies have demonstrated that an accurate assessment of M. chelonae susceptibility requires incorporating a biocide inactivation step following exposure to prevent overestimation of killing efficacy for short-term exposures. The interaction between MRF components and biocides represents another factor influencing efficacy, as cell suspensions in 5% MRF for 30 minutes rather than direct plating following biocide exposure increased the killing of mycobacterial cells [3].

Table: Efficacy of this compound and Comparator Biocides Against Mycobacterial Species

Biocide Type Effective Concentration Mycobacterial Species Conditions/Notes
Methyloxazolidine-based <0.05% M. chelonae, M. immunogenum Most effective in preservation tests
Triazine-based <0.05% M. chelonae, M. immunogenum Effective in absence of organic soiling
N/O-formal-based (with this compound) Variable M. chelonae Efficacy reduced by organic soiling
Synergex Premier >90% killing in 6h M. immunogenum Requires high cell density consideration
Preventol CMK >90% killing in 6h M. immunogenum Phenolic biocide
Dicyclohexylamine >90% killing in 6h M. immunogenum Corrosion inhibitor with antimicrobial properties
Factors Influencing Efficacy

Multiple factors significantly influence the practical efficacy of this compound against M. chelonae in operational environments. Organic soiling has been identified as a critical factor that can quench the activity of isothiazolinone biocides, including this compound. This effect was demonstrated in laboratory studies where the presence of organic matter reduced efficacy, necessitating higher treatment concentrations or more frequent application in heavily soiled systems. The pH environment also plays a crucial role in determining biocide performance. This compound maintains stability across a wide pH range (3.0-9.2) in both water and metalworking fluid systems; however, its stability and performance are optimized at lower pH values. For systems operating at pH greater than 9.5, thorough evaluation of biological efficacy and chemical stability is strongly recommended prior to implementation [1].

The cellular density of mycobacterial populations represents another significant factor affecting biocide efficacy. Research has demonstrated that biocide killing is reduced at high M. immunogenum cell densities (>10⁶/mL), which has direct implications for M. chelonae control given their similar biological characteristics. Perhaps most importantly, biofilm formation substantially increases resistance to biocidal treatments. Studies have shown that M. immunogenum cells adhered to and grew rapidly on various industrial surfaces including glass, copper, and galvanized steel, forming biofilms of 10⁶ cells/cm² within two weeks. These biofilm-grown cells demonstrated a dramatic increase in resistance—from 3- to 100-fold more resistant to biocides including Synergex Premier and Preventol CMK—compared to planktonic cells suspended in fluids. This finding suggests that the majority of mycobacterial populations in industrial fluid systems likely exist in biofilms on surfaces rather than in suspension, complicating eradication efforts [3].

Experimental Protocols

Susceptibility Testing of Suspended Cells

The following protocol provides a standardized methodology for determining the susceptibility of Mycobacterium chelonae to this compound and other biocides under laboratory conditions, adapted from established methods for evaluating metalworking fluid biocides [3].

4.1.1 Materials and Reagents
  • Test organism: Mycobacterium chelonae (ATCC 35752 or recent clinical isolate)
  • Growth media: Middlebrook 7H9 broth and 7H10 agar (prepared at 1/10 strength for susceptibility testing)
  • Biocide: this compound MW (14% active isothiazolones)
  • Neutralizing broth: D/E neutralizing broth (Difco) or equivalent
  • Metalworking fluid: Generic soluble oil emulsion prepared at 5% (vol/vol) in sterile distilled water
  • Equipment: Sterile tubes or flasks, pipettes, water bath shaker, incubator set at 30°C
4.1.2 Procedure
  • Culture Preparation: Inoculate a single isolated colony of M. chelonae into 10 mL of 1/10-strength Middlebrook 7H9 broth in a 125 mL flask. Incubate at 30°C with aeration (120 rpm) in a water bath until the culture reaches the exponential growth phase (typically 2-3 weeks for mycobacteria).

  • Cell Suspension Standardization: Prepare reduced aggregate fractions (RAF) of the M. chelonae cultures to remove large aggregates by allowing clumps to settle and using the homogeneous supernatant. Adjust the cell density to approximately 10⁶ CFU/mL in 5% MRF for testing.

  • Biocide Exposure: Prepare serial dilutions of this compound MW in sterile tap water to achieve the desired test concentrations (typically ranging from 10-150 ppm active ingredients). Combine equal volumes of standardized cell suspension and biocide solution in sterile tubes. Include appropriate controls (cells without biocide, biocide without cells).

  • Exposure Incubation: Incubate the biocide-cell mixtures at 30°C for predetermined time intervals (e.g., 30 min, 1 h, 3 h, 6 h, 24 h).

  • Biocide Neutralization: Following exposure, transfer aliquots to tubes containing D/E neutralizing broth with a 30-minute neutralization period at 30°C to prevent continued antimicrobial action.

  • Viability Assessment: Prepare serial dilutions of neutralized samples in sterile physiological saline and spread in triplicate (0.1 mL portions) on Middlebrook 7H10 agar plates. Incubate at 30°C for 3-7 days until colonies are visible.

  • Colony Enumeration: Count viable colonies and calculate CFU/mL for each treatment condition. Compare with control samples to determine percentage reduction in viability.

The following diagram illustrates the experimental workflow for susceptibility testing of suspended cells:

Biofilm Susceptibility Testing

The following protocol describes the assessment of biocide efficacy against biofilm-grown M. chelonae, representing a more clinically relevant evaluation of antimicrobial performance given the increased resistance demonstrated by mycobacterial biofilms [3].

4.2.1 Materials and Reagents
  • Surfaces for biofilm growth: 4-mm diameter glass, copper, or galvanized steel beads (0.50 cm² surface area)
  • Growth media: 1/10-strength Middlebrook 7H9 broth
  • Biocides: this compound MW, comparator biocides at use concentrations
  • Neutralizing broth: D/E neutralizing broth
  • Equipment: 50-mL polystyrene tissue culture flasks, sterile tweezers, vortex mixer, incubator set at 30°C
4.2.2 Procedure
  • Biofilm Development: Place 85 sterile beads in a 50-mL tissue culture flask containing 40 mL of 1/10-strength M7H9 broth. Inoculate with 4 mL of a log-phase culture of M. chelonae and incubate at 30°C for 2-4 weeks to allow biofilm development.

  • Biofilm Quantification: At predetermined intervals (2 hours post-inoculation, then weekly for 4 weeks), remove five beads in duplicate, wash by swirling in sterile tap water for 30 seconds, transfer to a tube containing 1 mL D/E neutralizing broth, and vortex for 1 minute at maximum speed to dislodge cells. Plate undiluted and diluted suspensions on M7H10 agar to determine baseline biofilm density (CFU/cm²).

  • Biocide Exposure: After 2-4 weeks of incubation, transfer 20 beads (in duplicate) to a beaker containing 20 mL of sterile tap water. Add biocide to achieve the desired final concentration (for this compound, test concentrations of 50-500 mg/L active ingredients are recommended).

  • Time-Kill Assessment: Immediately after biocide addition and after 3, 6, and 24 hours of incubation at 30°C, remove five beads, neutralize in D/E broth for 30 minutes at 30°C, and vortex to dislodge cells.

  • Viability Determination: Plate undiluted and diluted suspensions in triplicate on M7H10 agar. Incubate plates at 30°C and count colonies after 3 days to calculate surviving CFU/cm².

  • Data Analysis: Compare reduction in biofilm viability relative to pre-treatment controls. Calculate log₁₀ reduction values for each time point and biocide concentration.

Application Guidelines for Metalworking Fluids

Dosage and Treatment Regimens

The effective application of this compound MW for controlling Mycobacterium chelonae in metalworking fluids requires careful consideration of dosage and treatment frequency based on system conditions and contamination levels. For preventive maintenance in non-fouled systems, the manufacturer recommends application at 2.7 fluid ounces (0.23 pounds) per 1,000 gallons of emulsion every 4 weeks. Alternatively, a slightly higher dose of 2.7-12.8 fluid ounces (0.23-1.1 pounds) per 1,000 gallons of emulsion can be applied every 8-12 weeks, depending on system conditions and dilution rates. For already contaminated systems showing noticeable fouling, an initial shock dose of 5.4-12.8 fluid ounces (0.46-1.1 pounds) per 1,000 gallons of emulsion is recommended, followed by the establishment of a regular maintenance dosage schedule. The specific dosage range and treatment frequency should be adjusted based on factors including the rate of preservative dilution from makeup fluid addition, the nature and severity of contamination, the required level of control, filtration effectiveness, and overall system design [1].

The method of application significantly influences treatment efficacy. This compound MW should be dispensed into the use dilution of the metalworking fluid using a metering pump to ensure uniform dispersion throughout the system. To maximize biocide contact with microbial populations, application on the clean side of filters is generally recommended; however, during severe contamination events, occasional addition to the dirty side of filters may be necessary if significant microbial populations are detected in these areas. The stability and performance of this compound are enhanced at lower pH levels, making it advisable to maintain system pH below 9.2 whenever possible. Additionally, the compatibility of this compound with system components should be considered, with particular attention to minimizing levels of diethanolamine (DEA) and avoiding the use of mercaptans such as mercaptobenzothiazole, which can compromise biocide stability and efficacy [1].

System Monitoring and Maintenance

Regular microbiological monitoring is essential for determining the appropriate biocide treatment regimen and confirming its effectiveness against M. chelonae and other contaminants. Common dipslides can be employed to routinely monitor coolants for microbial contamination, including mycobacteria, providing a practical method for facilities to assess microbial control [2]. Additionally, system hygiene practices significantly impact long-term control of mycobacterial populations. These include eliminating or minimizing dead spots in fluid systems, disconnecting unused portions of the circulation system, and preventing the introduction of contaminants by ensuring that trash and other foreign materials are not introduced into sumps. The resilience of mycobacteria in biofilms necessitates comprehensive cleaning procedures that address both planktonic and surface-associated populations for effective long-term control.

Resistance Development and Management

Mechanisms and Risk Factors

The potential development of bacterial resistance to isothiazolinone biocides, including this compound, represents an important consideration for long-term antimicrobial strategy. Laboratory studies with Pseudomonas aeruginosa have demonstrated that resistance to isothiazolinones can develop under certain conditions, particularly with repeated subculturing in the presence of sublethal biocide concentrations. The resistance development appears to be influenced by dosing patterns, with slug dosing (single high concentration) potentially selecting for resistant populations less effectively than intermittent low-dose regimens. Research indicates that resistance to isothiazolinones is most likely a multi-step process requiring several favorable conditions to be present simultaneously, including sublethal biocide exposure and sufficient microbial diversity for selection to occur [4].

Two primary resistance mechanisms have been described for industrial biocides: bacterial persistence and positive function resistance. Bacterial persistence involves phenotypic changes and gene regulation that occur during biocide treatment, often resulting in the formation of small colonies with reduced growth rates and yields. This type of resistance is typically lost upon subculturing in antimicrobial-free media. In contrast, positive function resistance occurs when microbes acquire gene functions that actively counteract the antimicrobial agent through mechanisms such as efflux systems, target site modification, or enzymatic inactivation of the biocide. This form of resistance is generally stable and does not confer disadvantages to organisms possessing these functions. The resistance risk appears elevated in Pseudomonas species, which generally demonstrate higher inherent resistance to chemical antimicrobials than other bacterial species, though mycobacteria possess their own intrinsic resistance mechanisms that complicate control efforts [4].

Resistance Mitigation Strategies

Implementing strategic approaches to biocide application can help mitigate resistance development while maintaining effective microbial control. Adequate dosing is fundamental to resistance prevention, ensuring that biocide concentrations remain above minimum inhibitory concentrations throughout the treatment interval to avoid selective pressure for resistant subpopulations. Treatment rotation using biocides with different mechanisms of action can reduce the consistent selective pressure that promotes specific resistance development. Combination approaches incorporating multiple antimicrobial strategies may enhance overall efficacy while reducing resistance risk. Additionally, system maintenance to minimize microbial load through physical cleaning and fluid management reduces the potential for resistance development by maintaining lower overall microbial populations [4].

The following diagram illustrates the resistance development mechanisms and mitigation strategies:

Safety and Regulatory Considerations

Handling and Personal Protection

The safe handling of this compound MW requires appropriate personal protective equipment (PPE) and procedures due to its chemical composition and concentration. Recommended PPE includes chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield to prevent eye contact, and protective clothing to minimize skin exposure. Adequate ventilation should be maintained in areas where the biocide is handled, and specific procedures for deactivating spills should be established and clearly posted near handling areas. Empty containers require triple rinsing (or equivalent) before disposal to prevent incidental contact with residual product. The concentrated product has a low pH (1-3) and requires appropriate handling to prevent chemical burns or irritation [1].

Regulatory Status and Environmental Considerations

This compound MW is registered with the U.S. Environmental Protection Agency (EPA registration number 707-129) for use in metalworking fluids, metal cleaners, and water-based hydraulic fluids. The product does not contain or release formaldehyde, avoiding concerns associated with formaldehyde-releasing biocides. The active ingredients in this compound are effective at low use rates (10-17 ppm active ingredients) and are considered biodegradable, presenting a favorable environmental profile compared to some persistent antimicrobial compounds. Nevertheless, appropriate measures should be taken to prevent release to the environment and to dispose of waste fluids in accordance with local regulations [1].

Conclusion

This compound MW represents a valuable tool for controlling Mycobacterium chelonae in industrial fluid systems, particularly metalworking fluids where this resilient pathogen poses significant challenges. Its broad-spectrum activity against bacteria and fungi, combined with specific efficacy against mycobacterial species, makes it particularly suited for maintaining system hygiene and preventing the microbial contamination associated with hypersensitivity pneumonitis outbreaks among metalworkers. The optimized application of this biocide requires attention to dosage, treatment frequency, system conditions (especially pH and organic load), and comprehensive monitoring to ensure continued efficacy. Additionally, implementation of resistance management strategies including adequate dosing, system maintenance, and potentially rotational approaches will support long-term effectiveness. These application notes provide researchers and industrial users with detailed protocols and considerations for maximizing the performance of this compound MW while maintaining safe handling practices and regulatory compliance.

References

Kathon 886 MW Microbicide: Application Notes and Protocols for Biofilm Prevention in Industrial Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Kathon 886 MW is a broad-spectrum antimicrobial agent widely used to control microbial growth and prevent biofilm formation in various industrial water-based systems. Its efficacy against bacteria and fungi helps extend the operational life of industrial fluids, reduce maintenance costs, and prevent equipment damage caused by microbial-induced corrosion and biofilm clogging [1].

Chemical and Physical Properties

Table 1: Chemical Composition and Physical Properties of this compound MW [1] [2]

Parameter Specification

| Active Ingredients | 5-chloro-2-methyl-4-isothiazolin-3-one (10.4%) 2-methyl-4-isothiazolin-3-one (3.7%) | | Total Active Ingredients | 14.1% (typical) | | Inert Ingredients | Magnesium salt (4.2-5.5%) and Water (balance) | | Appearance | Amber to gold, slightly viscous liquid | | Odor | Mild, aromatic | | Specific Gravity @ 25°C | 1.29 | | pH (as supplied) | 1 to 3 | | Solubility | Soluble in water, methanol, ethanol, isopropyl alcohol |

Mechanism of Action

This compound MW employs a rapid, multi-target mechanism leading to microbial cell death, which is particularly effective against biofilm-forming organisms [1].

  • Diagram 1: Mechanism of Action of this compound MW. The biocide rapidly disrupts metabolic pathways and key enzymes, leading to progressive cell death.

The biochemical pathway involves:

  • Enzyme Inhibition: Rapid disruption of central metabolic pathways by inhibiting key dehydrogenases, including those in the Krebs cycle [1].
  • Metabolic Disruption: Critical inhibition of respiration (oxygen consumption), energy generation (ATP synthesis), and cellular growth (assimilation) [1].
  • Cell Death: Progressive loss of protein thiols and production of free radicals ultimately lead to loss of cell viability [1].

Industrial Applications and Dosing Protocols

Table 2: this compound MW Application and Dosing Guide [1] [2]

Application System Initial Dose (Fouled System) Maintenance Dose (Clean System) Treatment Frequency
Metalworking Fluids 7-21 fl oz/1000 gal (25-75 ppm ai) 1.3-8.6 fl oz/1000 gal (5-30 ppm ai) Every 4 weeks
Metal Cleaning Fluids 5.6-22.6 fl oz/1000 gal (6.25-25 ppm ai) 5.6-22.6 fl oz/1000 gal (6.25-25 ppm ai) Every 3-4 weeks
Water-Based Hydraulic Fluids 13-20 fl oz/1000 gal 9-13 fl oz/1000 gal Every 8 weeks

Biofilm Challenge and Efficacy Data

Biofilms pose significant challenges in industrial systems due to their inherent resistance to antimicrobial agents. Studies have demonstrated that biofilm-grown Mycobacterium immunogenum cells can be 3 to 100-fold more resistant to certain biocides than their planktonic counterparts [3]. This compound MW has shown efficacy against such resistant strains in laboratory studies [3].

Experimental Protocol: Efficacy Testing in Metalworking Fluids

This protocol outlines a standard method for evaluating this compound MW efficacy in metalworking fluid systems, based on established industry practices [1] [3].

  • Diagram 2: Experimental workflow for evaluating this compound MW efficacy in metalworking fluids, including biocide neutralization to prevent overestimation of killing.

Key Methodological Considerations [3]:

  • Biocide Neutralization: Essential for accurate measurement, using commercial neutralizing broths (e.g., Difco D/E broth) to prevent overestimation of killing efficacy.
  • Cell Density Effects: Biocide killing is reduced at high cell densities (>10⁶/mL), requiring standardized inoculum preparation.
  • Biofilm vs. Planktonic Cells: Biofilm-grown cells show significantly higher resistance, necessitating specific biofilm susceptibility testing.

Optimal Use Practices and Compatibility

Table 3: Compatibility Guidelines for this compound MW [1] [2]

Factor Recommendation Rationale

| pH Range | Optimal: 3.0-9.2 Avoid: >9.5 | Stability and performance improved at lower pH | | Amines | Minimize DEA; prefer TEA or MEA | DEA can degrade performance | | Other Biocides | Avoid Sodium Omadine & Triadine 10 | Incompatibility causes degradation | | Temperature | Add to fluid below 60°C (140°F) | High temperature accelerates degradation | | Mercaptans | Avoid mercaptobenzothiazole | Incompatibility with formulation |

Implementation Workflow for Industrial Systems

  • Diagram 3: Systematic implementation workflow for this compound MW in industrial systems, emphasizing initial system cleaning and continuous monitoring.

Safety and Handling

This compound MW requires careful handling due to its concentrated formulation [1] [2]:

  • Personal Protective Equipment: Use chemical-resistant gloves, goggles, and protective clothing
  • Container Handling: Triple rinse empty containers before disposal
  • Spill Management: Contain and absorb with inert material, then transfer to closed container
  • First Aid: Flush eyes/skin with plenty of water for 15+ minutes; seek medical attention

Conclusion

This compound MW provides effective biofilm control in industrial water-based systems when implemented according to recommended protocols. Its broad-spectrum activity and well-characterized mechanism of action make it particularly valuable for preventing microbial-induced corrosion, fluid spoilage, and equipment damage. Success requires attention to system-specific factors including pH compatibility, appropriate dosing regimens, and ongoing monitoring to maintain optimal performance.

References

Comprehensive Application Notes and Protocol for Kathon 886 MW Tankside Addition in Metalworking Fluids

Author: Smolecule Technical Support Team. Date: February 2026

Product Introduction and Chemical Identity

Kathon 886 MW is a broad-spectrum microbicide specifically formulated for tankside addition to metalworking fluids, metal cleaners, and water-based hydraulic fluids. This product belongs to the isothiazolinone class of antimicrobial agents and has been widely used in industrial applications since receiving initial EPA registration in 1977 [1]. The formulation contains two active ingredients that work synergistically to provide effective microbial control in various industrial fluid systems. This compound MW is particularly valuable for extending fluid life, reducing operational costs, and minimizing waste disposal expenses through targeted microbial management [2].

Chemical and Physical Properties

This compound MW is supplied as an amber to gold, slightly viscous liquid with a mild aromatic odor [1] [3]. The product is characterized by its high water solubility and compatibility with common solvents including methanol, ethanol, isopropyl alcohol, and acetic acid, though it is insoluble in acetone [1]. The formulation demonstrates exceptional stability across a wide pH range (3.0-9.2), with enhanced performance at lower pH levels [1] [3].

Table 1: Chemical Composition of this compound MW

Component Concentration Role
5-chloro-2-methyl-4-isothiazolin-3-one 10.4% Primary antimicrobial agent
2-methyl-4-isothiazolin-3-one 3.7% Synergistic antimicrobial agent
Total Active Ingredients 14.1% Antimicrobial function
Magnesium ion 4.2-5.5% Stabilizing agent
Water Balance to 100% Carrier solvent

Table 2: Typical Physical Properties of this compound MW

Property Specification Conditions
Appearance Amber to gold, slightly viscous liquid Visual inspection
Specific Gravity 1.29 @ 25°C
Density 10.8 lb/gal @ 25°C
pH 1-3 As supplied
Viscosity 16 cps @ 25°C
Vapor Pressure 0.1 mm Hg @ 23°C
Storage Stability ≥1 year Ambient temperatures

Dosing Protocol and Administration Guidelines

Metalworking Fluid Preservation

The dosing strategy for this compound MW varies significantly depending on the microbial load and system conditions [1] [2] [3]. For optimal performance, the biocide should be dispensed directly into the metalworking fluid sump using a metering pump to ensure uniform distribution throughout the system [3]. The addition should ideally occur on the clean side of filters to maximize product longevity and efficacy, though heavily contaminated filters may require direct treatment [1].

Table 3: Dosing Protocol for Metalworking Fluid Systems

System Condition Dosage (per 1000 gallons) Frequency Active Ingredient Concentration
Non-fouled (Maintenance) 2.7 fl oz (0.23 lbs) Every 4 weeks 5-30 ppm
Non-fouled (Extended Maintenance) 2.7-12.8 fl oz (0.23-1.1 lbs) Every 8-12 weeks 5-30 ppm
Noticeably Fouled (Initial Treatment) 5.4-12.8 fl oz (0.46-1.1 lbs) Single treatment 25-75 ppm
Noticeably Fouled (Subsequent Treatment) Varies based on initial response Every 4 weeks 5-30 ppm
Specialized Application Protocols

This compound MW has demonstrated efficacy in various industrial applications beyond standard metalworking fluids, including metal cleaning operations and water-based hydraulic fluids [3]. Each application requires specific dosing strategies to account for differences in operating conditions, contamination risks, and system parameters.

Table 4: Dosing Protocols for Specialized Applications

Application System Condition Dosage (per 1000 gallons) Frequency Active Ingredient
Metal Cleaning Fluids Concentrate addition To yield 6.25-25 ppm AI in final dilution During manufacturing 6.25-25 ppm
Metal Cleaning Fluids Fouled system 5.6-22.6 fl oz (0.48-1.9 lbs) Every 3-4 weeks 6.25-25 ppm
Water-Based Hydraulic Fluids Non-fouled 9-13 fl oz (0.76-1.1 lbs) Every 8 weeks Maintenance dose
Water-Based Hydraulic Fluids Noticeably fouled 13-20 fl oz (1.1-1.7 lbs) Initial dose, then maintenance Shock treatment

Mechanism of Action and Microbial Efficacy

This compound MW employs a two-step biochemical mechanism that initially inhibits microbial growth followed by irreversible cell death [2]. The active ingredients rapidly disrupt central metabolic pathways through inhibition of critical enzymes including dehydrogenases associated with the Krebs cycle (specifically alpha-ketoglutarate, pyruvate, and succinate dehydrogenase), nutrient metabolism (lactate dehydrogenase), and energy generation (NADH dehydrogenase) [2]. This comprehensive enzyme inhibition leads to immediate disruption of cellular respiration (oxygen consumption), energy generation (ATP synthesis), and growth processes (assimilation) within minutes of application [2].

The subsequent cidal activity results from progressive loss of protein thiols in microbial cells and generation of free radicals as cellular metabolism collapses [2]. This dual mechanism provides broad-spectrum efficacy against bacteria (including Gram-positive and Gram-negative strains), fungi, yeast, and mold [1] [2]. The product has demonstrated particular effectiveness against problematic microorganisms including Mycobacterium species and endotoxin-producing bacteria based on controlled laboratory studies [2]. Notably, the mechanism of action does not involve cell lysis, which minimizes the release of endotoxins from Gram-negative bacteria [2].

G cluster_step1 Step 1: Growth Inhibition (Minutes) cluster_step2 Step 2: Cell Death (Hours) Kathon Kathon EnzymeInhibition Inhibition of Dehydrogenases Kathon->EnzymeInhibition MetabolicDisruption Disruption of Metabolic Pathways EnzymeInhibition->MetabolicDisruption ProcessInhibition Inhibition of Cellular Processes MetabolicDisruption->ProcessInhibition Respiration Respiration Inhibition MetabolicDisruption->Respiration Energy Energy Generation Block MetabolicDisruption->Energy Growth Growth Arrest MetabolicDisruption->Growth ProteinLoss Progressive Loss of Protein Thiols ProcessInhibition->ProteinLoss FreeRadicals Free Radical Production ProteinLoss->FreeRadicals CellDeath Irreversible Cell Death FreeRadicals->CellDeath

Diagram 1: Biochemical Mechanism of Action of this compound MW. The two-step process involves rapid enzyme inhibition followed by progressive cellular damage leading to cell death.

Compatibility and Stability Considerations

The effective implementation of this compound MW requires careful attention to chemical compatibility and environmental stability factors that influence product performance [1] [4] [3]. Understanding these parameters is essential for optimizing microbial control while maintaining fluid system integrity.

Chemical Compatibilities and Incompatibilities

This compound MW demonstrates compatibility with most metalworking fluid additives, with specific exceptions that can significantly degrade the active ingredients [4] [3]. Incompatible compounds include:

  • Sodium pyrithione and Triadine 10 (competing biocides)
  • Thiocyano-methyl-thiobenzothiazole biocides
  • Mercaptobenzothiazole and related mercaptans
  • Zinc dialkyldithiophosphate (ZDDP)
  • High levels of diethanolamine (DEA) [3]

The degradation of this compound MW by incompatible compounds can result in complete loss of antimicrobial efficacy and potential disruption of metalworking fluid performance [3]. When simultaneous fungicidal treatment is required, Kathon 893 MW represents a completely compatible option that can be administered concurrently without degradation concerns [3].

Environmental Stability Parameters

This compound MW maintains functional stability across a range of environmental conditions, though several critical parameters require monitoring to ensure optimal performance [1] [3]:

  • pH Stability: The product remains stable across pH 3.0-9.2, with enhanced stability and performance at lower pH levels. Systems with pH exceeding 9.5 require preliminary efficacy and stability evaluation before implementation [1] [3].

  • Temperature Tolerance: this compound MW remains stable for at least one year at ambient temperatures and six months at 50°C in concentrated form. However, tankside addition should target fluid temperatures below 60°C (140°F) to prevent accelerated degradation [3].

  • Water Quality: The product is compatible with standard water sources used in metalworking fluid dilution, though water with extremely high mineral content or contaminant loads may require evaluation.

Performance Optimization and System Management

Implementation Workflow

Successful implementation of this compound MW requires a systematic approach to fluid system management. The following workflow ensures optimal results while maintaining workplace safety and environmental compliance.

G cluster_optimization Optimization Parameters Start Assess System Condition (pH, microbial load, volume) A Determine Appropriate Dosage (Refer to Tables 3 & 4) Start->A B Verify Chemical Compatibility (Review Section 4.1) A->B C Administer via Metering Pump (Clean side of filters) B->C O1 Maintain pH < 9.2 B->O1 O2 Minimize DEA Content B->O2 O3 Avoid High Temp Addition (<60°C/140°F) B->O3 O4 Eliminate Dead Spots B->O4 D Monitor Microbial Levels (Regular testing schedule) C->D E Adjust Maintenance Protocol (Based on system response) D->E F Document Results (Dosage, efficacy, observations) E->F

Diagram 2: Systematic Implementation Workflow for this compound MW Tankside Addition. The process emphasizes assessment, compatibility verification, and continuous monitoring.

System Management Best Practices

Implementing a comprehensive fluid management program enhances this compound MW performance and extends fluid life [4]. Key recommendations include:

  • Contamination Minimization: Eliminate dead spots in fluid systems, disconnect unused portions, and prevent trash introduction to sumps [1].

  • Filtration Optimization: Add this compound MW to the clean side of filters whenever possible, with occasional dirty side treatment only when significant microbial populations are detected [1].

  • Amine Selection: Minimize diethanolamine (DEA) content in fluid systems; substitute with 99% triethanolamine (TEA) or monoethanolamine (MEA) when possible [3].

  • Additive Timing: Avoid adding highly basic additives (pH 10-12) immediately before or after this compound MW application; when necessary, allow at least 30 minutes between additions [3].

Environmental and Safety Considerations

This compound MW presents specific hazard considerations that require appropriate safety protocols during handling and application [5] [3]. The concentrated product is classified as corrosive to skin and eyes and may cause sensitization upon repeated contact [4] [5]. However, when properly diluted in metalworking fluids to recommended use concentrations, the formulation presents minimal risk to workers [4].

Key safety protocols include:

  • Personal Protective Equipment: Wear appropriate chemical-resistant gloves, eye protection, and protective clothing during handling [3].

  • Container Management: Always triple-rinse empty containers to avoid incidental contact and properly dispose of rinsate [1].

  • Emergency Preparedness: Post safety information and deactivation protocols near biocide handling areas [1].

  • Ventilation: Ensure adequate ventilation in storage and handling areas to prevent vapor accumulation.

From an environmental perspective, the active ingredients in this compound MW are readily biodegradable in natural waters and demonstrate no adverse effects on sewage treatment operations when diluted below 1 ppm active ingredient [4]. The product does not contain or release formaldehyde, eliminating concerns associated with formaldehyde-releasing biocides [2] [4].

Troubleshooting and Efficacy Validation

Problem-Shooting Guidelines

When microbial control issues persist despite this compound MW application, several troubleshooting approaches may restore system balance:

  • For systems with aggressive chemical conditions or persistent odor issues, consider switching to Kathon MWC or Kathon CC, which contain copper salts for enhanced stability in challenging environments [4].

  • When facing established biofilms, incorporate biosurfactants or biodispersants to improve product penetration and efficacy [2].

  • In systems with high ionic content or chelating agents, consider EDTA addition to boost antimicrobial efficacy [2].

  • For rapid response to severe contamination, increase initial dosage to the upper recommended range (75 ppm active ingredient) and consider reduced treatment intervals until control is established [1].

Efficacy Validation Methods

Regular monitoring of microbial populations provides data for treatment efficacy validation and protocol optimization. Effective methods include:

  • Dip Slide Testing: Simple, rapid assessment of general bacterial and fungal loads.

  • Adenosine Triphosphate (ATP) Bioluminescence: Measurement of metabolic activity as an indicator of viable microorganisms.

  • Culture Methods: Specific enumeration of problem microorganisms, including mycobacteria, when indicated by system performance issues.

This compound MW has demonstrated efficacy against thermophilic bacteria in hot aluminum rolling oils, with 20 ppm active ingredient controlling microbial growth at 54°C for 3-4 weeks across multiple fluid types [2]. Similar controlled laboratory studies showed effectiveness against Mycobacterium chelonae at 7-20 ppm active ingredient [2].

Conclusion

This compound MW represents a sophisticated microbiological control solution for metalworking fluid systems when implemented according to the detailed protocols outlined in this document. The product's unique biochemical mechanism, combining rapid growth inhibition with progressive cell death, provides broad-spectrum antimicrobial efficacy at low use concentrations. By adhering to the recommended dosing strategies, compatibility guidelines, and system management practices detailed in these application notes, researchers and fluid managers can achieve optimal microbial control while extending fluid life, reducing operational costs, and maintaining workplace safety.

References

Kathon 886 concentration for endotoxin-producing bacteria control

Author: Smolecule Technical Support Team. Date: February 2026

Kathon 886 Application Notes

Introduction Endotoxins, or lipopolysaccharides (LPS), are toxic components of the outer membrane of Gram-negative bacteria, which can cause pyrogenic responses and contaminate biopharmaceutical products [1]. Controlling the growth of endotoxin-producing bacteria in industrial systems, such as metalworking fluids (MWFs) and water-based processes, is critical for product safety and occupational health. Pseudomonas species are predominant Gram-negative contaminants in these environments and are known for endotoxin release [2]. This compound MW is a broad-spectrum isothiazolinone-based biocide effective against various microorganisms. This note provides detailed protocols for its use against endotoxin-producing bacteria.

Mechanism of Action this compound MW's active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), exert antimicrobial activity through the reaction of their nitrogen-sulfur (N-S) bonds with thiol groups in microbial cell membranes [3]. This oxidation generates free radicals, leading to cell death. It also disrupts critical metabolic pathways including the Krebs cycle, inhibiting microbial growth and ATP production [3].

The following diagram illustrates this mechanism of action:

G Kathon This compound MW (CMIT/MIT) CellMembrane Bacterial Cell Membrane Kathon->CellMembrane ThiolGroups Oxidation of Thiol Groups CellMembrane->ThiolGroups FreeRadicals Generation of Free Radicals ThiolGroups->FreeRadicals MetabolicDisruption Disruption of Krebs Cycle ThiolGroups->MetabolicDisruption Outcomes Inhibition of Growth & ATP Production Cell Death FreeRadicals->Outcomes MetabolicDisruption->Outcomes

Efficacy Against Endotoxin-Producing Bacteria this compound MW demonstrates significant efficacy against Gram-negative bacteria. A key study showed its effectiveness against Pseudomonas fluorescens, a representative endotoxin-producing contaminant in metalworking fluids [2].

Table 1: Efficacy of this compound MW Against Pseudomonas fluorescens in Metalworking Fluid [2]

Biocide Concentration Contact Time Log Reduction (Approx.) Key Observation
10,000 ppm 15-30 min ≥8.0 (100% kill) Most effective biocide tested; achieved complete kill.
1,000 ppm 15 min ≤2.0 Lower efficacy at reduced concentration.

Recommended Usage Concentrations The manufacturer provides general guidelines for fluid preservation. The concentrations required to control a contaminated system are higher than those for maintenance.

Table 2: General Usage Guidelines for this compound MW [4]

Application Scenario Dosage per 1,000 Gallons Resulting Active Ingredient (AI) Concentration Frequency
Maintenance (Non-fouled system) 2.7 fl oz ~10-17 ppm AI Every 4 weeks
Initial Treatment (Fouled system) 5.4 - 12.8 fl oz ~20-48 ppm AI Initial dose, followed by maintenance
Metal Cleaners (Fouled system) 5.6 - 22.6 fl oz 6.25 - 25 ppm AI Every 3-4 weeks

Experimental Protocol for Efficacy Testing This protocol is adapted from a published suspension test method to evaluate biocide efficacy against specific bacterial strains [2].

Workflow: Biocide Efficacy Assessment

G Prepare Prepare bacterial suspension (108 CFU/mL in MWF/saline) Aliquot Dispense 1 mL aliquots into microcentrifuge tubes Prepare->Aliquot Treat Treat with this compound MW (100 - 10,000 ppm) Aliquot->Treat Incubate Incubate at room temperature (15, 30, 45, 60 min) Treat->Incubate Plate Spread plate 100 μL aliquot on Middlebrook agar Incubate->Plate IncubatePlates Incubate plates (25°C for 24 h for P. fluorescens) Plate->IncubatePlates Count Count viable colonies (Calculate log reduction) IncubatePlates->Count

Materials and Methods

  • Test Organism: Pseudomonas fluorescens (ATCC 13525) or other relevant endotoxin-producing strain.
  • Culture Medium: Middlebrook 7H9 broth and 7H10 agar [2].
  • Biocide: this compound MW (14% active ingredients) [4] [2].
  • Matrix: Synthetic metalworking fluid (e.g., 5% vol/vol in water) and saline as a control [2].

Procedure

  • Culture Preparation: Grow P. fluorescens to exponential phase in broth to a density of approximately 10^8 CFU/mL [2].
  • Sample Inoculation: Serially dilute the culture to 10^8 CFU/mL in both the MWF and saline matrices. Dispense 1 mL aliquots into microcentrifuge tubes [2].
  • Biocide Treatment: Add this compound MW to the samples to achieve a range of final concentrations (e.g., 100, 1,000, and 10,000 ppm). Include a negative control with no biocide [2].
  • Contact Time: Incubate the treated samples at room temperature for various contact times (e.g., 15, 30, 45, and 60 minutes) [2].
  • Viability Assessment: After each contact time, withdraw a 100 μL aliquot from each tube, perform serial dilution if needed, and spread plate on Middlebrook agar. Incubate plates at 25°C for 24 hours [2].
  • Data Analysis: Count the viable colonies and calculate the log reduction for each treatment using the formula: Log Reduction = log10(Control CFU/mL) - log10(Treated CFU/mL) [2].

Compatibility and Stability

  • pH Stability: this compound MW is stable and performs best in a pH range of 3.0 to 9.2. Performance improves at lower pH [4].
  • Temperature: The product is stable for at least one year at ambient temperatures [4].
  • Compatibility: Avoid immediate addition of highly basic additives (pH 10-12) before or after adding the biocide. Minimize the use of diethanolamine (DEA) in the fluid system [4].

Safety and Regulatory Considerations

  • Skin Sensitization: CMIT/MIT is a known skin sensitizer. Always use appropriate personal protective equipment (PPE) and adhere to recommended concentration limits [3].
  • Handling: Always read the product label and safety data sheet before use. Dispense using a metering pump and ensure uniform dispersion throughout the system [4] [5].
  • Concentration Limits: For certain applications like cosmetics, regulatory limits for CMIT/MIT are as low as 15 ppm [3] [6]. Always comply with local regulations for your specific industry and application.

Key Recommendations for Researchers

  • For heavily contaminated systems, an initial dose of 12.8 fl oz per 1,000 gallons is recommended, followed by a maintenance dose [4].
  • Validate efficacy in your specific system, as fluid composition and system design can impact biocide performance [4] [2].
  • Monitor system pH, as values above 9.2 can compromise the stability and efficacy of this compound MW [4].

References

Kathon 886 in synthetic semi-synthetic metalworking fluids

Author: Smolecule Technical Support Team. Date: February 2026

Product Overview and Chemistry

Kathon 886 MW is a formaldehyde-free, broad-spectrum microbicide specifically formulated for preserving synthetic and semi-synthetic metalworking fluids (MWFs). It is supplied as a 14% active liquid in water and is registered with the U.S. EPA (Registration Number 707-129) [1] [2]. Its active components are two isothiazolinones, which work synergistically to provide effective microbial control.

Typical Physical Properties
Property Specification
Appearance Amber to gold, slightly viscous liquid [1]
Odor Mild, aromatic [1]
Specific Gravity @ 25°C 1.29 [1]
Density 10.8 lb/gal [1]
pH (as supplied) 1–3 [1]
Viscosity @ 25°C 16 cps [1]

Mechanism of Action

This compound MW biocides utilize a rapid, two-step mechanism that leads to a loss of cell viability [1] [2].

  • Step 1: Growth Inhibition: Within minutes of addition, the active ingredients disrupt the central metabolic pathways of microbial cells. They inhibit critical enzymes involved in the Krebs cycle, nutrient metabolism, and energy generation. This immediately halts cellular respiration, ATP synthesis, and growth [1] [2].
  • Step 2: Cell Death: The disruption of metabolism leads to the progressive loss of protein thiols and the production of free radicals within the cell. This results in cell death, which is typically observed within 24 to 48 hours of contact with a lethal dose [1].

The following diagram illustrates this multi-step mechanism of action:

G This compound MW Mechanism of Action A This compound MW Application B Rapid Uptake by Microbial Cell A->B Direct addition to fluid system C Inhibition of Key Enzymes (Dehydrogenases) B->C D Disruption of: - Krebs Cycle - Energy Generation (ATP) - Nutrient Uptake C->D E Growth Arrest (within minutes) D->E F Progressive Loss of Protein Thiols & Free Radical Production E->F G Loss of Cell Viability (Cell Death after 24-48h) F->G

Application Protocol and Dosing Guidelines

General Best Practices
  • System Preparation: Grossly contaminated systems should be cleaned before initial biocide treatment begins [1].
  • Dispensing: Use a metering pump to directly dispense this compound MW into the fluid on the clean side of filters for optimal dispersion and performance [1] [2].
  • Fluid Compatibility: Due to wide variations in coolant formulations, laboratory or pilot tests are recommended to evaluate compatibility and efficacy in specific metalworking fluids prior to full-scale commercial use [1].
Dosing Recommendations

The following table summarizes the recommended dosing concentrations for different fluid states.

Application Scenario Dosage (per 1,000 gallons) Resulting Active Ingredient Treatment Frequency
Initial Dose (Fouled System) 7 to 21 fl oz (0.47 to 1.44 lbs) [1] 25 to 75 ppm [1] Until control is achieved [1]
Maintenance Dose (Clean System) 1.3 to 8.6 fl oz (0.09 to 0.58 lbs) [1] 5 to 30 ppm [1] Every 4 weeks [1]
Metal Cleaning Fluid Preservation 5.6 to 22.6 fl oz (0.48 to 1.9 lbs) [2] 6.25 to 25 ppm [2] Every 3 to 4 weeks [2]

Experimental Validation and Efficacy Data

A 50-week real-time tracking study of an industrial semi-synthetic MWF operation provided robust validation for the use of this compound MW. The study employed a combination of microbiological and molecular methods to monitor microbial dynamics and biocide efficacy [3].

Key Experimental Findings
  • Microbial Diversity: The study confirmed the presence of a diverse microbial community in the MWF, including Pseudomonads, Enterics, Legionellae, Mycobacteria, Actinomycetes, and Fungi [3].
  • Biocide Efficacy: The application of this compound MW, alongside another biocide, was effective in controlling microbial populations. However, the study noted that surges in endotoxin levels coincided with biocide additions and spikes in Gram-negative bacteria, highlighting the complex dynamics of microbial kill and endotoxin release [3].
  • Monitoring Workflow: The research demonstrates a comprehensive protocol for validating biocide performance in an industrial setting.

The experimental workflow from this study is summarized below:

G MWF Microbial Tracking Workflow A Fluid Sampling (50-week period) B Sample Processing (Centrifugation, Pellet Resuspension) A->B C Total Microbial Quantification B->C D Community Composition Analysis B->D E Endotoxin Analysis B->E C1 • Microscopy (Light/Epifluorescence) • Selective Culturing C->C1 D1 • Group/Genus-specific qPCR • Unbiased PCR-DGGE D->D1 F Data Correlation with Fluid Parameters & Biocide Addition E->F C1->F D1->F

Stability, Compatibility and Safety

Operational Stability
  • pH Stability: this compound MW is stable in a pH range of 3.0 to 9.2. Its stability and performance are improved at lower pH levels. The system pH should be maintained below 9.2 whenever possible [1].
  • Temperature: The product is effective in a variety of metalworking conditions up to 60°C (140°F) [2].
Critical Compatibility Notes

To maximize the performance and stability of this compound MW, adhere to the following guidelines [1]:

  • Amines: Minimize levels of diethanolamine (DEA). Use 99% triethanolamine (TEA) or monoethanolamine (MEA) at low levels.
  • Mercaptans: Avoid use of mercaptans such as mercaptobenzothiazole.
  • Incompatible Biocides: To maintain performance, avoid using Sodium Omadine and Triadine 10 with this compound MW.
  • High pH Additives: Avoid adding highly basic additives immediately before or after the biocide. If necessary, allow at least 30 minutes between additions.
Safety and Regulatory Considerations
  • Handling: Always read the label and product information before use. Post placards with safety information and deactivation protocols near the biocide handling area [1] [4].
  • Health Effects: Isothiazolinones are known sensitizers and can cause skin irritation and allergic contact dermatitis [5].
  • Environmental Impact: The active ingredients are effective at low use rates and are biodegradable, but they may pose ecotoxicological hazards and their use is restricted by legislation in some regions [5].

Conclusion

This compound MW is a well-established, broad-spectrum biocide critical for managing microbial contamination in synthetic and semi-synthetic metalworking fluids. Its rapid, dual mechanism of action and favorable physicochemical profile make it a reliable choice for extending fluid life and maintaining system performance. Successful implementation requires adherence to recommended dosing protocols, attention to fluid compatibility, and integration into a comprehensive monitoring program as validated by long-term industrial studies.

References

Kathon 886 metal cleaning fluid preservation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kathon 886 MW

This compound MW is a broad-spectrum microbicide registered with the U.S. EPA (EPA No. 707-129) specifically designed to control microbial growth in industrial fluid systems [1] [2]. It is a formaldehyde-free formulation that is highly effective in preserving metal cleaning fluids, which provide an excellent environment for microorganisms due to their water-based nature [1]. Uncontrolled microbial growth leads to fluid degradation, resulting in sludge formation, foul odors, pH reduction (promoting corrosion), clogged filters, and system failure [2] [3]. By effectively controlling this growth, this compound MW extends fluid life, reduces operational costs, and minimizes waste disposal [1] [2].

Mechanism of Action

This compound MW functions through a rapid, two-step biochemical mechanism that disrupts essential microbial metabolic pathways, leading to cell death [1] [3].

  • Growth Inhibition: Within minutes of application, the active ingredients disrupt central metabolic pathways by inhibiting key enzymes, including those involved in the Krebs cycle (e.g., pyruvate dehydrogenase), nutrient metabolism, and energy generation (NADH dehydrogenase) [1] [3]. This immediately halts cellular respiration, ATP synthesis, and growth [1].
  • Loss of Cell Viability: Cell death follows within 24 to 48 hours. It results from the progressive loss of protein thiols within the cell and the generation of free radicals due to disrupted metabolism [1] [3].

This multi-target mechanism provides broad-spectrum activity against both aerobic and anaerobic microorganisms and makes it difficult for microbes to develop resistance [1]. The following diagram illustrates this process.

G A Application of This compound MW B Rapid Cellular Uptake (Within Minutes) A->B C Inhibition of Key Enzymes (Dehydrogenases) B->C D Disruption of Metabolic Pathways (Krebs Cycle, ATP Synthesis) C->D E Growth Arrest & Metabolic Shutdown (Bacteriostatic) D->E F Loss of Protein Thiols & Free Radical Production E->F G Cell Death (Bactericidal) (24-48 Hours) F->G

Application Protocol & Dosing Guidelines

The effective use of this compound MW in metal cleaning fluid preservation requires adherence to specific dosing and handling procedures. The protocol varies depending on whether the biocide is added to a concentrate or a use-dilution system in the field.

Dosing Recommendations
Application Scenario Dosage of this compound MW (as supplied) Equivalent Active Ingredient (a.i.) Treatment Frequency
Addition to Metal Cleaning Concentrate [2] Ensure final use-dilution contains 44 - 147 ppm 6.25 - 25 ppm active isothiazolones Single addition during manufacture
Initial Dose (Fouled System) [2] [3] 5.6 - 22.6 fl oz per 1,000 gallons 6.25 - 25 ppm active isothiazolones Once, for initial control
Maintenance Dose (Non-fouled System) [2] 5.6 - 22.6 fl oz per 1,000 gallons 6.25 - 25 ppm active isothiazolones Every 3 to 4 weeks
Step-by-Step Experimental & Application Protocol
  • System Assessment: Before application, evaluate the system volume and degree of microbial contamination. For noticeably fouled systems (characterized by odor, sludge, or emulsion splitting), a higher initial dose is required [2] [3]. For maintenance of clean systems, proceed with the standard dose [2].
  • Dosing Calculation: Precisely calculate the required volume of this compound MW based on the total volume of the metal cleaning fluid in the system and the recommended dosage from the table above [2] [3].
  • Biocide Addition:
    • Use a metering pump to ensure accurate and safe addition of the biocide [2] [3].
    • Add the biocide to the clean side of the filters to maximize its longevity and effectiveness. If heavy microbial populations are detected on the dirty side of the filters, occasional addition there may be necessary [2] [3].
    • Ensure the biocide is uniformly dispersed throughout the entire system by adding it at a point of good circulation [1] [2].
  • Post-Application Monitoring:
    • Monitor microbial counts regularly (e.g., via dip slides or plate counts) to verify the efficacy of the treatment.
    • The antimicrobial effect typically lasts for 1 to 4 weeks. The exact duration depends on factors like system contamination, filtration effectiveness, and dilution with makeup fluid [1].
    • Re-apply the maintenance dose based on monitoring results and the recommended 3-4 week frequency [2].

Compatibility & Stabilization Practices

The stability and performance of this compound MW can be influenced by the chemical environment of the metal cleaning fluid.

  • pH Management: The biocide is stable in a pH range of 3.0 to 9.2, but its stability and performance are significantly improved at lower pH. The system pH should ideally be maintained below 9.2. For systems with pH greater than 9.5, biological efficacy and chemical stability must be tested prior to use [2] [3].
  • Incompatible Materials: Avoid immediate simultaneous addition of highly basic additives (pH 10-12); allow at least 30 minutes between additions. Minimize the use of diethanolamine (DEA); triethanolamine (TEA) or monoethanolamine (MEA) are preferred. Also, avoid using mercaptans (e.g., mercaptobenzothiazole) and other incompatible biocides like Sodium Omadine and Triadine 10, as they can degrade this compound MW [3].
  • Performance Stabilization: If stability is a concern, the addition of inorganic or organic copper salts can improve the stability of the active ingredients. The use of biosurfactants, biodispersants, or chelants (e.g., EDTA) can also enhance efficacy, particularly in challenging systems or against biofilms [1].

Safety & Handling Procedures

This compound MW is a potent chemical that requires careful handling. The following workflow outlines the key procedures for its safe use, from preparation to disposal.

G cluster_notes Safety Notes A Pre-Use Preparation B Personal Protective Equipment (PPE) A->B C Dosing & Application (Use Metering Pump) B->C D Container Rinsing (Triple Rinse Empty Containers) C->D E Waste Disposal D->E F Emergency Preparedness F->D F->E N1 Isothiazolinones are known sensitizers and may cause skin irritation/allergies. N2 Post safety placards with deactivation protocols.

  • Pre-Use Preparation: Always read the product label and Safety Data Sheet (SDS) before use. Post placards with safety information and deactivation protocols in the biocide handling area [2] [3].
  • Personal Protective Equipment (PPE): Due to the fact that isothiazolinones are known sensitizers and can cause skin irritation and allergies [4], appropriate PPE including chemical-resistant gloves, protective clothing, and eye protection must be worn during handling.
  • Dosing and Application: Always use a metering pump or other point-of-use device for safe and accurate dispensing [2] [3].
  • Container Rinsing: Always triple-rinse (or equivalent) empty containers before disposal to avoid incidental contact [2] [3].
  • Emergency Preparedness: Be familiar with first aid measures and decontamination procedures as outlined in the SDS.

Conclusion

This compound MW is a robust and well-established solution for preserving metal cleaning fluids. Its broad-spectrum efficacy, rapid action, and formaldehyde-free composition make it a valuable tool for maintaining system integrity and operational efficiency. Success relies on a scientific approach: adhering to prescribed dosing protocols, rigorously managing system compatibility (especially pH and incompatible chemicals), and enforcing strict safety measures to mitigate the inherent hazards associated with its sensitizing potential. Following these detailed application notes will enable researchers and scientists to implement an effective and reliable preservation strategy.

References

Application Note: Kathon 886 MW for Aluminum Rolling Oils

Author: Smolecule Technical Support Team. Date: February 2026

Summary Kathon 886 MW is a broad-spectrum microbicide used to control bacteria and fungi in metalworking fluids, including aluminum rolling oils. Its effectiveness is maintained under specific temperature and pH conditions, making it suitable for challenging industrial environments [1] [2] [3].

1.0 Product Profile this compound MW is a 14% active liquid containing a mixture of two isothiazolinones [1] [2]. Its key features for aluminum rolling oils include:

  • Broad-Spectrum Activity: Effective against bacteria and fungi, including problem-causing microorganisms like Mycobacterium and endotoxin-producing bacteria [3].
  • Temperature & pH Stability: Remains stable and effective at temperatures up to 60°C (140°F) and within a pH range of 3.0 to 9.2 [2] [3].
  • Formaldehyde-Free: Not subject to formaldehyde regulatory concerns [3].

2.0 Key Properties and Dosage The following tables summarize the critical physical properties and recommended dosage for aluminum rolling oils.

Table 1: Typical Physical & Chemical Properties of this compound MW

Property Value / Description
Appearance Amber to gold, slightly viscous liquid [1] [2]
Active Ingredients 5-chloro-2-methyl-4-isothiazolin-3-one (10.4%) and 2-methyl-4-isothiazolin-3-one (3.7%) [1] [2]
Total Active Ingredients 14.1% (typical) [1] [2]
Solubility Soluble in water, methanol, ethanol, isopropyl alcohol, acetic acid; insoluble in acetone [1] [2]
Specific Gravity @ 25°C 1.29 [1] [2]
pH (as supplied) 1 to 3 [1] [2]

Table 2: Efficacy, Stability, and Dosage Guidance

Parameter Specification / Guidance
Effective Temperature Range Up to 60°C (140°F) [2] [3]
Effective pH Range 3.0 - 9.2; performance and stability improve at lower pH [1] [2]
Dosage in Aluminum Rolling Oils 20 ppm active ingredient (143 ppm as supplied) controlled microbial growth at 54°C for 3-4 weeks in tested fluids [3]
General Maintenance Dosage 2.7 - 12.8 fl oz per 1,000 gallons of emulsion every 4-12 weeks [2] [3]

3.0 Mechanism of Action this compound MW utilizes a rapid, two-step mechanism [1] [3]:

  • Growth Inhibition: Within minutes of addition, it disrupts central metabolic pathways by inhibiting key enzymes (e.g., dehydrogenases) associated with the Krebs cycle, nutrient metabolism, and energy generation.
  • Cell Death: After several hours of contact, cell death occurs due to the progressive loss of protein thiols and the production of free radicals from disrupted metabolism.

This mechanism results in broad-spectrum activity, low use levels, and makes it difficult for microorganisms to develop resistance [1] [3].

Experimental Protocol for Evaluating this compound MW

Disclaimer: This is a generalized protocol based on manufacturer recommendations. Laboratory testing specific to your fluid formulation is essential prior to commercial use [1] [2].

1.0 Objective To evaluate the efficacy of this compound MW in controlling microbial growth in a specific aluminum rolling oil formulation under simulated operating conditions (e.g., 54°C).

2.0 Experimental Workflow The general workflow for testing and applying this compound MW is as follows. Please note that specific methods for microbial challenge tests (e.g., ASTM E2315) should be followed.

This compound MW Evaluation Workflow Start Start Evaluation Prep 1. Prepare Metalworking Fluid at recommended use-dilution Start->Prep Dose 2. Add this compound MW at 20 ppm active ingredient (143 ppm as supplied) Prep->Dose Condition 3. Condition system at target temperature (e.g., 54°C) and maintain pH below 9.2 Dose->Condition Challenge 4. Perform microbial challenge test or monitor natural contamination Condition->Challenge Monitor 5. Monitor microbial population (Total Viable Count) weekly for 3-4 weeks Challenge->Monitor Evaluate 6. Evaluate efficacy: Sustained microbial control confirms stability Monitor->Evaluate Success Stable & Effective Evaluate->Success Control Achieved Fail Re-evaluate Formulation/Protocol Evaluate->Fail Control Failed

3.0 Materials and Methods

  • Test Substance: this compound MW microbicide [1].
  • Test Fluid: Aluminum rolling oil, prepared at the manufacturer's recommended use-dilution with water.
  • Equipment: Laboratory incubator or water bath capable of maintaining 54°C, sterile pipettes, flasks, and equipment for viable cell counting (e.g., pour plates, spread plates, or membrane filtration) [3].
  • Culture (if challenging): A suitable microbial inoculum, which may include bacteria and fungi relevant to the application environment [3].

4.0 Procedure

  • Fluid Preparation: Prepare a known volume (e.g., 1 liter) of the aluminum rolling oil emulsion in a sterile vessel.
  • Biocide Addition: Add this compound MW to achieve a concentration of 20 ppm active ingredient (143 ppm of the as-supplied product) [3]. Disperse uniformly.
  • Conditioning: Place the treated fluid in an incubator set to 54°C [3]. Monitor and adjust the pH to remain within the stable range (3.0-9.2).
  • Microbial Monitoring: Periodically sample the fluid (e.g., weekly) and perform total viable cell counts to quantify bacteria and fungi.
  • Data Analysis: Compare microbial counts over time against an untreated control sample. Effective control is demonstrated by a significant reduction and sustained suppression of microbial growth over the test period (e.g., 3-4 weeks) [3].

Practical Application & Stability Guidelines

Stability and Performance Optimization The stability and performance of this compound MW are maximized by adhering to the following guidelines, which can be visualized as a decision-support diagram.

This compound MW Stability Factors pH Maintain System pH < 9.2 (Improved stability at lower pH) Amines Minimize Diethanolamine (DEA) Use high-purity TEA or MEA at low levels pH->Amines Additives Avoid highly basic additives (pH 10-12) near biocide addition Additives->pH Incompat Avoid incompatible biocides (e.g., Sodium Omadine, Triadine 10) Incompat->Additives Mercaptans Avoid mercaptans (e.g., mercaptobenzothiazole) Mercaptans->Incompat Temp Avoid charging biocide into high temperature zones (>60°C) Addition Add directly to sump Uniformly disperse via metering pump Temp->Addition

General Best Practices

  • System Knowledge: Know the volume of your system to dose accurately [1] [2].
  • Point of Addition: Add this compound MW on the clean side of filters for improved performance and longevity. It may be necessary to occasionally dose the dirty side if high microbial populations are detected there [1] [2].
  • Contamination Control: Eliminate dead spots in the fluid system, disconnect unused portions, and prevent trash from entering sumps [1] [2].
  • Safety: Always triple-rinse empty containers and post safety information near the handling area [1] [2].

Conclusion

This compound MW is a proven microbicide suitable for use in aluminum rolling oils, demonstrating efficacy and chemical stability at elevated temperatures up to 60°C. Successful application requires careful attention to system conditions, particularly pH and incompatible chemicals, and should be validated through laboratory testing with specific fluid formulations.

References

Kathon 886: Stability in Alkaline pH Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Question: What is the effect of alkaline pH on the stability and performance of Kathon 886 MW?

The active ingredients in this compound MW, which are 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), are subject to chemical degradation under alkaline conditions [1] [2]. The stability and antimicrobial performance are optimal in a pH range of 3.0 to 9.2 [3] [4]. While the biocide remains stable within this window, its stability and efficacy are generally improved at the lower end of the pH scale [3] [4].

When the pH of a solution exceeds approximately 9.2, the degradation of the isothiazolinone actives accelerates [3]. For systems with a pH greater than 9.5, the manufacturer strongly recommends testing the biological efficacy and chemical stability before full-scale use, as degradation can lead to a significant loss of antimicrobial activity [3] [4].

The following table summarizes the key stability characteristics:

Factor Description Impact / Recommendation
Stable pH Range pH 3.0 - 9.2 [3] [4] Optimal for product stability.
Optimal Performance Lower pH within stable range [3] [4] Performance improves at lower pH.
Degradation Onset pH > ~9.2 [3] Chemical stability decreases.
High-Risk Range pH > 9.5 [3] [4] Pre-use stability and efficacy testing is essential.

Troubleshooting & Experimental Guidance

Question: Our experimental system operates above pH 9.2. How can we investigate this compound's suitability?

For research involving alkaline conditions, a systematic experimental approach is crucial. The workflow below outlines the key steps for this investigation:

G Start Start: High-pH System A Baseline Efficacy Test Start->A B Forced Degradation Study Start->B D Analyze Data & Decide A->D Provides efficacy data B->D Provides kinetic data C Evaluate Performance Boosters C->D Provides compatibility data E1 Proceed with this compound D->E1 E2 Use Alternative Biocide D->E2

Experimental Protocols

1. Baseline Efficacy Test (MIC / Time-Kill Assay) This protocol evaluates the minimum inhibitory concentration (MIC) and killing rate of this compound against target microorganisms in your high-pH medium.

  • Materials: this compound MW, target microbial strains, high-pH growth medium or buffer, sterile microtiter plates, spectrophotometer.
  • Method:
    • Prepare a two-fold serial dilution of this compound in the high-pH medium within a microtiter plate.
    • Inoculate each well with a standardized microbial suspension (e.g., ~10^5-10^6 CFU/mL).
    • Incubate the plate at the experimental temperature.
    • Monitor microbial growth visually or via optical density (OD600) at 0, 4, 24, and 48 hours to determine the MIC.
    • For time-kill assays, sample from relevant wells at set intervals, neutralize the biocide, and perform viable counts to track the log reduction in CFU/mL over time.

2. Forced Degradation Study (Kinetics of Hydrolysis) This protocol quantifies the degradation rate of this compound's active ingredients under high-pH conditions.

  • Materials: this compound MW, alkaline buffer solutions (e.g., pH 9.5, 10.0), HPLC system with UV/VIS detector.
  • Method:
    • Spike a known amount of this compound into the pre-warmed alkaline buffers.
    • Incubate the mixture at a constant temperature (e.g., 25°C or your experimental temperature).
    • Withdraw samples at specific time intervals (e.g., 0, 15, 30, 60, 120 mins).
    • Immediately acidify and cool the samples to quench the degradation reaction.
    • Analyze the samples via HPLC to quantify the remaining concentrations of CMIT and MIT. Plot the natural log of concentration versus time to determine the degradation rate constant and half-life.

3. Evaluation of Performance-Stabilizing Additives This protocol assesses if certain additives can mitigate this compound's degradation or boost its efficacy in alkaline environments [5].

  • Materials: this compound MW, potential stabilizers (e.g., copper salts, chelants like EDTA, biosurfactants), high-pH medium.
  • Method:
    • Prepare samples of high-pH medium containing this compound at a sub-optimal concentration.
    • Add different stabilizers to these samples.
    • Follow the Baseline Efficacy Test (MIC or time-kill) protocol above.
    • Compare the efficacy and stability of this compound with and without the additives to identify any synergistic effects.

Key Incompatibilities and Handling Notes

  • Chemical Incompatibilities: To prevent rapid degradation of this compound, avoid using it concurrently with certain other biocides like Sodium Omadine and Triadine 10. Also, avoid materials like mercaptans (e.g., mercaptobenzothiazole) and minimize the use of diethanolamine (DEA) in your system [3] [4].
  • Dosing Practice: Never add highly basic additives (pH 10-12) immediately before or after dosing this compound. If unavoidable, allow a time gap of at least 30 minutes between additions [3].
  • Temperature: The stability of this compound is also temperature-dependent. For best results, add it to fluids below 60°C (140°F), as higher temperatures can accelerate degradation [3].

References

Kathon 886 stability pH range 3.0-9.2 optimization

Author: Smolecule Technical Support Team. Date: February 2026

Kathon 886 MW: Stability & pH Optimization Guide

1. What is the confirmed pH stability range for this compound MW? this compound MW is stable in a pH range of 3.0 to 9.2 in water and metalworking fluid systems [1] [2]. A key characteristic is that its stability and performance are improved at lower pH levels [1] [2]. For systems with a pH greater than 9.5, it is strongly recommended to determine the biological efficacy and chemical stability prior to use [2].

2. How does pH affect the biocide's performance? The active ingredients in this compound MW work by disrupting central metabolic pathways in microbial cells, inhibiting key enzymes and leading to cell death [1] [3]. This mechanism is most effective in a stable chemical environment. At higher pH (above 9.2), the biocide can degrade more quickly, reducing its effectiveness and longevity in your system [1].

3. What are the best practices for adding this compound to high-pH systems? To maximize performance in challenging conditions:

  • Allow Time Between Additions: Avoid adding highly basic additives (pH 10-12) immediately before or after adding this compound MW. If you must, allow at least 30 minutes between additions [2].
  • Mind the Amines: Minimize levels of diethanolamine (DEA) in your system. If possible, use 99% triethanolamine (TEA) or monoethanolamine (MEA) at the lowest possible level, as lower pH makes these amine-containing compounds less aggressive [1] [2].
  • Temperature Control: Avoid adding the biocide in high-temperature zones, as increasing temperatures accelerate degradation. Ideally, add it to fluid below 60°C (140°F) [2].

The table below summarizes the fundamental stability data for this compound MW:

Property Specification Source
Stable pH Range 3.0 - 9.2 [1] [2]
Optimal pH Condition Performance improves at lower pH [1] [2]
Upper pH Limit for Use Testing required above pH 9.5 [2]
Typical Product pH (as supplied) 1 - 3 [1] [2]

Troubleshooting Common pH-Related Issues

Problem: Rapid Loss of Efficacy in System

  • Potential Cause: System pH is consistently at or above the upper stability limit (9.2).
  • Solution: Measure the system pH. If it is too high, consult your formulation guidelines to see if it can be adjusted downward. Pre-test the biocide's efficacy and stability in your specific fluid at the operating pH [1] [2].

Problem: Incompatibility with Other Formulation Components

  • Potential Cause: Interaction with specific chemicals can degrade this compound MW.
  • Solution:
    • Avoid Mercaptans: Do not use mercaptans like mercaptobenzothiazole [1] [2].
    • Incompatible Biocides: To maintain performance, avoid using Sodium Omadine and Triadine 10 concurrently with this compound MW. For compatible fungicide needs, Kathon 893 MW is recommended [2].

Experimental Protocol: Verifying pH Stability in Your Formulation

This protocol outlines a methodology to test the stability of this compound MW in your specific aqueous formulation under different pH conditions.

Objective: To determine the stability and antimicrobial efficacy of this compound MW in a prototype formulation across a range of pH levels.

Materials:

  • This compound MW microbicide
  • Your aqueous drug formulation or buffer system
  • pH adjustment solutions (e.g., HCl, NaOH)
  • Sterile containers
  • HPLC system or relevant analytical method for quantifying active ingredient concentration [4]
  • Microbial cultures and materials for efficacy testing (e.g., E. coli, S. aureus)

Workflow Diagram:

A 1. Prepare Formulation Samples B 2. Adjust pH Levels A->B C 3. Add this compound MW B->C D 4. Store Under Conditions C->D E 5. Analyze at Time Intervals D->E F 6. Measure Active Concentration (HPLC) E->F G 7. Assess Antimicrobial Efficacy E->G

Methodology:

  • Prepare Formulation Samples: Prepare multiple identical samples of your aqueous formulation or a relevant buffer.
  • Adjust pH Levels: Adjust the pH of the samples to cover a range, for example: 4.0, 7.0, and 9.0. Use a calibrated pH meter.
  • Add this compound MW: Add a consistent, recommended concentration of this compound MW (e.g., 15-30 ppm active ingredient) to each pH-adjusted sample [1] [3].
  • Store Under Conditions: Store all samples under controlled conditions (e.g., 25°C, 40°C for accelerated testing) for the duration of the study.
  • Analyze at Time Intervals: At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw aliquots from each sample.
  • Measure Active Concentration: Analyze the aliquots using a validated HPLC method [4] to quantify the remaining concentration of the active ingredients (5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one). A decrease indicates chemical degradation.
  • Assess Antimicrobial Efficacy: Perform microbiological assays (e.g., minimum inhibitory concentration (MIC) tests or time-kill studies) using the stored samples to confirm that the loss of active ingredient correlates with a loss of biocidal efficacy.

Key Scientific Context: pH Stability in Formulations

For researchers in drug development, it is crucial to recognize that pH optimization is a fundamental strategy for stabilizing compounds in aqueous solutions [5]. The ionization state of a molecule can change with pH, leading to different degradation pathways such as hydrolysis or oxidation [6]. While this guide focuses on a preservation agent, the principle that pH control is a critical lever for ensuring the stability and performance of active ingredients in liquid formulations is universally applicable [5] [6].

References

Kathon 886 half-life degradation alkaline media

Author: Smolecule Technical Support Team. Date: February 2026

Kathon 886 Degradation in Alkaline Media

The table below summarizes the half-life of this compound's active component (5-chloro-2-methyl-4-isothiazolin-3-one) at different pH levels, based on experimental findings [1] [2].

pH Level Half-Life First-Order Rate Constant (k)
8.5 ~47 days Information missing
9.0 ~23 days Information missing
9.6 ~3.3 days Information missing
10.0 ~2 days Information missing

Key Stability Relationship: The degradation of this compound in alkaline solutions is an OH⁻ ion-mediated process, specifically a hydrolysis of the chlorinated isothiazolone [1] [2]. The relationship between pH and stability is inverse; as pH increases, the half-life decreases significantly [1] [2].

Experimental Protocol for Monitoring Degradation

The kinetic data in the table above was obtained using a Reversed-Phase Liquid Chromatography (RPLC) method, which is suitable for tracking the degradation process [1] [2]. Here is a summary of the core experimental methodology:

  • Objective: To monitor the concentration of the active chlorinated component (5-chloro-2-methyl-4-isothiazolin-3-one) in Kathon biocides over time in solutions of varying pH [2].
  • Apparatus:
    • Chromatograph: Hewlett-Packard liquid chromatograph [2].
    • Column: ODS (Octadecylsilane) column, maintained at 40°C [2].
    • Detection: UV detector; outputs at two different wavelengths (254 nm and 280 nm were used in the study) were recorded for consistent results [2].
    • Flow Rate: 2.0 ml/min [2].
  • Procedure:
    • Prepare solutions of this compound in media with pH levels ranging from acidic (pH 2.9) to alkaline (pH 10) [2].
    • Maintain these solutions at room temperature [2].
    • Inject samples into the RPLC system at regular time intervals.
    • Use a programmed mobile phase for separation, which allows for a short analysis time and is effective for samples that may be rich in salts [2].
    • Integrate the peak area of the chlorinated isothiazolone component from the chromatograms.
    • Plot the natural logarithm of the concentration against time. The slope of the linear plot gives the first-order rate constant (k), from which the half-life can be calculated using the formula: t₁/₂ = 0.693/k [2].

This workflow can be visualized in the following diagram:

Start Start Experiment Prep Prepare this compound Solutions at Various pH Start->Prep Store Store Solutions at Room Temperature Prep->Store Sample Collect Samples at Time Intervals Store->Sample Analyze Analyze via RPLC Sample->Analyze Measure Measure Peak Area of Chlorinated Component Analyze->Measure Calculate Calculate Rate Constant (k) and Half-Life (t₁/₂) Measure->Calculate End Interpret Stability Data Calculate->End

Frequently Asked Questions

What is the safe pH operating range for this compound? The manufacturer states that This compound is stable over a wide pH range of 3.0 to 9.2 in water and metalworking fluid systems. Its stability and performance are improved at lower pH levels [3] [4].

Why does this compound degrade faster at high pH? The degradation is caused by a hydrolysis reaction that is mediated by hydroxide ions (OH⁻) [1] [2]. Higher pH means a greater concentration of OH⁻ ions, which increases the rate of this chemical reaction, leading to a shorter half-life.

Is this compound cost-effective for use in highly alkaline systems? The research concludes that due to its very short half-life at high pH (e.g., only 2 days at pH 10), isothiazolone biocide is not cost-effective for highly alkaline metalworking fluids [2]. A marginal time period at pH 9 may be acceptable only with periodic biocide addition [2].

Key Practical Considerations

  • System Maintenance: For systems with a pH greater than 9.5, it is strongly recommended to determine the biological efficacy and chemical stability of this compound before full-scale use [4].
  • Additive Incompatibility: Avoid adding highly basic additives (pH 10-12) immediately before or after adding this compound. If they must be used, allow at least 30 minutes between additions [3] [4]. Some biocides, like Sodium Omadine, are also incompatible and can degrade this compound [3].

References

Kathon 886 MW: Compatibility & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What additives and chemicals are incompatible with Kathon 886 MW?

This compound MW can be degraded by certain chemicals, leading to a loss of microbial control. The following table summarizes key incompatibilities and recommendations.

Incompatible Additive/Condition Effect on this compound MW Recommendation
Highly basic additives (pH 10-12) [1] Reduces stability & performance [1] Allow minimum 30 minutes between additions; maintain system pH <9.2 [1].
High levels of Diethanolamine (DEA) [1] Can be aggressive towards the biocide [1] Use 99% Triethanolamine (TEA) or Monoethanolamine (MEA) at minimal levels [1].
Mercaptobenzothiazole and similar compounds [1] Causes incompatibility & degradation [1] Avoid use in the same system [1].
Sodium Pyrithione & Triadine 10 [1] Incompatible; will degrade this compound MW [1] Avoid using these specific biocides/fungicides with this compound MW [1].
Zinc Dialkyldithiophosphate (ZDDP) [2] Incompatible [2] Avoid use in the same system [2].

Q2: How can I stabilize this compound MW in challenging fluid conditions?

If your metalworking fluid system is aggressive (e.g., high pH, high amine content), you can improve the stability and performance of this compound MW with the following methods:

  • Use Stabilizing Salts: The addition of inorganic or organic forms of copper can improve the stability of the active ingredients and reduce degradation [3].
  • Alternative Products: For inherently aggressive conditions, consider using Kathon MWC biocide, which already contains copper salts and is designed for such situations [3] [2].
  • Boost Efficacy: In heavily contaminated systems or those with biofilm, adding a biodispersant or a chelant like EDTA may improve the biocide's efficacy [3].

Q3: What is the standard experimental protocol for tankside addition?

For effective microbial control, follow this established workflow. Always consult the product's Safety Data Sheet (SDS) before handling.

cluster_0 Contamination Level cluster_1 Dosage Guide (per 1,000 gallons) Start System Assessment A Determine System Volume (Know your sump size in gallons) Start->A B Assess Contamination Level A->B C Calculate Initial Dose B->C D Add Biocide via Metering Pump (Disperse uniformly on clean side of filters) C->D E Monitor & Re-test D->E F Establish Maintenance Dose E->F B1 Noticeably Fouled System: - Strong odor - Emulsion splitting - Visible slime C1 Initial Dose (Fouled): 5.4 - 12.8 fl oz (0.46 - 1.1 lbs) B2 Non-Fouled System (Maintenance): - No strong odor - Stable emulsion C2 Maintenance Dose: 2.7 - 12.8 fl oz (0.23 - 1.1 lbs) every 4-12 weeks

Q4: What are the key environmental and safety considerations?

  • Formaldehyde-Free: this compound MW does not contain or release formaldehyde, avoiding associated concerns [3].
  • Biodegradability: It is effective at low use rates and is biodegradable, making it a better choice for the environment [3].
  • Handling Precautions: In its concentrated form, isothiazolone biocides are corrosive to the skin and eyes and may cause sensitization upon repeated contact [2]. Always use appropriate personal protective equipment (PPE) and follow the manufacturer's safety instructions.
  • Waste Disposal: Isothiazolone biocides are rapidly biodegraded in natural waters and have no effect on sewage treatment plants when diluted below 1 ppm active ingredient [2].

References

Kathon 886 MW & Amine Incompatibility: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the core instability issue between Kathon 886 MW and certain amines? this compound MW's stability and antimicrobial efficacy are highly dependent on the system's pH and the presence of specific chemical agents. Its active ingredients, Chloromethylisothiazolinone (CIT) and Methylisothiazolinone (MIT), are unstable at high pH and can degrade upon contact with certain amines, particularly Diethanolamine (DEA) [1] [2]. This degradation leads to a rapid loss of biocidal activity. The stability is optimal in a pH range of 3.0 to 9.2, and performance improves at lower pH levels [1] [2].

Q2: Which amines should be avoided or minimized, and what are the alternatives? The primary amine to minimize or avoid is Diethanolamine (DEA) due to its aggressive effect on the stability of this compound MW [1] [2]. If your formulation requires an amine, it is recommended to use 99% Triethanolamine (TEA) or Monoethanolamine (MEA) instead, and to use these at the lowest possible level [1] [2]. A patent for hard surface cleaners also lists several alternative low-odor, low-VOC alkanolamines, which may offer different compatibility profiles [3].

Q3: What are the best practices for adding this compound MW to a system to prevent instability? To maximize performance and stability, adhere to the following protocols [1] [2]:

  • Amine Management: Minimize DEA levels. Use high-purity TEA or MEA at low concentrations.
  • pH Control: Maintain the system pH below 9.2. For systems with pH greater than 9.5, biological efficacy and chemical stability must be verified prior to use.
  • Staged Additions: Avoid adding highly basic additives (pH 10-12) immediately before or after adding this compound MW. If unavoidable, allow a minimum of 30 minutes between additions.
  • Other Incompatibilities: Avoid using mercaptans (e.g., mercaptobenzothiazole) and other biocides like Sodium Omadine and Triadine 10 in conjunction with this compound MW, as they can degrade it.

The chemical relationship and degradation pathway can be summarized as follows:

G Node1 This compound MW (CIT/MIT Biocide) Node5 Rapid Chemical Degradation Node1->Node5 Combines With Node2 High pH (>9.2) Node2->Node5 Node3 Presence of Diethanolamine (DEA) Node3->Node5 Node4 Other Incompatibilities (e.g., Mercaptans) Node4->Node5 Node6 Loss of Microbicidal Efficacy Node5->Node6

Experimental Protocols & Data for Compatibility Testing

For researchers integrating this compound MW into new formulations, the following quantitative data and experimental guidance are critical.

Table 1: Stability Parameters for this compound MW [1] [2] [4]

Parameter Specification Conditions / Notes
Active Ingredients 14.1% typical (CIT 10.4%, MIT 3.7%) [1] Supplied in aqueous solution.
Stable pH Range 3.0 - 9.2 [1] [2] Performance improves at lower pH.
Stable Temperature ≥1 year at ambient; ≥6 months at 50°C [1] As supplied in original container.
Density 1.29 g/cm³ @ 25°C [1] ---
Vapor Pressure 0.1 mm Hg @ 23°C [1] ---

Table 2: Recommended Dosing for Metalworking Fluids [1] [2]

System Condition Dosage (per 1,000 US gal) Target Active Ingredient Treatment Interval
Initial (Fouled) 7 - 21 fl oz 25 - 75 ppm Until control is achieved
Maintenance 1.3 - 8.6 fl oz 5 - 30 ppm Every 4 weeks

Protocol 1: Evaluating Amine Compatibility & Biocide Stability This lab-scale test helps determine the stability of this compound in your specific formulation before commercial use.

  • Objective: To assess the chemical stability of this compound MW in a metalworking fluid containing different types and concentrations of amines.
  • Materials:
    • This compound MW microbicide.
    • Metalworking fluid concentrate (with planned amine: DEA, TEA, or MEA).
    • Hard water for dilution.
    • Lab-scale circulation system or stirred tanks.
    • HPLC system for analyzing CIT/MIT concentration over time.
  • Methodology:
    • Prepare Emulsions: Dilute the metalworking fluid concentrate with hard water to the recommended use-dilution in multiple vessels.
    • Add Amine: Introduce the specific amine (DEA, TEA, MEA) at the intended use concentration to each vessel.
    • Dose Biocide: Add this compound MW to achieve the target active ingredient concentration (e.g., 15-20 ppm).
    • Condition System: Circulate or stir the emulsion, maintaining a temperature of 25-30°C.
    • Monitor pH: Ensure the system pH remains within the target operating range.
    • Sample & Analyze: Take samples at time zero, 1 hour, 4 hours, 24 hours, and 7 days. Analyze the samples via HPLC to determine the residual concentration of CIT and MIT.
  • Interpretation: A rapid decline in CIT/MIT concentration over time indicates chemical incompatibility and instability with the tested amine system.

Protocol 2: Efficacy Challenge Test After Amine Addition This test verifies whether the biocidal efficacy is retained despite the presence of amines.

  • Objective: To determine the antimicrobial efficacy of this compound MW in an amine-containing system against common bacteria and fungi.
  • Materials: Same as Protocol 1, plus standardized microbial inoculum (e.g., Pseudomonas aeruginosa, Escherichia coli).
  • Methodology:
    • Follow steps 1-4 of Protocol 1 to prepare the treated emulsion.
    • Inoculate: Challenge each vessel with a known concentration of microbial inoculum (e.g., 10^6 CFU/mL).
    • Incubate: Hold the challenged emulsion under controlled conditions.
    • Enumerate: Plate out samples at 0, 24, and 48 hours to determine the viable microbial count.
  • Interpretation: Effective microbial control is demonstrated by a 3-log reduction in viable count within 24-48 hours. Failure to control growth suggests the biocide has been deactivated.

The workflow for a systematic evaluation is as follows:

G Start Prepare Use-Dilution Metalworking Fluid A1 Add Specific Amine (DEA, TEA, MEA) Start->A1 A2 Add this compound MW Biocide A1->A2 B1 Path A: Stability Test A2->B1 B2 Path B: Efficacy Test A2->B2 C1 Monitor CIT/MIT Concentration via HPLC over Time B1->C1 C2 Challenge with Microbial Inoculum & Incubate B2->C2 D1 Analyze Chemical Degradation Rate C1->D1 D2 Analyze Microbial Kill Rate C2->D2 End Determine Formulation Compatibility D1->End D2->End

Key Recommendations for Scientists

  • Pre-emptive Testing is Crucial: The supplier strongly recommends laboratory or pilot tests to evaluate this compound MW in your specific metalworking fluid prior to any commercial-scale use due to wide variations in formulations [1] [2].
  • Stabilization Strategies: If you encounter stability issues in an otherwise sound formulation, published data suggests that adding chelants (e.g., EDTA) or certain inorganic/organic copper salts may improve the stability and efficacy of the active ingredients in challenging systems [5].

References

Kathon 886 efficacy biofilms heavily contaminated systems

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Kathon 886 MW Against Biofilms

This compound MW is a broad-spectrum microbicide with a unique mechanism of action that makes it effective for biofilm control [1]. Its active ingredients have been shown to reduce microbial fouling and prevent biofilm development on industrial surfaces [1]. The benefits of this action include improved system performance, reduced filter plugging, and reduced biocorrosion [1].

Its biochemical mode of action is a two-step process involving rapid growth inhibition followed by cell death [1] [2]:

  • Step 1 - Growth Inhibition: Within minutes of application, this compound MW disrupts central metabolic pathways by inhibiting several key enzymes (e.g., dehydrogenases associated with the Krebs cycle). This rapidly shuts down microbial respiration (oxygen consumption), energy generation (ATP synthesis), and growth (assimilation) [1] [2].
  • Step 2 - Cell Death: After several hours of contact, cell death occurs due to the progressive loss of protein thiols and the production of free radicals from disrupted metabolism [1] [2].

The diagram below illustrates this mechanism of action.

kathon_mechanism Start Application of This compound MW Step1 Step 1: Rapid Growth Inhibition (within minutes) Start->Step1 Step2 Step 2: Loss of Cell Viability (within 24-48 hours) Step1->Step2 Metabolic Disruption of Central Metabolism Step1->Metabolic Biochemical Biochemical Events: • Progressive loss of protein thiols • Production of free radicals Step2->Biochemical Enzyme Inhibition of Key Enzymes: • Krebs Cycle Dehydrogenases • Lactate Dehydrogenase • NADH Dehydrogenase Metabolic->Enzyme Result1 Cellular Processes Halted: • Respiration • Energy Generation (ATP) • Growth Enzyme->Result1 Result2 Outcome: Broad-spectrum cell death and biofilm control Biochemical->Result2

Dosing Protocols for Biofilm Control

For effective biofilm control, especially in heavily contaminated systems, a two-phase dosing strategy is recommended: an initial "clean-up" dose followed by regular maintenance doses [1] [3].

  • Initial Dose for a Heavily Fouled System: 5.4 to 12.8 US fluid ounces per 1,000 gallons of emulsion. This provides a high concentration of active ingredient to tackle existing contamination [3].
  • Subsequent Maintenance Dose: 2.7 to 12.8 US fluid ounces per 1,000 gallons of emulsion, applied every 4 to 12 weeks depending on system conditions [3].

The table below summarizes the key quantitative data for this compound MW application.

Parameter Specification / Value Context / Note

| Active Ingredients | 5-chloro-2-methyl-4-isothiazolin-3-one (10.4%) 2-methyl-4-isothiazolin-3-one (3.7%) [3] | Total active ingredients: 14.1% [3]. | | Typical Use Dilution (Active Ingredient) | 10 to 17 ppm [3] | For general microbial control. | | Initial Dose (Heavily Fouled System) | 5.4 - 12.8 fl oz / 1000 gal emulsion [3] | Equivalent to 0.46 - 1.1 lbs / 1000 gal [3]. | | Maintenance Dose | 2.7 - 12.8 fl oz / 1000 gal emulsion [3] | Applied every 4-12 weeks [3]. | | Stable pH Range | 3.0 - 9.2 [3] | Performance improves at lower pH [3]. | | Stable Temperature | Up to 60°C (140°F) [3] | Avoid adding the biocide to high-temperature zones [3]. |

Troubleshooting Common Issues in Heavy Contamination Scenarios

Issue: Recurring contamination despite treatment.

  • Potential Cause: The system has a heavy established biofilm that shields microbes, or there are "dead spots" in the plumbing where fluid stagnates [1] [3].
  • Solutions:
    • Physical Cleaning: It is highly recommended to physically clean and flush grossly contaminated systems before beginning biocide treatment [2].
    • Boost Efficacy: For challenging systems with established biofilms, adding a biosurfactant or biodispersant can improve the penetration and efficacy of this compound MW by helping to break down the biofilm matrix [1].
    • Strategic Dosing: Add the biocide to the "clean" side of filters. If high microbial populations are detected on the "dirty" side, occasionally dose there as well [3].

Issue: Rapid degradation of this compound MW and loss of control.

  • Potential Cause: Chemical incompatibility with other fluid components or operation outside the recommended pH range [2] [3].
  • Solutions:
    • pH Management: Maintain system pH below 9.2 whenever possible, as stability and performance are improved at lower pH [3].
    • Avoid Incompatibilities: this compound MW is incompatible with certain chemicals. Avoid using it with mercaptans (e.g., mercaptobenzothiazole), Sodium Omadine, and Triadine 10 [3].
    • Use Stabilizers: The stability of the active ingredients can be reduced in some fluids. The addition of inorganic or organic forms of copper or a chelant like EDTA can improve stability and boost efficacy [1].

Key Experimental & Handling Practices for Researchers

When designing experiments with this compound MW, consider these protocols and safety notes:

  • Protocol for Efficacy Testing in Metalworking Fluids:

    • Contamination: Inoculate a volume of the metalworking fluid emulsion with a target microbial strain (e.g., Pseudomonas aeruginosa for biofilms) to a concentration of approximately 10³ to 10⁶ CFU/mL [1].
    • Dosing: Add this compound MW to achieve the desired concentration of active ingredient (e.g., 10-75 ppm active). An eradication study showed that 9 ppm active ingredient was sufficient for complete kill of 10³ bacteria/mL in a soluble oil fluid [1].
    • Incubation & Monitoring: Monitor microbial viability (e.g., via plate counts) and metabolic activity (e.g., oxygen consumption) at intervals: immediately, after 1-4 hours, 24 hours, and 48 hours. A successful treatment will show rapid inhibition of metabolism within minutes and a significant reduction in viable count after 24-48 hours [1].
    • Longevity: Assess the long-term control by monitoring microbial regrowth weekly. The biocide typically retains efficacy for 1 to 4 weeks, depending on system conditions [1].
  • Critical Safety & Handling Notes:

    • This compound MW is supplied as a liquid with a low pH (1-3) and can be hazardous. Always refer to the Safety Data Sheet (SDS) [3].
    • Never use this compound MW in a spray bottle due to inhalation risks [3].
    • Always use personal protective equipment (PPE) and have a deactivation protocol (e.g., using stoichiometric amounts of bisulfite or metabisulfite) posted in the handling area [3].

References

Kathon 886 degradation mercaptans compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the key incompatible chemicals with Kathon 886? this compound is incompatible with several substances. You should avoid using it alongside mercaptans (such as mercaptobenzothiazole), Sodium Omadine, and Triadine 10, as these will chemically degrade the active ingredients in this compound [1] [2]. Furthermore, high levels of diethanolamine (DEA) should be minimized [1] [2].

  • Q2: How does pH affect this compound's stability? this compound performs best in a pH range of 3.0 to 9.2 [1] [2]. Its stability and efficacy are enhanced at the lower end of this range. For systems with a pH consistently above 9.5, it is crucial to test for biological efficacy and chemical stability before full-scale implementation [1] [2].

  • Q3: What should I do if I must use a basic additive in my system? If you need to add a highly alkaline material (pH 10-12), avoid adding it immediately before or after dosing with this compound. Allow for a buffer period of at least 30 minutes between chemical additions to prevent degradation of the biocide [1] [2].

Troubleshooting Guide: Performance Issues

If you observe a rapid decline in the antimicrobial performance of this compound, follow this systematic troubleshooting guide.

Troubleshooting Workflow for this compound Performance

Start Observed: Rapid Performance Loss CheckMercaptans Check for Incompatibilities Start->CheckMercaptans CheckpH Verify System pH CheckMercaptans->CheckpH No mercaptans found Evaluate Evaluate & Test CheckMercaptans->Evaluate Mercaptans detected CheckAmines Check Amine Content CheckpH->CheckAmines pH < 9.2 CheckpH->Evaluate pH > 9.2 CheckAmines->Evaluate High DEA present Resolve Implement Solution Evaluate->Resolve

Identify and Eliminate Incompatible Chemicals

The most probable cause of performance degradation is the presence of incompatible chemicals.

  • Confirm Use of Mercaptans: Review your fluid formulation and any other additives for compounds like mercaptobenzothiazole, a common corrosion inhibitor [1] [2]. The presence of mercaptans will lead to the rapid decomposition of this compound's active ingredients.
  • Action: If mercaptans are identified, you must remove them from the formulation. Replace them with compatible alternatives. If a fungicide is still required, consider using Kathon 893 MW, which is documented as fully compatible with this compound MW [2].
Verify System pH and Chemical Addition Order

An excessively high pH or improper mixing sequence can destabilize the biocide.

  • Measure pH: Use a calibrated pH meter to check the system. If the pH is above 9.2, take steps to lower it, as this will improve this compound's stability [1] [2].
  • Review Addition Protocol: Ensure that highly basic additives are not being introduced to the system immediately before or after the biocide. Maintain a minimum 30-minute interval [1] [2].
Evaluate Alternative Amines

Certain amines used in fluid formulations can be aggressive toward the biocide.

  • Check for Diethanolamine (DEA): DEA is more problematic than other common amines. If your formulation uses DEA, consider reformulating to use 99% triethanolamine (TEA) or monoethanolamine (MEA) at the lowest possible level [1] [2].

Experimental Validation Protocol

Before implementing a new fluid formulation or additive, conduct this compatibility test to pre-empt performance issues.

  • Objective: To determine the chemical stability of this compound in a specific metalworking fluid concentrate or in the presence of a new additive.
  • Materials:
    • This compound MW microbicide
    • Metalworking fluid concentrate or the additive
    • Deionized water
    • Controlled temperature incubator or water bath (e.g., 50°C for accelerated testing)
    • HPLC system or other suitable analytical equipment to quantify active ingredient concentration.
  • Method:
    • Prepare a sample of the metalworking fluid concentrate as you normally would, but omit this compound.
    • Add this compound to the concentrate at the intended use concentration. For example, add an amount that would result in 25 to 75 ppm active ingredient in the final use-dilution [1].
    • Prepare a control sample by adding the same amount of this compound to deionized water.
    • Store both the test sample and the control in sealed containers at an elevated temperature (e.g., 50°C) to accelerate aging [2].
    • Periodically (e.g., after 1, 2, and 4 weeks), sample both and analyze the concentration of the active ingredients (5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one).
  • Interpretation: A significantly faster decline in active ingredient concentration in the test sample compared to the control indicates an incompatibility between this compound and your fluid formulation or additive.

This compound MW: Key Physical & Chemical Properties

The table below summarizes essential data for handling and using this product [1] [2].

Property Specification / Typical Value

| Active Ingredients | 5-chloro-2-methyl-4-isothiazolin-3-one (10.4%) 2-methyl-4-isothiazolin-3-one (3.7%) | | Total Active Ingredients | 14.1% (typical) | | Appearance | Amber to gold, slightly viscous liquid | | Solubility | Soluble in water, methanol, ethanol; insoluble in acetone | | Recommended pH Range | 3.0 - 9.2 (optimal performance below 9.2) | | Specific Gravity (@ 25°C) | 1.29 | | Dosage (Fouled System) | 25 to 75 ppm active ingredient initially |

I hope this technical support guide helps you resolve the compatibility issues with this compound.

References

Troubleshooting Guide: Enhancing Kathon 886 MW Performance

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific technical questions a researcher might encounter.

Q1: What are the key chemical incompatibilities that can degrade Kathon 886 MW and reduce its efficacy?

This compound MW's performance can be compromised by several common industrial chemicals. Incompatibilities can lead to rapid decomposition of the active ingredients, resulting in a loss of microbial control.

  • Recommended Action: Review your fluid formulation and additive schedule to avoid the following [1] [2]:
    • Strong Alkaline Additives: Avoid adding highly basic materials (pH 10-12) immediately before or after this compound MW. If necessary, allow a minimum of 30 minutes between additions.
    • Specific Amines: Minimize the use of Diethanolamine (DEA). Prefer 99% Triethanolamine (TEA) or Monoethanolamine (MEA) at the lowest effective levels.
    • Sulfur Compounds: Avoid mercaptans such as mercaptobenzothiazole.
    • Other Biocides: The concurrent use of Sodium Omadine and Triadine 10 is not recommended as they can degrade this compound MW.

Q2: How does system pH impact the stability and performance of this compound MW?

The stability and antimicrobial performance of this compound MW are directly influenced by the pH of the environment. Adhering to the recommended pH range is critical for long-term success [1] [2].

  • Recommended Action: Monitor and control your system's pH.
    • Optimal Range: The biocide is stable and performs well in a pH range of 3.0 to 9.2.
    • Improved Performance: Stability and efficacy are enhanced at the lower end of this pH range.
    • Critical Note: For systems with a pH consistently above 9.5, it is strongly advised to conduct preliminary tests to determine both biological efficacy and chemical stability before full-scale implementation.

Q3: What are the correct dosing concentrations for this compound MW in a metalworking fluid system?

Proper dosing is essential for both eradicating existing microbial populations and preventing their regrowth. The following table summarizes the dosage guidelines.

System Condition Dosage (per 1,000 US gallons) Target Active Ingredient Treatment Interval
Noticeably Fouled 7 to 21 fl oz (0.47 to 1.44 lbs) [2] 25 to 75 ppm Initial dose, repeat until control is achieved.
Maintenance (Non-fouled) 1.3 to 8.6 fl oz (0.09 to 0.58 lbs) [2] 5 to 30 ppm Every 4 weeks [2]
Alternative Maintenance 2.7 fl oz [1] ~10 ppm [1] Every 4 weeks [1]

> Note: Dosage and frequency may need adjustment based on system dilution rates, contamination severity, and system design [1] [2].

Experimental Protocol for Performance Evaluation

For researchers needing to validate this compound MW performance in a specific formulation or under novel conditions, the following workflow provides a methodological approach.

Start Start: Define Experimental Goal S1 Formulate Test Fluids - Vary pH levels - Introduce incompatible chemicals - Adjust biodispersant/chelant levels Start->S1 S2 Add this compound MW Dose according to experimental design S1->S2 S3 Inoculate with Microbes Use standardized bacterial/fungal strains S2->S3 S4 Incubate & Monitor - Measure microbial growth (CFU/mL) - Monitor biocide concentration over time S3->S4 S5 Analyze Results - Determine MIC/MKC - Assess chemical stability S4->S5

Objective: To evaluate the antimicrobial efficacy and chemical stability of this compound MW in a novel fluid formulation or in the presence of biodispersants/chelants.

Methodology:

  • Formulate Test Fluids: Prepare the base fluid (e.g., synthetic coolant) according to the standard protocol. Create separate batches for each test variable:
    • pH Levels: Adjust batches to cover a range (e.g., pH 7.5, 8.5, 9.5).
    • Incompatible Chemicals: Spiked batches with known incompatible compounds (e.g., DEA) at typical use concentrations.
    • Biodispersants/Chelants: Add the agents you are studying at various concentrations. . Add this compound MW: Dose each batch according to the experimental design, using the guidelines in the table above as a starting point [1] [2].
  • Inoculate with Microbes: Challenge each test fluid with a standardized inoculum of relevant bacteria (e.g., Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
  • Incubate and Monitor: Incubate the fluids under controlled conditions (e.g., 30°C) for a set period (e.g., 4 weeks).
    • Microbial Load: Sample at regular intervals (e.g., 0, 24h, 7d, 28d) and perform serial dilutions and plate counts to determine Colony Forming Units per mL (CFU/mL).
    • Biocide Stability: Use analytical methods (e.g., HPLC) to measure the concentration of this compound MW's active ingredients over time.
  • Analyze Results:
    • Determine the Minimum Inhibitory Concentration (MIC) and Minimum Kill Concentration (MKC) for the different conditions.
    • Assess chemical stability by calculating the half-life of the active ingredients in each formulation.

Critical Safety Information

This compound MW is a powerful biocide and requires careful handling. The product has multiple hazard classifications [3]:

  • Danger: Can be fatal if swallowed, in contact with skin, or if inhaled.
  • Causes severe skin burns and eye damage.
  • Toxic to aquatic life, with long-lasting effects.

Researchers must consult the full Safety Data Sheet (SDS) before use and adhere to all recommended personal protective equipment (PPE) and handling procedures, including proper deactivation and disposal protocols [1] [3].

Filling the Knowledge Gaps

The search results I obtained are highly informative on this compound MW's properties and basic use, but they lack specific experimental data on its interaction with biodispersants and chelants.

To build a more comprehensive knowledge base for your support center, I suggest these next steps:

  • Search for Scholarly Articles: Look for papers on "isothiazolinone stability with dispersants" or "synergism of biocides and biodispersants" in scientific databases.
  • Consult Manufacturers: Reach out to suppliers of both this compound MW and the specific biodispersants/chelants you are using, as they often have unpublished compatibility data.

References

Kathon 886 cell density effect biocide susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Kathon 886 MW: Core Technical Information

Q1: What is this compound MW and what is its composition?

This compound MW is a commercial biocide formulation used in industrial water-based systems, notably in metalworking fluids (MWFs) to control microbial growth [1]. Its active ingredients are isothiazolinones [2]:

  • 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT): 10.4%
  • 2-methyl-4-isothiazolin-3-one (MIT): 3.7%
  • Total active ingredients: 14.1% (typical)

Q2: Does microbial cell density in an experiment affect susceptibility to this compound MW?

Yes, cell density is a critical factor. Higher cell densities can significantly reduce the killing efficacy of this compound MW and other biocides [3].

  • Mechanism: The efficacy reduction is partly due to a higher probability of resistant subpopulations existing at high cell densities. Furthermore, high cell densities, particularly in biofilms, create a protective physical barrier and microenvironment that reduces biocide penetration and activity [3] [4].
  • Practical Implication: Experimental results on biocide susceptibility can be skewed if cell density is not carefully controlled and reported. A failure to include a biocide neutralization step post-exposure can lead to an overestimation of killing efficacy, as residual biocide in the suspension continues to act on the cells during plating and enumeration [3].

The table below summarizes the key evidence for the cell density effect:

Factor Observed Effect Experimental Context Source
High Cell Density Reduced biocide killing of M. immunogenum Cell suspensions in 5% metalworking fluid [3]
Biofilm Growth 3 to 100-fold increased resistance to biocides compared to planktonic cells M. immunogenum biofilms on surfaces (glass, copper, galvanized steel) [3]
Biocide Neutralization Required to prevent overestimation of killing; 5% MRF or D/E broth can act as neutralizers Short-term (30-min) biocide exposure assays [3]

Experimental Protocols for Assessing Susceptibility

Here is a detailed methodology for testing the susceptibility of bacteria to this compound MW, based on established practices [3].

Protocol 1: Susceptibility Testing of Planktonic Cells

This protocol measures the killing of cells suspended in a medium.

  • Step 1: Cell Preparation

    • Grow the test strain (e.g., Mycobacterium immunogenum or Pseudomonas pseudoalcaligenes) to the desired growth phase in an appropriate broth.
    • Prepare Reduced Aggregate Fractions (RAF) for mycobacteria to remove large clumps and standardize the cell suspension [3].
    • Adjust the cell density to the desired concentration for the assay.
  • Step 2: Biocide Exposure

    • Suspend the prepared cells in a solution containing 5% (vol/vol) metalworking fluid to simulate an industrial environment.
    • Add this compound MW to the desired final concentration. The ASTM International standard practices can be referenced for specific exposure regimes [3].
    • Incubate the mixture for a set time (e.g., 30 minutes to 6 hours) at the target temperature (e.g., 30°C).
  • Step 3: Biocide Neutralization & Enumeration

    • After exposure, neutralize the biocide immediately to stop its action. This can be done by:
      • Adding a commercial biocide-neutralizing broth like Difco D/E Neutralizing Broth [3].
      • Diluting the suspension in a 5% (vol/vol) MRF solution, which can also interact with and neutralize the biocide [3].
    • Perform serial dilutions of the neutralized suspension and plate them onto suitable solid agar media.
    • Incubate plates and count the resulting colonies (CFUs) to determine the number of surviving cells.
Protocol 2: Susceptibility Testing of Biofilm-Grown Cells

This protocol assesses the resistance of surface-associated cells, which is critical for real-world applications.

  • Step 1: Biofilm Growth

    • Place sterile substrates (e.g., 4-mm glass, copper, or galvanized steel beads) in a culture vessel.
    • Inoculate with the test strain and incubate for a period to allow biofilm formation. Biofilms of M. immunogenum can reach high densities (~10^6 CFU/cm²) within two weeks [3].
  • Step 2: Biocide Exposure of Biofilms

    • After biofilm formation, gently wash the beads with sterile water to remove non-adherent cells.
    • Transfer the biofilm-covered beads into a solution containing this compound MW.
  • Step 3: Neutralization and Cell Recovery

    • At designated time points, remove beads from the biocide solution and transfer them to a tube containing D/E Neutralizing Broth.
    • Vortex the beads vigorously to dislodge the biofilm cells.
    • Plate the resulting suspension onto agar media to enumerate the surviving CFUs.

The following diagram illustrates the logical workflow for deciding which protocol to use and the key steps involved:

G Start Start: Biocide Susceptibility Testing Decision1 Is the microorganism growing as planktonic cells or in a biofilm? Start->Decision1 Planktonic Planktonic Cell Protocol Decision1->Planktonic Planktonic Biofilm Biofilm-Grown Cell Protocol Decision1->Biofilm Biofilm SubDecision Control cell density and aggregate formation Planktonic->SubDecision Step2 Expose to this compound MW in relevant matrix (e.g., 5% MRF) Biofilm->Step2 SubDecision->Step2 Step3 CRITICAL STEP: Neutralize biocide post-exposure (using D/E Broth or 5% MRF) Step2->Step3 Step4 Plate for enumeration and count surviving CFUs Step3->Step4 Note Key Consideration: Biofilms and high cell densities show increased resistance. Step4->Note

Key Experimental Considerations and Best Practices

To ensure reliable and reproducible results in your biocide susceptibility tests, adhere to the following guidelines derived from the literature:

  • Always Include a Neutralization Step: This is critical for accurate quantification of surviving cells, especially after short-term exposures. Without it, residual biocide carried over during plating can continue to kill cells, leading to an overestimation of the product's efficacy [3].
  • Standardize and Report Cell Density: The inoculum size can dramatically impact the outcome. Use methods like RAF preparation for clumping bacteria and always report the initial cell density used in the assay [3].
  • Account for the Growth Matrix: The chemical environment affects biocide activity. Conducting tests in a relevant matrix, such as 5% metalworking fluid, provides more industrially relevant data than tests in pure water or buffer [3].
  • Test on Biofilms: Since biofilms are the predominant growth form in industrial systems and are inherently more resistant, data from planktonic cell tests alone are insufficient to predict real-world performance [3] [4].

References

Understanding Kathon 886 and Other Isothiazolinone Biocides

Author: Smolecule Technical Support Team. Date: February 2026

Isothiazolinones are a class of broad-spectrum antimicrobial agents used to control bacteria, fungi, and algae in various industrial and consumer products [1] [2]. Their activity stems from the ability to rapidly inhibit central metabolic pathways in microbial cells by disrupting specific enzymes and causing oxidative damage, leading to cell death [3] [2].

The table below summarizes the primary isothiazolinone biocides you will encounter:

Biocide Name Common Abbreviation Key Characteristics & Typical Applications

| Kathon 886 (CMIT/MIT mixture) | CMIT/MIT (3:1 ratio) | - Composition: 5-chloro-2-methylisothiazol-3(2H)-one (CMIT, 10.4%) and 2-methylisothiazol-3(2H)-one (MIT, 3.7%) [3].

  • Features: Fast-acting, broad-spectrum, water-soluble, stable in pH range of 3.0–9.2 [4] [3].
  • Common Uses: Metalworking fluids, cooling water systems, metal cleaners, hydraulic fluids [3]. | | Methylisothiazolinone | MIT | - Used as a single agent in personal care products (e.g., shampoos, lotions) and paints. However, its use, especially in leave-on cosmetics, is heavily restricted due to high rates of contact allergy [2] [1]. | | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | DCOIT (Sea-Nine 211) | - Primarily used as an antifouling agent in ship hull paints to prevent the attachment of barnacles, algae, and other organisms [5] [2].
  • Considered a pseudo-persistent pollutant in ports and marinas and is toxic to marine invertebrates [5]. |

Efficacy and Application Comparison

The efficacy of a biocide is highly dependent on its application. The following table outlines the recommended use concentrations for this compound and provides context for the environmental potency of other isothiazolinones.

Biocide Application Context Recommended Concentration / Potency Data

| This compound | Metalworking Fluids (Use-Dilution) | - Initial dose for fouled systems: 25 to 75 ppm active ingredient [3].

  • Maintenance dose: 5 to 30 ppm active ingredient [3]. | | This compound | General Disinfectants | - Can reduce bacterial load by over 99.9% within minutes [4]. | | CMIT/MIT Mixture | Ecotoxicity (Aquatic Organisms) | - Chronic EC₂₀ (affecting 20% of a population) for Daphnia magna reproduction was found to be 7 µg/L (0.007 ppm), indicating very high toxicity [6]. | | DCOIT | Ecotoxicity (Marine Environments) | - Environmental concentrations as low as 0.76 µg/L have been shown to impair neural signaling and reproduction in marine medaka fish [5].
  • Detected in port waters and sediments, posing a risk to marine invertebrates [2]. |

Experimental Insights and Mechanistic Data

For researchers, understanding the experimental evidence and mechanisms behind these efficacy claims is crucial.

Mechanism of Action

The antimicrobial action of isothiazolinones, including this compound, is a multi-step process [3]:

  • Growth Inhibition: Upon entry into the microbial cell, the biocide rapidly inhibits several specific enzymes, including dehydrogenases involved in the Krebs cycle (e.g., alpha-ketoglutarate, pyruvate, and succinate dehydrogenase). This immediately disrupts key physiological activities like respiration (oxygen consumption), energy generation (ATP synthesis), and growth (assimilation) [3].
  • Cell Death: The disruption of metabolism leads to a progressive loss of protein thiols and the generation of free radicals within the cell, ultimately resulting in cell death. This cidal activity typically requires several hours of contact [3].

The following diagram illustrates this pathway:

G Start This compound Exposure Step1 Rapid entry into microbial cell Start->Step1 Step2 Inhibition of key enzymes (e.g., dehydrogenases in Krebs cycle) Step1->Step2 Step3 Disruption of central metabolism Step2->Step3 Effect1 Immediate consequences: - Respiration inhibited - ATP synthesis halted - Growth stopped Step2->Effect1 Step4 Loss of protein thiols & Generation of free radicals Step3->Step4 Step5 Cell Death Step4->Step5 Effect2 Progressive consequences: - Oxidative stress - Metabolic collapse Step4->Effect2

Key Experimental Findings
  • Evidence for this compound's Broad-Spectrum Efficacy: While direct comparative data is limited, the widespread and historical use of this compound in demanding industrial applications like metalworking fluids and water treatment is a strong indicator of its broad-spectrum efficacy against bacteria and fungi [3]. One analysis reports that in healthcare settings, disinfectants containing this compound can reduce bacterial load by over 99.9% within minutes [4].

  • Multigenerational Ecotoxicity Study (CMIT/MIT): A 2023 study on Daphnia magna provides critical data on long-term toxicity, which is a key consideration for environmental risk assessment.

    • Experimental Workflow: The study investigated toxicity over four generations under two scenarios: 1) Parental Exposure (PE), where only the first generation was exposed, and 2) Multigenerational Exposure (ME), where all four generations were continuously exposed to an EC₂₀ concentration of 7 µg/L [6].
    • Key Results: The study measured various endpoints, including mortality, reproduction, body size, swimming behavior, DNA damage (genotoxicity), and global DNA methylation (epigenotoxicity) [6]. It found that:
      • Effects were transgenerational in the PE scenario but could recover after exposure ended.
      • Continuous multigenerational exposure (ME) led to acclimatory or defensive responses in the organisms.
      • Changes in DNA damage were closely associated with altered reproduction [6].

The workflow for this multigenerational study can be visualized as follows:

G F0 Generation F0 (Founder) F1 Generation F1 F0->F1 SubPop_PE Parental Exposure (PE) Group: Exposed only in F0 F0->SubPop_PE SubPop_ME Multigenerational Exposure (ME) Group: Continuously exposed in F0-F4 F0->SubPop_ME F2 Generation F2 F1->F2 F3 Generation F3 F2->F3 F4 Generation F4 F3->F4 Assessment Endpoints Measured at Each Generation: - Mortality & Reproduction - Body Size & Behavior - DNA Damage (Comet Assay) - Global DNA Methylation

Regulatory and Safety Considerations

For professionals in drug development, regulatory and safety profiles are paramount.

  • Allergenic Potential: Methylisothiazolinone (MIT), especially when used alone in leave-on cosmetic products, has been identified as a potent allergen, leading to a dramatic rise in contact dermatitis cases. This has resulted in its discontinuation in leave-on products in Europe and other regions [2]. This compound, which contains MIT, is subject to these concerns.
  • Aquatic Toxicity: All isothiazolinone biocides show high aquatic toxicity [2] [6]. As the Daphnia magna study shows, even very low concentrations (in the µg/L range) can have deleterious and transgenerational effects on aquatic invertebrates [6]. DCOIT also presents a significant risk to marine environments [5].
  • Regulatory Compliance: In markets like Canada, obtaining a market authorization for a biocide requires submitting an application with sufficient evidence to support its safety, efficacy, and quality under the recommended conditions of use. Novel biocides or new combinations of active ingredients may require a more extensive "full review" application [7].

Conclusion and Research Outlook

For researchers and scientists, the choice between this compound and other isothiazolinone biocides is not a matter of one being universally "better" but of selecting the most appropriate tool for a specific application, weighing efficacy against regulatory and safety constraints.

  • This compound (CMIT/MIT) remains a powerful, broad-spectrum option for industrial applications like water treatment and metalworking fluids, where its fast action and stability are valued, and human skin contact can be managed.
  • MIT-only formulations have faced significant restrictions in personal care and cosmetic products due to allergenic potential.
  • DCOIT is specialized for marine antifouling but carries a significant environmental burden that must be considered.

Future trends are pushing the industry toward developing safer, more sustainable biocides with reduced environmental impact and allergenic potential [1]. Research into degradation methods, such as advanced photocatalytic oxidation using novel catalysts, is also a growing field aimed at mitigating environmental pollution from these persistent compounds [5].

References

Kathon 886 comparative study Mycobacterium immunogenum susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Biocide Efficacy Against Mycobacterium immunogenum

Biocide Name (Type) Key Comparative Finding (Minimum Inhibitory Concentration) Key Influencing Factor (Fluid Matrix Effect)
Kathon 886 (Isothiazolone, non-HCHO) Most effective biocide against M. immunogenum [1] [2]. More effective in Fluid A than in Fluid B [1] [2]. Efficacy decreases in fluids with high amine content [2].
Grotan (HCHO-releasing) Less effective than Kathon; requires higher concentrations [3] [1]. More effective in Fluid B than in Fluid A [1] [2].
Bioban CS 1135 (HCHO-releasing) Less effective than Kathon; requires higher concentrations [1] [2]. More effective in Fluid B than in Fluid A [1] [2].
Preventol CMK 40 (Phenolic, non-HCHO) Less effective than Kathon; requires higher concentrations [1] [2]. More effective in Fluid A than in Fluid B [1] [2].

Experimental Protocols and Key Insights

The data in the table comes from controlled laboratory studies. Here are the methodologies and additional factors that are critical for interpreting the results.

Detailed Experimental Protocol

The comparative data was typically generated using the following broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) [1] [2]:

  • Test Organisms: Mycobacterium immunogenum isolates (from metalworking fluids associated with hypersensitivity pneumonitis) and, in some studies, the Gram-negative bacterium Pseudomonas fluorescens as a co-contaminant.
  • Culture Conditions: Cultures were incubated at 30°C, and growth was monitored [2].
  • Test Matrices: Biocide efficacy was tested in different commercial semi-synthetic metalworking fluids (designated Fluid A and Fluid B) to simulate real-world conditions [1] [2].
  • Procedure: Twofold serial dilutions of each biocide were prepared in the metalworking fluid matrices. The tubes were then inoculated with a standardized suspension of the test organism. The MIC was defined as the lowest biocide concentration that completely prevented visible growth after incubation [1] [2].
Mechanism of Action of this compound

This compound utilizes a two-step mechanism leading to rapid microbial cell death [4] [5]:

  • Growth Inhibition: It rapidly disrupts central metabolic pathways by inhibiting specific enzymes, including those involved in the Krebs cycle (e.g., dehydrogenase).
  • Cell Death: This metabolic disruption leads to the progressive loss of protein thiols in the cell and the production of free radicals, causing cell death.

This multi-target mechanism contributes to its broad-spectrum activity and makes it difficult for microorganisms to develop resistance [4]. The following diagram illustrates this process.

G Start This compound Exposure Step1 Rapid Growth Inhibition Start->Step1 Mech1 Disruption of Metabolic Pathways Step1->Mech1 Enz1 Inhibition of Dehydrogenases Mech1->Enz1 Effect1 Halts Respiration & Energy Generation Enz1->Effect1 Results in Step2 Progressive Cell Death Effect1->Step2 Leads to Mech2 Loss of Cellular Protein Thiols Step2->Mech2 Mech3 Production of Damaging Free Radicals Step2->Mech3 Effect2 Loss of Cell Viability Mech2->Effect2 Mech3->Effect2

Critical Factors Influencing Biocide Efficacy

The experimental data highlights that efficacy is not intrinsic to the biocide alone but is determined by a system's overall environment.

  • Fluid Composition: The performance of a biocide is heavily dependent on its compatibility with the metalworking fluid formulation. For example, the efficacy of this compound is reduced in fluids with high amine content (like Fluid B in the studies) because isothiazolone biocides are inactivated by nucleophiles such as amines [2].
  • Co-contaminants: The presence of other microorganisms, like Pseudomonas fluorescens, can increase the resistance of M. immunogenum to biocides, complicating control efforts [1] [2].
  • Status of the Fluid: "Used" or in-service metalworking fluid matrices generally increase the resistance of microorganisms to biocides compared to new, unused fluids [1].

Key Takeaways for Researchers

  • This compound is a Superior Choice: Under the tested conditions, this compound is the most potent biocide against M. immunogenum compared to the formaldehyde-releasing and phenolic alternatives [1] [2].
  • Context is Critical: The metalworking fluid formulation is not just a passive medium but an active determinant of biocide efficacy. Fluid-specific testing is essential before commercial application [1] [4].
  • Resistance is Multifactorial: Biocide resistance in M. immunogenum arises from a combination of its intrinsic tolerance, protective effects from the fluid matrix, and interactions within a microbial community [3] [1].

References

Kathon 886 broad-spectrum activity validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Kathon 886: Mechanism and Efficacy Data

The table below summarizes the key information available from the search results regarding this compound's antimicrobial activity.

Aspect Available Data from Search Results
Product Composition A mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (10.4%) and 2-methyl-4-isothiazolin-3-one (3.7%) [1] [2].

| Mechanism of Action | A two-step process:

  • Rapid growth inhibition via disruption of central metabolic pathways [2].
  • Cell death from progressive loss of protein thiols and production of free radicals [2]. | | Target Enzymes/Pathways | Key dehydrogenases in the Krebs cycle (e.g., α-ketoglutarate, pyruvate), nutrient metabolism, and energy generation (NADH dehydrogenase) [2]. | | Validated Efficacy | • Effective in controlling microbial growth in semi-synthetic metalworking fluids (MWF) [1]. • Industrial tracking study: A 50-week real-time study confirmed its use for controlling microbes in an automotive manufacturing setting [1]. |

Experimental Protocol from an Industrial Study

One of the search results details a methodology from a long-term industrial tracking study, which can serve as a reference for a real-world validation protocol [1].

  • Study Objective: To track the microbial community composition and dynamics of a freshly recharged industrial semi-synthetic metalworking fluid operation over 50 weeks.
  • Application Context: The MWF system was treated with this compound MW (along with another biocide, Grotan) as part of the plant's routine fluid management [1].
  • Methodologies Used: The study employed a combination of approaches to get a complete picture:
    • Microbial Load Quantification: Total bacterial counts were determined using light microscopy and epifluorescence microscopy [1].
    • Targeted Microbial Analysis: Optimized genus/group-specific qPCR was used to detect and quantify specific microbial groups, including Pseudomonads, Enterics, Legionellae, and Mycobacteria [1].
    • Whole Community Analysis: Unbiased PCR-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) was used to reveal the total microbial community composition and succession [1].
    • Endotoxin Measurement: Endotoxin levels were tracked, with surges noted coinciding with biocide additions [1].

Mechanism of Action Visualization

The following diagram illustrates the biochemical mechanism of action of this compound, as described in the search results [2].

G Start This compound Exposure Step1 Rapid Growth Inhibition (within minutes) Start->Step1 Step2 Disruption of Metabolic Pathways Step1->Step2 Step3 Inhibition of Specific Enzymes Step2->Step3 Step4 Loss of Cellular Function Step3->Step4 Inhibits: - Respiration - Energy (ATP) generation - Growth (assimilation) Step5 Progressive Cell Death (within hours) Step4->Step5 Mech1 Loss of protein thiols Step5->Mech1 Mech2 Production of free radicals Step5->Mech2

References

Kathon 886 biofilm reduction comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Kathon 886: Composition and Mechanism of Action

This compound MW is a broad-spectrum microbicide whose active ingredients are a mixture of two isothiazolinones: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) at 10.4% and 2-methyl-4-isothiazolin-3-one (MIT) at 3.7%, supplied as a 14.1% active liquid in water [1] [2].

Its biocidal action is a rapid, multi-target process that inhibits growth and leads to cell death [2]:

  • Enzyme Inhibition: It disrupts key microbial metabolic pathways by specifically inhibiting several dehydrogenase enzymes involved in the Krebs cycle (e.g., alpha-ketoglutarate, pyruvate, and succinate dehydrogenase), nutrient metabolism (lactate dehydrogenase), and energy generation (NADH dehydrogenase) [2].
  • Cellular Shutdown: This enzyme inhibition rapidly halts critical physiological activities like respiration (oxygen consumption), energy generation (ATP synthesis), and growth (assimilation) within minutes [2].
  • Cell Death: Progressive loss of protein thiols in the cell and the generation of free radicals from disrupted metabolism ultimately lead to cell death, which occurs over several hours [2].

The diagram below illustrates this multi-step mechanism.

G cluster_step1 Step 1: Rapid Growth Inhibition (within minutes) cluster_step2 Step 2: Progressive Cell Death (over hours) Kathon Kathon EnzymeInhibition Inhibition of Dehydrogenases Kathon->EnzymeInhibition MetabolicDisruption Disruption of: - Krebs Cycle - Nutrient Metabolism - ATP Synthesis EnzymeInhibition->MetabolicDisruption ThiolLoss Progressive Loss of Protein Thiols MetabolicDisruption->ThiolLoss ROS Generation of Destructive Free Radicals MetabolicDisruption->ROS Death Microbial Cell Death ThiolLoss->Death ROS->Death

Efficacy Data and Comparative Resistance

The following table summarizes quantitative data on the susceptibility of various microorganisms to this compound and related isothiazolinones.

Table 1: Susceptibility to Isothiazolinone Biocides

Microorganism / Strain Biocide Tested Key Finding / Metric Context / Implication
Mycobacterium smegmatis (Wild-type) This compound (CMIT/MIT) MIC (Minimum Inhibitory Concentration) determined [3] Estishes a baseline for efficacy against a highly resistant genus [3].
M. smegmatis (Porin-deletion mutant, ΔmspA ΔmspC ΔmspD) This compound (CMIT/MIT) 8 to 16-fold increase in MIC compared to wild-type [3] Demonstrates that porins are a key entry route; mutants are significantly more resistant [3].
M. smegmatis (Porin-deletion mutant) in disinfectant test A complex disinfectant 100-fold improved survival vs. wild-type [3] Confirms the critical role of porins for biocide uptake and efficacy in formulations [3].
General Pathogens (e.g., P. aeruginosa, S. aureus) Isothiazolinones (general) Recognized as strong sensitizers; can cause skin irritation and allergic contact dermatitis [4] Highlights an important toxicity and safety concern, restricting use in certain applications [4].

Experimental Protocols for Efficacy Testing

For researchers looking to replicate or design studies, here are methodologies from the analyzed literature.

1. Susceptibility Testing using the Microplate AlamarBlue Assay (MABA) This method is used to determine the Minimum Inhibitory Concentration (MIC) of a biocide [3].

  • Cell Preparation: Well-dispersed cell inocula (e.g., of M. smegmatis) are prepared to an optical density (OD₆₀₀) of 0.01-0.02 [3].
  • Agent Dilution: Biocide stock solutions are sterilized by filtration and serially diluted in a growth medium without surfactants like Tween 80 [3].
  • Exposure and Incubation: Cell inocula are exposed to the diluted biocides in a microplate and incubated overnight at 37°C under shaking [3].
  • Viability Detection: AlamarBlue reagent is added. Metabolically active cells reduce the dye, changing its color from blue to pink. Fluorescence is measured after 3-4 hours. The biocide concentration that reduces fluorescence by >90% compared to the control is defined as the MIC [3].

2. Quantitative Suspension Test according to EN 14348 This is a standardized European norm for evaluating mycobactericidal activity of chemical disinfectants [3].

  • Cell Suspension: Cell suspensions are prepared from agar plates, and aggregates are removed by grinding and settling. The supernatant is adjusted to a high cell density (2-5 × 10⁹ CFU/ml) [3].
  • Disinfectant Challenge: The cell inoculum, mixed with an organic load (0.3% bovine serum albumin to simulate "clean conditions"), is added to the disinfectant at the desired concentration [3].
  • Contact and Neutralization: After specified contact times (e.g., 5, 15, 30 minutes), aliquots are removed and added to a neutralizer solution to stop the biocidal action [3].
  • Viability Count: Decimal dilutions are prepared in neutralizer and spread on agar plates for conventional colony counting. The reduction factor (RF = log N₀ - log Nₐ) is calculated to quantify the level of mycobactericidal activity [3].

Key Insights for Research and Development

  • Targeting Porins for Enhanced Formulations: The finding that porin-deficient mycobacterial mutants show significantly higher resistance to this compound suggests that the permeability of the microbial cell envelope is a major factor in its efficacy [3]. Research into molecules that can enhance outer membrane permeability could synergize with isothiazolinones to improve performance against resistant strains.
  • Balance Between Efficacy and Toxicity: While isothiazolinones like this compound are effective broad-spectrum biocides, their well-documented potential as sensitizers and skin irritants is a major constraint [4]. For any drug development or industrial application, rigorous safety testing and exposure control are paramount.
  • Comparative Models are Scarce: A true performance comparison against other biocide classes (e.g., quaternary ammonium compounds, biguanides, oxidizing agents) in identical experimental setups is not readily available in the searched literature. Future comparative studies should standardize test organisms, biofilm maturation state, and evaluation metrics.

References

Kathon 886 formaldehyde-free advantages traditional biocides

Author: Smolecule Technical Support Team. Date: February 2026

Kathon 886 MW vs. Traditional Biocides: A Quick Comparison

The table below summarizes the core differences between this compound MW and traditional formaldehyde-releasing biocides.

Feature This compound MW (Formaldehyde-Free) Traditional Formaldehyde-Releasing Biocides
Active Ingredient Isothiazolinones (CMIT/MIT) [1] [2] Chemicals like hexahydrotriazine (HHT) that release formaldehyde [3]
Primary Mechanism Inhibition of key metabolic enzymes (dehydrogenases) [1] Non-specific, high-reactive alkylating agent [3]

| Advantages | - Rapid growth inhibition (minutes) [1]

  • Broad-spectrum efficacy [1]
  • Not subject to formaldehyde concerns [1]
  • Stable over a wide pH range (3.0-9.2) [2] | - Lower cost
  • Well-established use history | | Disadvantages | - Degrades at high pH [2]
  • Requires careful handling due to potential for skin sensitization [4] [2] | - Formaldehyde is a known human sensitizer and carcinogen
  • Can cause occupational asthma and dermatitis
  • Resistance development in some bacteria [5] | | Spectrum of Activity | Effective against bacteria, fungi, and mycobacteria in laboratory studies [1] [5] | Generally effective against bacteria and fungi, but mycobacteria show significant resistance [5] | | Stability & pH Dependency | Performance is improved at lower pH; degrades in alkaline conditions (pH > 9.2) [2] | Stability and efficacy can vary depending on the specific formulation. |

This compound MW Mechanism of Action

This compound MW employs a unique two-step mechanism that disrupts microbial metabolism rapidly and effectively [1].

  • Rapid Growth Inhibition: Within minutes of addition, this compound MW inhibits several critical specific enzymes, particularly dehydrogenases involved in central metabolic pathways like the Krebs cycle (e.g., pyruvate and succinate dehydrogenase), nutrient metabolism, and energy generation (ATP synthesis) [1]. This immediately shuts down cellular respiration, growth, and assimilation.
  • Progressive Cell Death: Over 24 to 48 hours, cell death occurs due to the progressive loss of protein thiols in the cell and the production of free radicals from disrupted metabolism [1].

This multi-enzyme targeting explains its broad-spectrum activity and the difficulty microbes have in developing resistance through mutation [1].

The following diagram illustrates this two-step mechanism and the specific metabolic pathways targeted.

kathon_mechanism kathon This compound MW Entry into Cell step1 Step 1: Rapid Growth Inhibition (within minutes) kathon->step1 inhibition Inhibition of Dehydrogenase Enzymes step1->inhibition krebs Krebs Cycle Enzymes: α-ketoglutarate, pyruvate, succinate DH inhibition->krebs Targets energy Energy Generation (NADH dehydrogenase) inhibition->energy Targets nutrient Nutrient Metabolism (Lactate dehydrogenase) inhibition->nutrient Targets consequences Consequences: Respiration, ATP synthesis, and growth are halted krebs->consequences energy->consequences nutrient->consequences step2 Step 2: Progressive Cell Death (24-48 hours) consequences->step2 death_mech Progressive loss of protein thiols & Free radical production step2->death_mech cell_death Loss of Cell Viability death_mech->cell_death

Efficacy Data Against Challenging Microorganisms

Mycobacteria are known for their exceptional resistance to biocides due to their waxy, impermeable outer membrane [3]. Experimental data, however, shows that this compound MW can be effective.

  • Mycobacterial Efficacy: A key study tested this compound MW against Mycobacterium immunogenum, a species relevant in metalworking fluid contamination. The study found that this compound MW was one of the few biocides tested that demonstrated efficacy, though it was less effective than specialty products like Synergex Premier and Preventol CMK [5].
  • Porin-Dependent Uptake: Research on the related bacterium Mycobacterium smegmatis revealed that isothiazolinones like those in this compound MW rely on porin proteins (Msp porins) in the outer membrane to enter the cell. Deletion of these porins made the bacteria 2 to 16 times more resistant to isothiazolinones, underlining the importance of this pathway for biocide uptake [3].

The table below summarizes key experimental findings from the literature.

Microorganism Experimental Context/Protocol Key Finding Citation
Mycobacterium immunogenum Quantitative suspension test in metalworking fluid (MWF); biocide susceptibility measured by plate counting after biocide neutralization. This compound MW showed efficacy, but required higher concentrations or longer contact times compared to other tested biocides like Synergex Premier. [5]
Mycobacterium chelonae Laboratory study in nutrient broth and soluble oil fluid; MIC (Minimum Inhibitory Concentration) and eradication studies. 7-20 ppm active ingredient prevented growth; 9 ppm active ingredient provided complete kill of 10³ bacteria/ml in a soluble oil fluid. [1]
Mycobacterium smegmatis Microplate alamarBlue assay (MABA) to determine MIC; use of isogenic porin deletion mutants. Deletion of Msp porins increased resistance to isothiazolinones (including Kathon) by 2 to 16-fold, demonstrating porin-dependent uptake. [3]

Practical Application & Stability

For researchers and professionals applying these biocides, understanding stability and compatibility is crucial.

  • pH Stability: The performance and chemical stability of this compound MW are highly dependent on pH. It is stable in a range of pH 3.0 to 9.2, with improved stability and performance at lower pH levels. In alkaline conditions above pH 9.2, the active ingredients degrade, leading to reduced efficacy [2]. One study noted that isothiazolinones can have very short half-lives at pH levels of 9.5 and above [6].
  • Optimal Dosing: Recommendations for use-dilution fluids are [2]:
    • Initial Dose (Fouled System): 25 to 75 ppm active ingredient.
    • Maintenance Dose (Clean System): 5 to 30 ppm active ingredient every four weeks.
  • Compatibility Notes: To maximize performance, avoid using this compound MW with highly basic additives, high levels of diethanolamine (DEA), or incompatible biocides like Sodium Omadine [2]. The addition of copper salts can improve its stability in some fluid formulations [1].

Key Takeaways for Professionals

Based on the analysis, here are the core considerations for selecting this compound MW:

  • Choose this compound MW for its formaldehyde-free profile and rapid, broad-spectrum action, especially in systems where operator safety and concerns about formaldehyde exposure are a priority [1].
  • Ensure your system's pH is controlled within the stable range (ideally below pH 9.2) to maintain the biocide's efficacy over time [2].
  • Be aware that biofilm formation and high microbial load can significantly reduce efficacy. Mycobacteria in biofilms can be 3 to 100 times more resistant to biocides than suspended cells [5]. A comprehensive program including system cleaning is essential.
  • Confirm efficacy through pilot testing in your specific fluid formulation, as variations in coolant composition can affect biocide performance [1].

References

Kathon 886 synergistic effects other antimicrobial agents

Author: Smolecule Technical Support Team. Date: February 2026

Known Synergistic Combination of Kathon 886

This compound itself is a mixture of two active ingredients, and it is documented to have a synergistic effect when combined with another biocide.

Combined Agent 1 Combined Agent 2 Test System/Organism Key Findings on Synergy Reference
2-(Thiocyanomethylthio) benzothiazole (TCMTB) Mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one (this compound) Not specified in the patent The combination is patented as a synergistic biocide. The patent claims the mixture provides enhanced efficacy. [1]

Mechanism of Action of this compound

Understanding how this compound works is crucial for predicting potential synergies. Its efficacy can also be influenced by bacterial cellular structures, as shown in studies on similar organisms.

The following diagram illustrates the key steps involved in its mechanism of action.

kathon_mechanism Kathon This compound Exposure Step1 1. Rapid Growth Inhibition Kathon->Step1 Step2 Disruption of Metabolic Pathways Step1->Step2 Step3 Inhibition of Key Enzymes (e.g., Dehydrogenases) Step2->Step3 Step4 2. Loss of Cell Viability Step3->Step4 Leads to Step5 Progressive Loss of Protein Thiols Step4->Step5 Step6 Production of Free Radicals Step4->Step6 Outcome Cell Death Step5->Outcome Step6->Outcome

Furthermore, research on the related bacterium Mycobacterium smegmatis indicates that porins (channel proteins in the outer membrane) play a critical role in the uptake of isothiazolinones. The deletion of porin genes significantly increased the bacterium's resistance to these biocides, suggesting that porins facilitate their entry into the cell [2].

General Experimental Protocols for Synergy Testing

For researchers looking to evaluate the synergistic potential of this compound with other agents, here are standard laboratory methodologies.

  • Checkerboard Assay: This is the most common method for quantifying synergy between two antimicrobial agents [3] [4] [5].

    • Procedure: Serial dilutions of two agents (e.g., this compound and another biocide) are prepared in a microtiter plate in a checkerboard pattern, so that each well contains a unique combination of concentrations.
    • Inoculation: A standardized suspension of the test microorganism is added to each well.
    • Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 18-24 hours).
    • Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated.
    • Interpretation: ΣFICI ≤ 0.5 indicates synergy; >0.5 to ≤1.0 indicates additive effect; >1.0 to ≤4.0 indicates indifference; and >4.0 indicates antagonism [5].
  • Quantitative Suspension Tests (e.g., EN 14348): This standardized European norm method is used to evaluate the mycobactericidal activity of chemical disinfectants [2].

    • Procedure: A bacterial suspension is exposed to the biocide or biocide combination for specified contact times (e.g., 5, 15, 30 minutes) in the presence of an organic load to simulate dirty conditions.
    • Neutralization: The biocide action is stopped by transferring the sample to a neutralizer solution.
    • Viability Count: The number of surviving microorganisms is determined by plating serial dilutions and counting colony-forming units (CFUs).
    • Analysis: The reduction factor (RF = log N₀ - log Nₐ) is calculated, where N₀ and Nₐ are the numbers of CFU per milliliter before and after exposure to the disinfectant, respectively [2].

References

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UNII

15O9QS218W

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

55965-84-9

Dates

Last modified: 09-13-2023
1: Cardin CW, Weaver JE, Bailey PT. Dose-response assessments of Kathon biocide.
(II). Threshold prophetic patch testing. Contact Dermatitis. 1986 Jul;15(1):10-6.
PubMed PMID: 3757497.


2: Chan PK, Baldwin RC, Parsons RD, Moss JN, Stiratelli R, Smith JM, Hayes AW.
Kathon biocide: manifestation of delayed contact dermatitis in guinea pigs is
dependent on the concentration for induction and challenge. J Invest Dermatol.
1983 Nov;81(5):409-11. PubMed PMID: 6631051.


3: Weaver JE, Cardin CW, Maibach HI. Dose-response assessments of Kathon biocide
(I). Diagnostic use and diagnostic threshold patch testing with sensitized
humans. Contact Dermatitis. 1985 Mar;12(3):141-5. PubMed PMID: 3995942.


4: deBethizy JD, Longacre SL, Steigerwalt RB, Deckert FW, Moss JN, Hayes AW,
Smith JM, Scribner HE. Absorption and disposition of 14C-labelled Kathon biocide,
a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and
2-methyl-4-isothiazolin-3-one, following intravenous or dermal administration to
male Sprague-Dawley rats. Food Chem Toxicol. 1986 Jan;24(1):43-9. PubMed PMID:
3949268.


5: Moss JN. Reconciling clinical data with risk: the Kathon biocide story. Occup
Med. 1994 Jan-Mar;9(1):113-9. PubMed PMID: 8016697.


6: Scribner HE, McCarthy KL, Moss JN, Hayes AW, Smith JM, Cifone MA, Probst GS,
Valencia R. The genetic toxicology of Kathon biocide, a mixture of
5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. Mutat
Res. 1983 Aug;118(3):129-52. PubMed PMID: 6410231.

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